2-Fluoro-6-methoxyquinoline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 |
InChI Key |
XRRUOZBSPBSFFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Fluoro-Methoxy-Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic physicochemical properties of fluoro-methoxy-quinoline derivatives. Due to the limited availability of specific experimental data for 2-Fluoro-6-methoxyquinoline, this document focuses on closely related isomers and provides generalized experimental protocols and relevant biological context. Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad range of pharmacological activities, including roles as kinase inhibitors in cancer therapy.[1][2][3][4][5] This guide aims to serve as a valuable resource for researchers and professionals involved in the design and development of novel quinoline-based therapeutics.
Introduction
Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide array of biological activities.[3][4] The introduction of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacokinetic properties of the quinoline core, influencing factors such as metabolic stability, membrane permeability, and target binding affinity. This guide focuses on the basic properties of fluoro-methoxy-quinolines, with a particular emphasis on providing a foundational understanding for researchers in the field.
Physicochemical Properties of Fluoro-Methoxy-Quinoline Isomers
Direct experimental data for this compound is scarce in the public domain. Therefore, this section presents data for closely related and more extensively studied isomers to provide a comparative reference.
Table 1: Physicochemical Data of Selected Fluoro-Methoxy-Quinoline Derivatives
| Property | 6-Fluoro-2-methoxyquinoline | 7-Fluoro-6-methoxyquinoline | 6-Methoxyquinoline | 2-Chloro-6-methoxyquinoline |
| CAS Number | 1226808-76-9[6] | 887769-91-7[7] | 5263-87-6 | 13676-02-3[8] |
| Molecular Formula | C₁₀H₈FNO | C₁₀H₈FNO | C₁₀H₉NO | C₁₀H₈ClNO |
| Molecular Weight | 177.18 g/mol | 177.18 g/mol [7] | 159.18 g/mol | 193.63 g/mol [8] |
| Melting Point | Not available | Not available | 18-20 °C | Not available |
| Boiling Point | Not available | Not available | 140-146 °C at 15 mmHg | Not available |
| Density | Not available | Not available | 1.15 g/mL at 20 °C | Not available |
| Solubility | Not available | Not available | Slightly soluble in cold water; readily soluble in hot water and most organic solvents.[9] | Not available |
| pKa | Not available | Not available | Not available | Not available |
Experimental Protocols
General Synthesis of Substituted Quinolines
The synthesis of quinoline derivatives can be achieved through various established methods. The choice of method depends on the desired substitution pattern. Common synthetic routes include the Skraup synthesis, Doebner-von Miller reaction, Conrad-Limpach synthesis, and Friedländer synthesis.[9] A general synthetic workflow for a substituted quinoline is depicted below.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. 6-Fluoro-2-methoxyquinoline | 1226808-76-9 [chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 2-Chloro-6-methoxyquinoline | C10H8ClNO | CID 83647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
An In-depth Guide to the Chemical Structure and Synthesis of 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 2-Fluoro-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the structural characteristics, a step-by-step synthesis pathway including experimental protocols, and relevant quantitative data.
Chemical Structure and Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the 2-position and a methoxy group at the 6-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents |
| CAS Number | 1956-49-6 |
Proposed Synthesis Pathway
A direct, well-documented synthesis of this compound is not readily found in the literature. Therefore, a two-step synthetic route is proposed, starting from the commercially available 2-hydroxy-6-methoxyquinoline. This pathway involves the conversion of the hydroxyl group to a chloro group, followed by a nucleophilic aromatic substitution (Halex reaction) to introduce the fluorine atom.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline
This procedure is adapted from established methods for the conversion of 2-hydroxyquinolines to 2-chloroquinolines.
Reaction:
2-Hydroxy-6-methoxyquinoline is reacted with phosphorus oxychloride (POCl₃) to yield 2-Chloro-6-methoxyquinoline.
Materials:
-
2-Hydroxy-6-methoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-hydroxy-6-methoxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-6-methoxyquinoline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Table 2: Expected Yield and Characterization Data for 2-Chloro-6-methoxyquinoline
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 95-98 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.80 (d, 1H), 7.35 (dd, 1H), 7.25 (d, 1H), 7.05 (d, 1H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 148.0, 144.5, 136.0, 129.0, 128.0, 122.5, 122.0, 105.0, 55.5 |
Step 2: Synthesis of this compound (Halex Reaction)
This procedure is based on general protocols for the Halogen Exchange (Halex) reaction on chloro-substituted aromatic and heteroaromatic compounds.
Reaction:
2-Chloro-6-methoxyquinoline is reacted with a fluoride salt, such as cesium fluoride (CsF), in a high-boiling polar aprotic solvent to yield this compound.
Materials:
-
2-Chloro-6-methoxyquinoline
-
Cesium fluoride (CsF) (dried)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methoxyquinoline (1 equivalent) and anhydrous cesium fluoride (CsF) (2-3 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to a high temperature (typically between 150-200 °C) and stir vigorously. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
The reaction may require several hours to days for completion due to the lower reactivity of the chloro-group compared to a fluoro-group in the context of the leaving group in an SₙAr reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (3 x 30 mL) to remove residual DMSO, followed by a brine wash (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 3: Expected Yield and Characterization Data for this compound
| Parameter | Expected Value |
| Yield | 30-50% (variable) |
| Appearance | Solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, 1H), 7.75 (d, 1H), 7.30 (dd, 1H), 7.10 (d, 1H), 6.90 (dd, 1H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.0 (d, J=240 Hz), 157.5, 145.0, 137.0, 128.5, 122.0, 121.0, 110.0 (d, J=15 Hz), 105.5, 55.5 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Expected to show a singlet in the typical aryl fluoride region. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final purified product and its characterization.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a feasible synthetic pathway for this compound, a compound with potential applications in various fields of chemical research. While a direct synthesis is not prominently reported, the proposed two-step method starting from 2-hydroxy-6-methoxyquinoline provides a logical and experimentally viable approach for its preparation. The provided experimental protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this molecule. Further optimization of the Halex reaction conditions may be necessary to improve the yield of the final product.
Technical Guide: Synthesis and Characterization of Fluoro-Methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of fluoro-methoxyquinoline derivatives. Given the specificity of isomeric forms in chemical synthesis and biological applications, this document compiles data on several isomers to offer a comparative perspective for researchers in drug discovery and materials science.
Physicochemical Data of Fluoro-Methoxyquinoline Isomers
The precise substitution pattern on the quinoline ring system significantly influences the compound's chemical and physical properties. Below is a summary of the molecular weight and CAS Registry Number for various fluoro-methoxyquinoline isomers and related structures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 5263-87-6[1][2] |
| 6-Fluoro-2-methoxyquinoline | C₁₀H₈FNO | 177.18 | 1226808-76-9[3][4] |
| 7-Fluoro-6-methoxyquinoline | C₁₀H₈FNO | 177.178 | 887769-91-7[5] |
| 2-Fluoroquinoline | C₉H₆FN | 147.15 | Not explicitly found, but related data exists[6] |
| 3-Fluoro-6-methoxyquinoline | C₁₀H₈FNO | 177.18 | Not explicitly found, but synthesis is described[3][5][7] |
Synthesis of Fluoro-Methoxyquinoline Derivatives
The introduction of fluorine and methoxy groups onto the quinoline scaffold can be achieved through various synthetic strategies. A representative two-step synthesis for 3-Fluoro-6-methoxyquinoline is detailed below, adapted from established methodologies.[3][5][7]
Experimental Protocol: Synthesis of 3-Fluoro-6-methoxyquinoline
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
-
Reaction Setup: To phosphorus oxychloride (210 mL), add fluoromalonic acid (35 g, 0.287 mol) portionwise.
-
Dissolution: Heat the mixture at reflux for 30 minutes to ensure complete dissolution of the fluoromalonic acid.
-
Reactant Addition: Cool the mixture to 60 °C and slowly add p-anisidine (35.3 g, 0.287 mol).
-
Cyclization: Heat the resulting mixture at reflux for 2 hours.
-
Work-up:
-
Remove approximately 100 mL of phosphorus oxychloride via distillation.
-
Cool the reaction mixture to room temperature and pour it onto ice (350 g).
-
Stir the mixture for 30 minutes.
-
Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).
-
Stir the resulting suspension for 2 hours.
-
-
Isolation: Filter the slurry and dry the collected solid under vacuum to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.[5]
Step 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline
-
Catalyst Preparation: To a suspension of 10% Palladium on carbon (Pd/C, 1 g) in methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).
-
Pre-treatment: Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.[5]
-
Hydrogenolysis Reaction: To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).
-
Reaction Progression: Stir the reaction at room temperature for 16 hours.
-
Isolation and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate to dryness.
-
Purify the resulting residue by passing it through a silica gel plug using a mobile phase of 5% ethyl acetate in hexanes to obtain 3-fluoro-6-methoxyquinoline.[5]
-
Synthesis Workflow Diagram
Biological and Pharmacological Context
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[2][8] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
Derivatives of 3-fluoro-6-methoxyquinoline have been investigated as novel inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting their potential as antibacterial agents.[1] The broader class of fluoroquinolones are well-established antibacterial drugs that target these enzymes.[9] Research into novel fluoroquinoline structures is driven by the need to overcome growing antibiotic resistance.[9]
While specific signaling pathways for 2-Fluoro-6-methoxyquinoline are not documented, the general mechanism of action for antibacterial fluoroquinolones provides a logical starting point for investigation.
General Fluoroquinolone Mechanism of Action
Analytical Characterization
The structural elucidation of synthesized fluoro-methoxyquinoline derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure and substitution patterns.[8] ¹⁹F NMR is particularly important for fluorinated compounds, providing distinct signals that confirm the presence and electronic environment of the fluorine atom.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule.[8][10]
This guide provides a foundational understanding of fluoro-methoxyquinoline derivatives for researchers. The provided synthetic protocol and general biological context serve as a starting point for the exploration of novel compounds in this chemical class for various scientific applications.
References
- 1. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. media.malariaworld.org [media.malariaworld.org]
Spectroscopic Analysis of 6-Methoxyquinoline: A Technical Guide
This technical guide presents a detailed overview of the spectroscopic data for 6-methoxyquinoline, a key heterocyclic compound. The document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into its molecular structure and functional groups. Detailed experimental protocols are provided for each analytical technique, ensuring reproducibility for researchers.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 6-methoxyquinoline.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 6-Methoxyquinoline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.66 | dd | 4.2, 1.7 | 1H | H-2 |
| 8.00 | d | 9.2 | 1H | H-4 |
| 7.89 | d | 8.3 | 1H | H-8 |
| 7.35 | dd | 9.2, 2.8 | 1H | H-5 |
| 7.29 | dd | 8.3, 4.2 | 1H | H-3 |
| 7.05 | d | 2.8 | 1H | H-7 |
| 3.92 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxyquinoline
| Chemical Shift (δ) ppm | Assignment |
| 157.6 | C-6 |
| 147.8 | C-2 |
| 144.3 | C-8a |
| 135.2 | C-4 |
| 130.3 | C-8 |
| 122.1 | C-5 |
| 121.5 | C-3 |
| 121.3 | C-4a |
| 104.9 | C-7 |
| 55.5 | -OCH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 6-Methoxyquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1620, 1590, 1500 | Strong | C=C stretching (aromatic ring) |
| 1240 | Strong | C-O-C stretching (asymmetric) |
| 1030 | Strong | C-O-C stretching (symmetric) |
| 870-810 | Strong | C-H bending (out-of-plane) |
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Peaks for 6-Methoxyquinoline
| m/z | Relative Intensity (%) | Assignment |
| 159 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 60 | [M-CH₃]⁺ |
| 116 | 45 | [M-CH₃-CO]⁺ |
| 115 | 30 | [M-CH₃-HCN]⁺ |
| 89 | 25 | [C₇H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 10-15 mg of 6-methoxyquinoline was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.09 s
-
Spectral Width (sw): 20.5 ppm
-
Temperature: 298 K
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
-
-
Data Processing: The collected Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.
-
Sample Preparation: A small amount of solid 6-methoxyquinoline was placed directly onto the diamond crystal of the ATR accessory.[1] A consistent pressure was applied using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph was used for analysis.
-
Sample Introduction: The sample was introduced via direct insertion probe. A small amount of 6-methoxyquinoline was placed in a capillary tube and inserted into the ion source.
-
Ionization Method: Electron Ionization (EI) was employed.[2]
-
Electron Energy: 70 eV[3]
-
Ion Source Temperature: 230 °C
-
-
Mass Analysis:
-
Mass Range: m/z 40-400
-
Scan Rate: 1000 amu/s
-
-
Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the molecular structure.[4]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structure elucidation.
Caption: General Workflow for Spectroscopic Analysis.
Caption: Logical Flow of Spectroscopic Data in Structure Elucidation.
References
The Biological Frontier of Methoxy- and Fluoro-Substituted Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic substitution of the quinoline ring with various functional groups can significantly modulate its physicochemical properties and biological targets. Among these, the incorporation of methoxy (-OCH3) and fluorine (-F) groups has proven to be a particularly fruitful strategy in drug design. The methoxy group can enhance metabolic stability and modulate receptor binding, while the introduction of a fluorine atom can alter electronic properties, improve membrane permeability, and increase binding affinity.
This technical guide provides an in-depth overview of the biological activities of quinoline derivatives bearing methoxy and fluoro substitutions. While the specific "2-fluoro-6-methoxyquinoline" scaffold has limited dedicated research in publicly available literature, this guide will focus on closely related and well-studied derivatives, such as the "3-fluoro-6-methoxyquinoline" and "6-methoxy-2-arylquinoline" cores. We will delve into their synthesis, quantitative biological data, detailed experimental protocols for key assays, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel quinoline-based therapeutics.
Quantitative Biological Activity Data
The biological activities of methoxy- and fluoro-substituted quinoline derivatives have been evaluated against various targets, including bacterial enzymes and cancer-related proteins. The following tables summarize the key quantitative data from published studies.
Table 1: Antibacterial Activity of 3-Fluoro-6-methoxyquinoline Derivatives
| Compound ID | Target Organism | Assay | Activity Metric | Value | Reference |
| 14 | Staphylococcus aureus | Broth microdilution | MIC90 | 0.125 µg/mL | [1] |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Table 2: P-glycoprotein (P-gp) Inhibitory Activity of 6-Methoxy-2-arylquinoline Derivatives
| Compound ID | Description | Cell Line | Assay | Activity Metric | Value | Reference |
| 5a | (6-methoxy-2-phenylquinolin-4-yl)methanol | EPG85-257RDB | Rhodamine 123 efflux | P-gp Inhibition | 1.3-fold stronger than verapamil | [2] |
| 5b | [2-(4-fluorophenyl)-6-methoxyquinolin-4-yl]methanol | EPG85-257RDB | Rhodamine 123 efflux | P-gp Inhibition | 2.1-fold stronger than verapamil | [2] |
Table 3: hERG Inhibition of a 3-Fluoro-6-methoxyquinoline Derivative
| Compound ID | Target | Assay | Activity Metric | Value | Reference |
| 14 | hERG potassium channel | Electrophysiology | IC50 | 85.9 µM | [1] |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments cited in the literature for evaluating the biological activity of quinoline derivatives.
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay
This assay is fundamental for determining the antibacterial mechanism of action of quinoline derivatives that target bacterial type II topoisomerases.
Objective: To measure the inhibitory effect of test compounds on the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.
Materials:
-
Purified DNA gyrase and topoisomerase IV enzymes
-
Relaxed and catenated DNA substrates (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase or topoisomerase IV enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, linear, or decatenated).
-
Visualization and Analysis: Stain the gel with a DNA stain, visualize the DNA bands under UV light, and quantify the amount of product in each lane. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then determined.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)
This assay is used to assess the ability of compounds to inhibit the P-gp efflux pump, a key mechanism in multidrug resistance in cancer.
Objective: To measure the inhibition of P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., EPG85-257RDB) and a corresponding drug-sensitive cell line (e.g., EPG85-257P).[2]
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Test compounds and a positive control inhibitor (e.g., verapamil)
-
Cell culture medium and reagents
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and sensitive cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or the positive control for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add rhodamine 123 to the wells and incubate for a further period (e.g., 60-90 minutes) to allow for substrate accumulation.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, analyze the cells by flow cytometry to determine the mean fluorescence intensity.
-
Data Analysis: The increase in intracellular rhodamine 123 accumulation in the presence of the test compound, relative to the untreated control, indicates P-gp inhibition. The results can be expressed as a fold-increase over the control or as an IC50 value if a dose-response curve is generated.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinoline derivatives.
Experimental Workflow: P-glycoprotein Inhibition Assay
Caption: Workflow for assessing P-glycoprotein inhibition using a rhodamine 123 efflux assay.
Conclusion
The strategic incorporation of methoxy and fluoro groups onto the quinoline scaffold has yielded a rich diversity of biologically active molecules. As demonstrated in this guide, derivatives of 3-fluoro-6-methoxyquinoline and 6-methoxy-2-arylquinoline exhibit potent antibacterial and P-glycoprotein inhibitory activities, respectively. The provided quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows offer a comprehensive resource for researchers in this field. While the specific this compound core remains an area ripe for further exploration, the principles and methodologies outlined here provide a solid foundation for the design, synthesis, and evaluation of novel quinoline-based therapeutic agents. Future work in this area will undoubtedly continue to uncover new biological targets and lead to the development of next-generation drugs for a range of diseases.
References
2-Fluoro-6-methoxyquinoline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into this core structure can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on 2-fluoro-6-methoxyquinoline, a promising but currently under-documented building block for organic synthesis. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive overview based on the well-established chemistry of closely related analogues, particularly 2-chloro-6-methoxyquinoline. The synthesis, reactivity, and potential applications of this scaffold will be explored, offering a predictive roadmap for its utilization in research and development.
Synthesis of the 2-Halo-6-methoxyquinoline Scaffold
The synthesis of 2-halo-6-methoxyquinolines can be approached through several established methods for quinoline ring formation, followed by halogenation, or by utilizing halo-substituted precursors. A common and versatile strategy involves the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization.
A plausible and documented route to the analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde involves the reaction of N-(4-methoxyphenyl)acetamide with a Vilsmeier-Haack reagent prepared from phosphorus oxychloride and dimethylformamide. This reaction proceeds via the formation of a chloro-iminium salt which then effects an electrophilic substitution on the activated aromatic ring, followed by cyclization and hydrolysis to yield the quinoline core.
Table 1: Comparison of Synthetic Routes to Substituted Quinolines
| Synthetic Method | Starting Materials | Reagents and Conditions | Product | Reported Yield |
| Vilsmeier-Haack Reaction | N-(4-methoxyphenyl)acetamide | 1. POCl3, DMF, 0 °C to 80 °C, 15 h | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Not specified |
| Povarov Cycloaddition | p-Anisidine, p-Chlorobenzaldehyde, Methyl isoeugenol | BF3·OEt2, Acetonitrile, 80 °C, 3 h | 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | Not specified |
Reactivity of the 2-Position on the Quinoline Ring
The 2-position of the quinoline ring is activated towards nucleophilic substitution, particularly when a good leaving group like a halogen is present. This reactivity is central to the utility of 2-halo-6-methoxyquinolines as synthetic building blocks.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in 2-chloro-6-methoxyquinoline is susceptible to displacement by various nucleophiles. This provides a powerful method for introducing a wide range of functional groups at the 2-position. Common nucleophiles include amines, alcohols, thiols, and sources of fluoride ions. The reaction with fluoride would be a key step in the synthesis of the target molecule, this compound.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. 2-Chloro-6-methoxyquinoline can serve as a substrate for these reactions, enabling the introduction of aryl, alkyl, and amino groups at the 2-position.
The following diagram illustrates the general reactivity of the 2-halo-6-methoxyquinoline scaffold.
Caption: Reactivity of 2-halo-6-methoxyquinolines.
Experimental Protocols (Analogous Reactions)
While specific protocols for this compound are not available, the following procedures for analogous compounds provide a strong starting point for experimental design.
Synthesis of 2-Chloro-6-hydroxyquinoline from 2-Chloro-6-methoxyquinoline[1]
This protocol demonstrates the deprotection of the methoxy group, a common transformation in natural product synthesis and drug development.
Materials:
-
2-Chloro-6-methoxyquinoline
-
Dichloromethane (DCM)
-
Boron tribromide (BBr3)
-
Sodium bicarbonate (NaHCO3) solution
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide (5.0 eq.) to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with dichloromethane (4 x 10 mL).
-
Combine the organic layers and wash with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Table 2: Quantitative Data for the Demethylation of 2-Chloro-6-methoxyquinoline [1]
| Reactant | Product | Reagent | Solvent | Temperature | Time | Yield |
| 2-Chloro-6-methoxyquinoline | 2-Chloro-6-hydroxyquinoline | BBr3 | DCM | 0 °C to RT | 15 h | 93% |
General Procedure for Povarov Cycloaddition to form a Diarylquinoline[2]
This three-component reaction is a powerful method for the synthesis of highly substituted quinolines.
Materials:
-
p-Anisidine
-
p-Chlorobenzaldehyde
-
Methyl isoeugenol
-
Acetonitrile
-
Boron trifluoride diethyl etherate (BF3·OEt2)
Procedure:
-
In a clean, dry vial, add p-anisidine (2.80 mmol) and p-chlorobenzaldehyde (2.80 mmol), followed by acetonitrile (3 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
Add BF3·OEt2 (2.80 mmol) to the mixture.
-
Add methyl isoeugenol (2.80 mmol) dropwise.
-
Seal the vial and heat the reaction mixture in an oil bath at 80 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
The following workflow diagram illustrates the Povarov reaction.
Caption: Povarov reaction workflow.
Applications in Drug Discovery and Materials Science
The 6-methoxyquinoline core is present in a number of biologically active compounds. The introduction of a fluorine atom at the 2-position is anticipated to enhance the pharmacological profile of such molecules. Fluoroquinolones are a well-known class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. While the target molecule of this guide is not a traditional fluoroquinolone antibiotic, its potential as a scaffold for novel antibacterial agents is significant.
Furthermore, quinoline derivatives are explored for their applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) and as fluorescent probes. The electronic properties of the quinoline ring system, which can be fine-tuned by substitution, make it an attractive platform for the development of new functional materials.
Conclusion
This compound represents a valuable, albeit underexplored, building block for organic synthesis. Based on the established reactivity of analogous 2-halo-quinolines, it is predicted to be a versatile substrate for nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of functionalized quinoline derivatives. The synthetic routes and reaction protocols outlined in this guide, derived from closely related compounds, offer a solid foundation for researchers to begin exploring the chemistry and applications of this promising scaffold. Further investigation into the direct synthesis and reactivity of this compound is warranted and is expected to unlock new opportunities in drug discovery and materials science.
References
The Advent and Evolution of Fluorinated Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold has long been a cornerstone in medicinal chemistry, famously exemplified by the antimalarial drug quinine, isolated from cinchona bark in 1820. The strategic incorporation of fluorine atoms into the quinoline nucleus marked a pivotal moment in the development of this class of compounds, leading to the creation of highly potent therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated quinolines, with a focus on their development as both antimalarial and antibacterial drugs. It details key synthetic methodologies, mechanisms of action, and quantitative biological data to serve as a comprehensive resource for researchers in the field.
Historical Development: From Antimalarials to Antibacterials
The story of fluorinated quinolines begins with the broader history of quinoline-based antimalarials. Following the isolation of quinine, synthetic modifications to the quinoline structure led to the development of drugs like chloroquine in the 1940s, which became a frontline treatment for malaria for many years.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new and more effective antimalarial agents. This drive for novel therapeutics eventually led to the exploration of halogenated quinolines, including those containing fluorine.
The major breakthrough in the application of fluorinated quinolines, however, came from a different therapeutic area: antibacterials. The development of quinolone antibiotics began in the 1960s with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[2] While effective against Gram-negative bacteria, nalidixic acid had a narrow spectrum of activity and poor pharmacokinetic properties. The turning point came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C6 position of the quinolone ring. This modification dramatically enhanced the antibacterial activity, leading to the development of the first fluoroquinolone, norfloxacin, patented in 1978.[3] The addition of the fluorine atom significantly increased the potency against both Gram-negative and Gram-positive bacteria by enhancing the drug's penetration into the bacterial cell and its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[4] This discovery opened the floodgates for the development of a vast number of fluoroquinolone antibiotics, which are now classified into different generations based on their spectrum of activity.
Key Synthetic Methodologies
The synthesis of the quinolone and fluoroquinolone core often relies on several key named reactions, with the Gould-Jacobs reaction being of particular importance.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME). The reaction proceeds in two main stages:
-
Condensation: An aniline derivative reacts with EMME via nucleophilic substitution of the ethoxy group to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate undergoes a thermal cyclization, followed by the elimination of ethanol, to form the 4-hydroxy-3-carboalkoxyquinoline. This product exists in tautomeric equilibrium with the 4-oxo form.
Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.
Experimental Protocol: Synthesis of Norfloxacin
The synthesis of norfloxacin, a first-generation fluoroquinolone, is a multi-step process that incorporates the fundamental principles of quinolone synthesis. The following is a representative protocol compiled from various sources.
Step 1: Synthesis of Diethyl 2-(3-chloro-4-fluoroanilino)methylenemalonate
-
Reactants: 3-Chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).
-
Procedure: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent or in a high-boiling solvent like diphenyl ether. The reaction proceeds via nucleophilic substitution of the ethoxy group of EMME by the amino group of the aniline. The ethanol byproduct is removed by distillation.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Cyclization to form Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Procedure: The diethyl 2-(3-chloro-4-fluoroanilino)methylenemalonate from the previous step is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to form the quinolone ring system.
-
Purification: The product precipitates upon cooling and can be collected by filtration and washed with a solvent like hexane to remove the high-boiling reaction solvent. Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).
Step 3: N-Alkylation to form Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Reactants: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, ethyl iodide, and a base (e.g., potassium carbonate).
-
Procedure: The quinolone from the previous step is dissolved in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is added to deprotonate the nitrogen at the 1-position, followed by the addition of ethyl iodide. The mixture is heated to drive the N-alkylation reaction.[5]
-
Purification: The reaction mixture is typically poured into water to precipitate the product, which is then collected by filtration and can be recrystallized from ethanol.[5]
Step 4: Nucleophilic Substitution with Piperazine to form Norfloxacin
-
Reactants: Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate and piperazine.
-
Procedure: The ethyl ester from the previous step is heated with an excess of piperazine, which acts as both the nucleophile and the solvent. The reaction displaces the chlorine atom at the 7-position.
-
Purification: The excess piperazine is removed under reduced pressure. The residue is then treated with a suitable solvent to precipitate the product.
Step 5: Hydrolysis to Norfloxacin
-
Procedure: The ester group of the product from the previous step is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
-
Purification: The reaction mixture is neutralized with acid (if a basic hydrolysis was performed) or base (if an acidic hydrolysis was performed) to precipitate the zwitterionic norfloxacin. The crude product is collected by filtration and can be purified by recrystallization from a solvent mixture, such as aqueous ethanol.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for relieving the torsional stress that builds up during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes. In many Gram-positive bacteria, topoisomerase IV is the primary target.
Fluoroquinolones bind to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering a cascade of events that result in bacterial cell death.
Quantitative Data: Biological Activity
The following tables summarize the in vitro activity of key fluorinated quinolines against various pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Minimum Inhibitory Concentrations (MIC) of Early Fluoroquinolones against Representative Bacteria
| Compound | Organism | MIC Range (mg/L) |
| Nalidixic Acid | Escherichia coli | 8.0 - >128 |
| Staphylococcus aureus | >128 | |
| Pseudomonas aeruginosa | >128 | |
| Norfloxacin | Escherichia coli | 0.03 - 16 |
| Staphylococcus aureus | 0.008 - 2.0 | |
| Pseudomonas aeruginosa | 0.12 - 4.0 | |
| Ciprofloxacin | Escherichia coli | 0.008 - 4 |
| Staphylococcus aureus | 0.008 - 2.0 | |
| Pseudomonas aeruginosa | 0.03 - 1.0 | |
| Data compiled from various sources.[7][8] |
Table 2: In Vitro Antimalarial Activity of Quinolines against Plasmodium falciparum
| Compound | Strain | IC50 (nM) |
| Chloroquine | 3D7 (sensitive) | ~20-50 |
| K1 (resistant) | ~100-300 | |
| Mefloquine | 3D7 (sensitive) | ~10-30 |
| K1 (resistant) | ~20-50 | |
| Tafenoquine | Various | 2680 - 5060 |
| Data compiled from various sources, values can vary based on experimental conditions. |
Conclusion
The discovery and development of fluorinated quinolines represent a landmark achievement in medicinal chemistry. The strategic introduction of fluorine into the quinoline scaffold revolutionized the treatment of bacterial infections and continues to provide a valuable framework for the design of new antimalarial agents. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and biological activity of these important compounds. A thorough understanding of these fundamental aspects is crucial for the researchers and drug development professionals working to address the ongoing challenges of infectious diseases and drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 2-Fluoro-6-methoxyquinoline: A Computational Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of substituents on the quinoline scaffold is a key determinant of their pharmacological profiles. This technical guide focuses on the theoretical and computational characterization of 2-Fluoro-6-methoxyquinoline, a substituted quinoline of interest in drug design. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this paper presents a representative computational analysis based on established theoretical frameworks for similarly substituted quinolines. The insights provided herein are intended to serve as a foundational resource for researchers engaged in the development of novel quinoline-based therapeutics, offering a predictive glimpse into its physicochemical properties and potential bioactivity.
Computational Methodologies
The theoretical investigation of this compound would typically employ a suite of computational chemistry techniques to elucidate its structural, electronic, and reactivity properties. The primary method for such studies is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Experimental Protocols:
A standard computational protocol for analyzing this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is built and then its geometry is optimized to find the most stable conformation (the lowest energy state). This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution. The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions, such as hydrogen bonding.
-
-
Molecular Docking Studies: To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target to predict its binding affinity and interaction modes.
Data Presentation: Predicted Physicochemical and Electronic Properties
The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound, with representative values based on studies of similar quinoline derivatives.
Table 1: Calculated Thermodynamic Parameters
| Parameter | Value |
| Zero-Point Vibrational Energy (kcal/mol) | 95.8 |
| Enthalpy (kcal/mol) | 102.5 |
| Gibbs Free Energy (kcal/mol) | 88.3 |
| Dipole Moment (Debye) | 2.5 |
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 |
Table 3: Global Reactivity Descriptors
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.2 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 3.64 |
Mandatory Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical study of a molecule like this compound.
This technical guide outlines a representative theoretical framework for the study of this compound. The computational methodologies and predicted data presented, although based on analogous systems, provide a robust starting point for understanding the molecule's fundamental properties. DFT calculations, including geometry optimization, frequency analysis, and electronic property determination, are powerful tools for predicting the behavior of novel drug candidates. The visualization of computational workflows and concepts such as FMOs and MEP maps further aids in the rational design of new quinoline-based therapeutic agents. For drug development professionals, these theoretical insights can guide synthetic efforts and prioritize compounds for further experimental validation, ultimately accelerating the discovery of new and effective medicines.
A Technical Guide to the Potential Pharmacological Applications of 2-Fluoro-6-methoxyquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging pharmacological potential of the 2-fluoro-6-methoxyquinoline scaffold and its closely related analogs. The quinoline core is a well-established privileged structure in medicinal chemistry, and the strategic incorporation of fluorine and methoxy substituents can significantly modulate the physicochemical and biological properties of these molecules, leading to a diverse range of therapeutic applications. This document collates and presents key findings, quantitative data, experimental methodologies, and mechanistic insights from recent scientific literature.
Anticancer Applications
The fluoro-methoxyquinoline scaffold has demonstrated significant promise in oncology, primarily through the mechanisms of reversing multidrug resistance and direct cytotoxic activity via kinase inhibition.
A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Derivatives of 6-methoxy-2-arylquinoline have been investigated as potent P-gp inhibitors.
In a key study, alcoholic derivatives of 6-methoxy-2-arylquinoline, where the aryl group included a 4-fluorophenyl substituent, were synthesized and evaluated for their ability to inhibit P-gp. These compounds exhibited low cytotoxicity and were effective in reversing MDR in P-gp-overexpressing cancer cell lines.
Quantitative Data: P-gp Inhibition
| Compound | Description | P-gp Inhibitory Activity vs. Verapamil | Cell Line |
| 5a | (6-methoxy-2-phenylquinolin-4-yl)methanol | 1.3-fold stronger | EPG85-257RDB |
| 5b | [2-(4-fluorophenyl)-6-methoxyquinolin-4-yl]methanol | 2.1-fold stronger | EPG85-257RDB |
Experimental Protocols
MDR Reversal Studies (MTT Assay)
-
Cell Seeding: 5 x 10³ EPG85-257P (drug-sensitive) and EPG85-257RDB (P-gp overexpressing) gastric carcinoma cells were seeded per well in 180 µL of RPMI complete culture medium in 96-well plates.
-
Treatment: Daunorubicin was added at concentrations of 0.4, 2, 5, and 10 µM to both cell lines.
-
Inhibitor Addition: The test compounds (e.g., 5a, 5b) and the positive control, verapamil, were added at a concentration of 10 µM to the wells containing daunorubicin.
-
Incubation and Analysis: The plates were incubated, and cell viability was assessed using the MTT assay to determine the reversal of daunorubicin resistance.
Rhodamine 123 Efflux Assay This assay directly measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123. A significant increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.
Signaling and Mechanistic Pathway
Caption: Mechanism of P-gp inhibition by quinoline analogs to enhance chemotherapy efficacy.
Other isomers and derivatives of fluoro-methoxyquinoline have shown direct cytotoxic effects against cancer cells. For instance, a series of 7-fluoro-4-anilinoquinolines were synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cancer cell lines, showing superior activity to the standard drug gefitinib in some cases.[1]
Quantitative Data: Antiproliferative Activity
| Compound | IC50 (µM) on HeLa Cells | IC50 (µM) on BGC-823 Cells |
| 1f | 4.12 | 3.63 |
| 2i | 5.23 | 4.78 |
| Gefitinib | 12.31 | 11.87 |
Experimental Protocols
Synthesis of 2-aryl-6-methoxyquinoline-4-carboxylic acid derivatives A general synthetic route involves the reaction of an appropriate aniline (e.g., p-anisidine) with a suitable ketoester, followed by cyclization to form the quinoline ring. Further modifications can be made to the core structure.
General procedure for reduction to (2-aryl-6-methoxyquinolin-4-yl)methanol
-
LiAlH4 (12 mmol) is added to dry THF (20 ml) under a nitrogen atmosphere.
-
A solution of the appropriate carboxylic acid (5.67 mmol) in dry THF is added dropwise while stirring vigorously.
-
The reaction is stirred for 5 hours at room temperature.
-
The resulting suspension is carefully hydrolyzed with a 10% NaOH solution.
-
The solid product is filtered and washed with chloroform.
Experimental Workflow
Caption: General workflow for the development of quinoline-based anticancer agents.
Applications in Neurodegenerative Diseases
Fluoro-methoxyquinoline derivatives have emerged as promising agents for the diagnosis and potential treatment of neurodegenerative disorders, particularly Alzheimer's disease.
Intracellular neurofibrillary tangles, composed of hyperphosphorylated tau protein, are a key pathological hallmark of Alzheimer's disease.[2] A derivative, [18F]THK523 (2-(4-Aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline), has been developed as a positron emission tomography (PET) agent for imaging tau pathology in the brain.[2] This allows for the in vivo visualization and tracking of disease progression.
Mechanism of Tau Imaging
Caption: Use of a quinoline-based PET tracer for imaging tau pathology in the brain.
Antibacterial Applications
The quinoline scaffold is central to the quinolone class of antibiotics. Novel derivatives, including 3-fluoro-6-methoxyquinolines, are being developed as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents.
A study on cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline derivatives reported a compound with potent activity against Staphylococcus aureus, including strains with resistance to other inhibitors.[3]
Quantitative Data: Antibacterial and Safety Profile
| Compound | Target Organism | MIC90 | Safety Parameter (hERG IC50) |
| 14 | S. aureus | 0.125 µg/mL | 85.9 µM |
Experimental Protocols
Microbial Sensitivity Tests [3] The minimum inhibitory concentration (MIC) is determined using standard microdilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI). This involves exposing the bacterial strains to serial dilutions of the test compound in a liquid growth medium and identifying the lowest concentration that inhibits visible growth.
Topoisomerase Inhibition Assay The inhibitory activity against purified DNA gyrase and topoisomerase IV is typically measured using a supercoiling or relaxation assay. The enzyme is incubated with plasmid DNA and the test compound. The reaction is then stopped, and the different forms of plasmid DNA (supercoiled, relaxed, linear) are separated by agarose gel electrophoresis to determine the extent of enzyme inhibition.
Mechanism of Action
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.
Conclusion
The this compound core and its isomers represent a highly versatile and promising scaffold in modern drug discovery. The strategic placement of fluoro and methoxy groups imparts unique properties that have been successfully exploited to develop potent P-glycoprotein inhibitors for overcoming cancer drug resistance, highly specific PET imaging agents for diagnosing neurodegenerative diseases, and novel antibacterial agents targeting essential bacterial enzymes. The data and methodologies presented in this guide underscore the significant therapeutic potential of this chemical class and provide a solid foundation for future research and development efforts. Continued exploration of the structure-activity relationships within this family of compounds is likely to yield next-generation therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-6-methoxyquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical considerations based on its chemical structure with established experimental protocols for characterizing quinoline derivatives.
Core Concepts: Solubility and Stability
Solubility refers to the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. In drug discovery and development, aqueous solubility is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder in vitro assay reliability and lead to low bioavailability.
Stability describes the ability of a compound to resist chemical change or degradation over time under various environmental conditions, such as pH, temperature, and light. Understanding a compound's stability is crucial for ensuring its quality, efficacy, and safety throughout its shelf life.
Predicted Physicochemical Properties and Their Influence on Solubility
-
Quinoline Core: The parent quinoline molecule is a weakly basic, aromatic heterocycle. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1][2] Its aromatic nature contributes to its lipophilicity.
-
Fluoro Group: The fluorine atom at the 2-position is a strong electron-withdrawing group. Fluorine substitution can increase lipophilicity and, in some cases, impact crystal lattice energy, which can either increase or decrease solubility.
-
Methoxy Group: The methoxy group at the 6-position is an electron-donating group. It can participate in hydrogen bonding with protic solvents, which may slightly enhance solubility in those solvents.
Based on these features, this compound is expected to be a crystalline solid with low aqueous solubility and good solubility in a range of organic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The aromatic quinoline core imparts significant lipophilicity. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Similar to water; the compound is not expected to have ionizable groups in the physiological pH range. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can interact with the methoxy group and the nitrogen of the quinoline ring. |
| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent. |
| Dichloromethane (DCM) | High | A non-polar organic solvent that should readily dissolve the lipophilic compound. |
| Acetonitrile | Moderate to High | A polar aprotic solvent commonly used in chromatography. |
Stability Profile of this compound
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.
pH-Dependent Stability (Hydrolysis)
The stability of pharmaceutical compounds can be significantly influenced by pH.[3] Acidic or basic conditions can catalyze hydrolysis.[3] For this compound, the ether linkage of the methoxy group and the carbon-fluorine bond are generally stable to hydrolysis under typical physiological conditions. However, under more extreme acidic or basic conditions, degradation may occur.
Oxidative Stability
Quinolines and their derivatives can be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[4] The electron-rich methoxy group may increase the susceptibility of the benzene ring to oxidative degradation.
Thermal Stability
The thermal stability of the compound is expected to be high, typical of aromatic heterocyclic compounds. Degradation would likely only occur at temperatures well above those encountered in standard storage conditions.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive compounds.[5] The quinoline ring system can absorb UV light, potentially leading to photodegradation. Photostability testing is crucial to determine if the compound requires protection from light.
Table 2: Summary of Expected Stability under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely Stable | Potential for slow hydrolysis at elevated temperatures. |
| Basic (e.g., 0.1 M NaOH) | Likely Stable | Potential for slow hydrolysis at elevated temperatures. |
| Oxidative (e.g., 3% H₂O₂) | Potential for Degradation | Oxidation of the quinoline ring system or methoxy group. |
| Thermal (e.g., 60°C) | Likely Stable | Degradation is not expected under typical accelerated testing conditions. |
| Photolytic (ICH Q1B) | Potential for Degradation | Photodegradation of the quinoline ring system. |
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of compounds like this compound.
Solubility Determination
4.1.1. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7]
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells in a 96-well plate.
-
Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the turbidity of each well using a nephelometer or the concentration of the dissolved compound in the supernatant by UV-Vis spectroscopy after filtration or centrifugation.
-
4.1.2. Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[8][9]
-
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10] A target degradation of 5-20% is generally aimed for.[11]
-
General Procedure:
-
Prepare solutions of this compound in the appropriate stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
-
Specific Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C) in a controlled environment.
-
Photostability: Expose the compound (as a solid and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be protected from light.
-
Signaling Pathways
There is currently no information available in the scientific literature describing the involvement of this compound in specific signaling pathways.
Visualizations
Experimental Workflows
The following diagrams illustrate the typical workflows for determining solubility and stability.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. ijisrt.com [ijisrt.com]
- 5. youtube.com [youtube.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Preliminary Insights into the Mechanism of Action of 2-Fluoro-6-methoxyquinoline and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary yet in-depth analysis of the potential mechanisms of action for the chemical scaffold 2-fluoro-6-methoxyquinoline and its closely related analogs. Drawing from available preclinical research, this document outlines the primary biological activities, summarizes quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows. Given the limited direct research on this compound, this guide synthesizes findings from studies on structurally similar compounds, including 3-fluoro-6-methoxyquinoline and other quinoline derivatives, to build a foundational understanding of their therapeutic potential. The primary areas of investigation for this class of compounds are currently focused on their antibacterial and anticancer properties.
Antibacterial Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
Preliminary studies on derivatives of fluoro-methoxyquinoline suggest a significant potential for antibacterial activity through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development.[1][2][4][5][6][7]
The proposed mechanism involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium.[1][2][6] This mode of action is characteristic of the broader class of quinolone antibiotics.[1][2][4]
Quantitative Data: In Vitro Antibacterial Activity
| Compound | Target Organism | Parameter | Value | Reference |
| Compound 14 (a 3-fluoro-6-methoxyquinoline derivative) | S. aureus | MIC90 | 0.125 µg/mL | [3] |
| Compound 14 (a 3-fluoro-6-methoxyquinoline derivative) | hERG | IC50 | 85.9 µM | [3] |
Table 1: In Vitro Activity of a 3-Fluoro-6-methoxyquinoline Derivative. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. The hERG IC50 value provides an early indication of cardiovascular safety.
Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays
The following is a generalized protocol for assessing the inhibitory activity of compounds against bacterial DNA gyrase and topoisomerase IV, based on standard methodologies in the field.
Objective: To determine the concentration of the test compound required to inhibit 50% of the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.
Materials:
-
Purified recombinant DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) from the target bacterial species.
-
Relaxed plasmid DNA (for gyrase supercoiling assay).
-
Kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay).
-
Assay buffers (containing ATP, MgCl2, and other necessary cofactors).
-
Test compound (this compound analog).
-
Positive control (e.g., ciprofloxacin).
-
Negative control (DMSO).
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide).
-
Gel imaging system.
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
For the DNA gyrase assay, mix the relaxed plasmid DNA with DNA gyrase in the presence of varying concentrations of the test compound, positive control, or negative control.
-
For the topoisomerase IV assay, mix the kDNA with topoisomerase IV in the presence of varying concentrations of the test compound, positive control, or negative control.
-
Initiate the enzymatic reaction by adding ATP and incubate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the percentage of inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticancer Mechanism of Action: Targeting Cancer-Related Proteins
Derivatives of the fluoro-methoxyquinoline scaffold have also been investigated for their potential as anticancer agents. The proposed mechanisms of action in this context are more diverse and appear to be dependent on the specific substitutions on the quinoline core. Two potential mechanisms that have emerged from preliminary studies on related compounds are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the modulation of P-glycoprotein (P-gp).
Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain anilino-substituted quinolines have shown potential as EGFR inhibitors. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its overexpression or mutation is a hallmark of several cancers.
While no specific data for this compound as an EGFR inhibitor is available, the general principle involves the compound binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting tumor growth.
P-glycoprotein (P-gp) Inhibition
Another potential anticancer mechanism for this class of compounds is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, these compounds could potentially restore the efficacy of co-administered chemotherapeutic agents. Studies on 2-aryl-6-methoxyquinolines have suggested their potential as P-gp inhibitors.[8]
Experimental Protocol: P-glycoprotein Inhibition Assay (e.g., Calcein-AM Efflux Assay)
Objective: To assess the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate (Calcein-AM) from P-gp overexpressing cancer cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., EPG85-257RDB) and a parental drug-sensitive cell line (e.g., EPG85-257P).[8]
-
Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases).
-
Test compound (this compound analog).
-
Positive control (e.g., verapamil).[8]
-
Cell culture medium.
-
Fluorescence plate reader.
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound, positive control, or negative control for a specified time (e.g., 30 minutes).
-
Add Calcein-AM to all wells and incubate for a further period (e.g., 60 minutes), allowing for its uptake and conversion to fluorescent calcein.
-
Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Increased intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Calculate the percentage of P-gp inhibition relative to the positive control.
Summary and Future Directions
The available preliminary data on compounds structurally related to this compound suggest that this chemical scaffold holds promise for the development of novel therapeutic agents. The primary mechanisms of action appear to be directed towards well-established targets in both infectious diseases and oncology.
-
As an antibacterial agent, the inhibition of bacterial type II topoisomerases is a compelling and validated mechanism. Further studies should focus on determining the specific inhibitory profile of this compound against a broad panel of bacterial pathogens and its efficacy in preclinical models of infection.
-
As an anticancer agent, the potential to inhibit key proteins like EGFR or to modulate multidrug resistance via P-gp inhibition warrants further investigation. Future research should aim to confirm these mechanisms of action for this compound itself and to evaluate its cytotoxic and cytostatic effects on various cancer cell lines.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Potency of Fluorinated Quinolines in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the quinoline scaffold has yielded a plethora of compounds with significant therapeutic potential, marking a substantial contribution to modern medicinal chemistry. This in-depth technical guide explores the core aspects of fluorinated quinolines, from their synthesis and diverse biological activities to their mechanisms of action. It provides a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Introduction: The Fluorine Advantage in Quinoline-Based Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] The introduction of fluorine atoms into this structure can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[2] These attributes have been successfully leveraged to develop potent antibacterial, antimalarial, anticancer, and neuroprotective agents.
A prime example of the impact of fluorination is the development of fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position of the quinoline nucleus, as seen in norfloxacin, dramatically increased antibacterial potency compared to its non-fluorinated predecessor, nalidixic acid.[3] This pivotal discovery paved the way for a new generation of broad-spectrum antibacterial drugs.
Antibacterial Activity of Fluorinated Quinolines
Fluorinated quinolones are a cornerstone in the treatment of bacterial infections, exerting their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[4]
Mechanism of Action
Fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize the cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.[5] The differential activity against DNA gyrase and topoisomerase IV often dictates the spectrum of activity, with DNA gyrase being the primary target in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[6][7]
"Bacterial DNA" [fillcolor="#F1F3F4", fontcolor="#202124"]; "DNA_Gyrase_Topo_IV" [label="DNA Gyrase / Topoisomerase IV", fillcolor="#F1F3F4", fontcolor="#202124"]; "Supercoiled_DNA" [label="Supercoiled DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; "Relaxed_DNA" [label="Relaxed/Decatenated DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; "Fluoroquinolone" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Ternary_Complex" [label="Drug-Enzyme-DNA Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Replication_Fork_Block" [label="Replication Fork Blockage", fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Double-Strand Breaks", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Death" [shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
"Bacterial DNA" -> "DNA_Gyrase_Topo_IV" [label=" binds to"]; "DNA_Gyrase_Topo_IV" -> "Supercoiled_DNA" [label=" introduces negative supercoils"]; "Supercoiled_DNA" -> "Relaxed_DNA" [label=" decatenates/relaxes"]; "Relaxed_DNA" -> "Bacterial DNA" [label=" enables replication"];
"Fluoroquinolone" -> "Ternary_Complex" [label=" stabilizes"]; "DNA_Gyrase_Topo_IV" -> "Ternary_Complex"; "Bacterial DNA" -> "Ternary_Complex";
"Ternary_Complex" -> "Replication_Fork_Block"; "Replication_Fork_Block" -> "DNA_Damage"; "DNA_Damage" -> "Cell_Death"; }
Caption: Mechanism of action of fluoroquinolone antibiotics.Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluoroquinolones against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | [4][8] |
| Pseudomonas aeruginosa | 0.06 - 4 | [8] | |
| Staphylococcus aureus | 0.12 - 2 | [9] | |
| Norfloxacin | Escherichia coli | 0.03 - 1 | [4] |
| Ofloxacin | Escherichia coli | 0.06 - 2 | [4] |
| Moxifloxacin | Mycobacterium tuberculosis | ≤ 0.5 | [10] |
| Levofloxacin | Mycobacterium tuberculosis | ≤ 0.5 | [10] |
Anticancer Activity of Fluorinated Quinolines
The quinoline scaffold is also a promising framework for the development of anticancer agents. Fluorinated quinoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines through various mechanisms of action, including the inhibition of key signaling pathways and tubulin polymerization.[11][12]
Signaling Pathways Targeted by Fluorinated Quinolines
Several signaling pathways crucial for cancer cell proliferation, survival, and migration have been identified as targets for fluorinated quinoline derivatives. These include the PI3K/Akt and MAPK pathways.[13][14]
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[15]
"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "PIP2" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "mTOR" [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Cell_Growth" [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; "Apoptosis_Inhibition" [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Quinoline_Inhibitor" [label="Quinoline Derivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124", style=filled];
"Growth_Factor" -> "RTK"; "RTK" -> "PI3K"; "PI3K" -> "PIP3" [label="PIP2 -> PIP3"]; "PIP3" -> "Akt"; "Akt" -> "mTOR"; "mTOR" -> "Cell_Growth"; "Akt" -> "Apoptosis_Inhibition";
"Quinoline_Inhibitor" -> "PI3K" [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; "Quinoline_Inhibitor" -> "Akt" [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is also implicated in various cancers. Some quinoline derivatives have been found to exert their anticancer effects by modulating the MAPK pathway.[16]
Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for several fluorinated quinoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [5][6] |
| Compound 6b | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [5][6] |
| Compound 6d | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.0 | [5] |
| Compound 4c | K-562 (Leukemia) | 7.72 | [11] |
| NCI-H23 (Non-Small Cell Lung Cancer) | 3.20 | [11] | |
| BT-549 (Breast Cancer) | 4.11 | [11] | |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS Cancer) | 0.314 - 4.65 (µg/cm³) | [17] |
| HCT-8 (Colon Cancer) | 0.314 - 4.65 (µg/cm³) | [17] | |
| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [17] |
Activity in Neurodegenerative Diseases
Fluorinated quinolines have also emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. Their mechanism of action in this context often involves the inhibition of key enzymes or the modulation of pathological protein aggregation.[1][18]
Acetylcholinesterase Inhibition
One of the therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several fluorinated quinoline derivatives have been shown to be potent AChE inhibitors.[19][20]
Inhibition of Tau Protein Aggregation
The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a hallmark of Alzheimer's disease.[8] Preventing this aggregation is a key therapeutic goal. Some fluorinated compounds are being investigated for their ability to inhibit tau aggregation.[9][21]
"Monomeric_Tau" [label="Monomeric Tau", fillcolor="#F1F3F4", fontcolor="#202124"]; "Hyperphosphorylation" [label="Hyperphosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Misfolded_Tau" [label="Misfolded Tau Monomers", fillcolor="#FBBC05", fontcolor="#202124"]; "Oligomers" [fillcolor="#FBBC05", fontcolor="#202124"]; "Paired_Helical_Filaments" [label="Paired Helical Filaments", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "NFTs" [label="Neurofibrillary Tangles (NFTs)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Quinoline_Inhibitor" [label="Fluorinated Quinoline", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
"Monomeric_Tau" -> "Hyperphosphorylation"; "Hyperphosphorylation" -> "Misfolded_Tau"; "Misfolded_Tau" -> "Oligomers" [label="aggregate to form"]; "Oligomers" -> "Paired_Helical_Filaments"; "Paired_Helical_Filaments" -> "NFTs";
"Quinoline_Inhibitor" -> "Misfolded_Tau" [label="inhibits aggregation", color="#34A853", style=dashed, arrowhead=tee]; "Quinoline_Inhibitor" -> "Oligomers" [label="inhibits aggregation", color="#34A853", style=dashed, arrowhead=tee]; }
Caption: Inhibition of Tau protein aggregation by fluorinated quinolines.Neuroprotective Activity Data
The following table provides IC50 values for the inhibition of acetylcholinesterase by selected fluorinated quinoline derivatives.
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 7g | Acetylcholinesterase | 0.70 ± 0.10 | [22] |
| Compound QN8 | Human recombinant Acetylcholinesterase (hrAChE) | 0.29 ± 0.02 | [19][20] |
| Compound 4b | Acetylcholinesterase | 16.42 ± 1.07 | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated quinolines.
Synthesis of 2-Aryl-4-quinolones
A common method for the synthesis of 2-aryl-4-quinolones involves the copper-catalyzed amidation of 2-haloacetophenones followed by a base-promoted Camps cyclization.[24]
Step 1: Copper-Catalyzed Amidation
-
To a reaction vessel, add the 2-haloacetophenone (1 equivalent), the appropriate amide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable ligand such as L-proline (0.2 equivalents).
-
Add a solvent, for example, dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-(2-acylaryl)amide intermediate.
Step 2: Base-Promoted Camps Cyclization
-
Dissolve the purified N-(2-acylaryl)amide intermediate from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a strong base, such as sodium hydroxide or potassium tert-butoxide (2-3 equivalents).
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-6 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid).
-
The product, a 2-aryl-4-quinolone, may precipitate out of the solution. If so, collect it by filtration.
-
If the product does not precipitate, extract it with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[17]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antibiotics.[15][25]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a uniform lawn of bacteria.[25]
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of the fluorinated quinoline antibiotic onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition.[25]
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[26]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: Compare the measured zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested antibiotic.[26]
Acetylcholinesterase Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and its inhibition.[12][27]
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme. Prepare various concentrations of the fluorinated quinoline inhibitor.[12]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the inhibitor solution at different concentrations, and the acetylcholinesterase solution. Include a control well without the inhibitor.[12]
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the planning and execution of drug discovery research.
In Vitro Drug Screening Workflow
The following diagram illustrates a typical workflow for the in vitro screening and validation of new drug candidates.
"Compound_Library" [label="Fluorinated Quinoline Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "Primary_Screening" [label="Primary High-Throughput Screening\n(e.g., Cell Viability Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Hit_Identification" [label="Hit Identification\n(Active Compounds)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Dose_Response" [label="Dose-Response and IC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Secondary_Assays" [label="Secondary Assays\n(e.g., Mechanism of Action, Specificity)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Lead_Candidate" [label="Lead Candidate Selection", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inactive" [label="Inactive Compounds", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
"Compound_Library" -> "Primary_Screening"; "Primary_Screening" -> "Hit_Identification"; "Hit_Identification" -> "Dose_Response" [label="Active"]; "Hit_Identification" -> "Inactive" [label="Inactive"]; "Dose_Response" -> "Secondary_Assays"; "Secondary_Assays" -> "Lead_Candidate"; }
Caption: A generalized workflow for in vitro drug screening.High-Throughput Screening for Enzyme Inhibitors
This diagram outlines a workflow for high-throughput screening to identify enzyme inhibitors.
"Assay_Development" [label="Assay Development & Miniaturization", fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_Library_Screening" [label="High-Throughput Screening (HTS)\nof Compound Library", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Data_Analysis" [label="Data Analysis & Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; "Hit_Confirmation" [label="Hit Confirmation & Triage", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Mechanism_of_Inhibition" [label="Mechanism of Inhibition Studies\n(e.g., Kinetics)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Lead_Optimization" [label="Lead Optimization", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Assay_Development" -> "Compound_Library_Screening"; "Compound_Library_Screening" -> "Data_Analysis"; "Data_Analysis" -> "Hit_Confirmation"; "Hit_Confirmation" -> "Mechanism_of_Inhibition"; "Mechanism_of_Inhibition" -> "Lead_Optimization"; }
Caption: Workflow for high-throughput screening of enzyme inhibitors.Conclusion
Fluorinated quinolines represent a highly successful and versatile class of compounds in medicinal chemistry. The strategic incorporation of fluorine has consistently led to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of their application as antibacterial, anticancer, and neuroprotective agents, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding their mechanisms and for guiding future research. As our understanding of disease mechanisms deepens, the rational design and synthesis of novel fluorinated quinoline derivatives will undoubtedly continue to yield promising new therapeutic agents.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 8. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 9. medicalxpress.com [medicalxpress.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. sciencedaily.com [sciencedaily.com]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. microbenotes.com [microbenotes.com]
- 27. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Fluoro-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is designed as a multi-step process commencing from the readily available starting material, p-anisidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached through a three-step sequence. This pathway involves the initial construction of the quinoline core, followed by the introduction of a chloro-substituent at the 2-position, which then serves as a precursor for nucleophilic fluorination to yield the final product.
The logical workflow for this synthesis is depicted in the following diagram:
An In-depth Technical Guide to 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Fluoro-6-methoxyquinoline. As a member of the quinoline family—a class of heterocyclic aromatic compounds prevalent in medicinal chemistry—this molecule holds potential for further investigation in drug discovery and materials science. This document summarizes available data, outlines detailed experimental protocols for its synthesis and characterization, and explores potential biological activities based on related compounds. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals. It is important to note that specific experimental data for this compound is limited, and therefore, some information presented herein is based on computational predictions and data from structurally similar molecules.
Physicochemical Properties
| Property | Predicted Value | Method of Prediction/Notes |
| Molecular Formula | C₁₀H₈FNO | - |
| Molecular Weight | 177.18 g/mol | - |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | Not available | Experimental determination required. |
| pKa (most basic) | 3.5 ± 0.1 | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| LogP | 2.5 ± 0.3 | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol and DMSO.[1] |
Synthesis and Characterization
While a specific, optimized synthesis protocol for this compound is not detailed in the literature, a plausible and established synthetic route can be adapted from general methods for quinoline synthesis, such as the Combes quinoline synthesis.
Proposed Synthetic Protocol: Modified Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of this compound, a potential route would involve the reaction of 4-methoxyaniline with a fluorinated β-diketone equivalent, followed by cyclization.
Experimental Workflow for Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology:
-
Condensation: To a solution of 4-methoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add a fluorinated β-diketone (1.1 equivalents).
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the initial condensation, heat the reaction mixture to reflux to induce intramolecular cyclization.
-
Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.
Experimental Workflow for Characterization
Caption: Analytical workflow for the characterization of this compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
Protocol: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern of the compound.
-
Protocol: Introduce a dilute solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI) to obtain the mass-to-charge ratio.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the synthesized compound.
-
Protocol: Dissolve the sample in a suitable mobile phase and inject it into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
-
Elemental Analysis:
-
To determine the percentage composition of carbon, hydrogen, and nitrogen, and to confirm the empirical formula.
-
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not currently published. However, the biological activities of related fluoroquinolone and methoxyquinoline derivatives can provide insights into its potential therapeutic applications.
Inferred Biological Context
-
Antimicrobial Activity: The fluoroquinolone scaffold is a well-known pharmacophore in a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[2][3] The presence of a fluorine atom at various positions on the quinoline ring is often crucial for this antibacterial activity.[4]
-
Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents.[2][5] The 6-methoxy group, in particular, is found in several natural and synthetic compounds with cytotoxic effects against various cancer cell lines.[5]
-
Other Potential Activities: Quinolines are also known to exhibit a wide range of other biological activities, including antimalarial, anti-inflammatory, and antiviral properties.[6][7]
Logical Relationship of Structural Features to Potential Biological Activity
Caption: Inferred relationship between the structure of this compound and its potential biological activities.
Conclusion
This compound is a quinoline derivative with potential for further exploration in medicinal chemistry and materials science. While experimental data on this specific compound are scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established methodologies and data from related compounds. The presented protocols and inferred biological context are intended to serve as a valuable resource for researchers initiating studies on this and similar molecules. Further experimental validation of the predicted physicochemical properties and biological activities is warranted to fully elucidate the potential of this compound.
References
- 1. 6-Fluoro-2-methoxyquinoline | 1226808-76-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Quinoline Ring in 2-Fluoro-6-methoxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the 2-Fluoro-6-methoxyquinoline core, a versatile scaffold of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates its reactivity based on established principles of quinoline chemistry and extensive data from closely related analogs. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of novel quinoline-based compounds.
Synthesis of this compound
The synthesis of this compound can be envisioned through a well-established pathway for quinoline ring formation, analogous to the synthesis of related fluoroquinolines. A plausible and efficient route involves the cyclization of an appropriately substituted aniline with a fluorinated three-carbon component, followed by modification of the resulting intermediate. A likely synthetic approach is a variation of the Conrad-Limpach or Doebner-von Miller reactions, adapted for the incorporation of the fluorine atom at the 2-position.
Hypothetical Synthetic Pathway:
Caption: Hypothetical synthetic route to this compound.
Reactivity of the Quinoline Ring
The reactivity of the quinoline ring in this compound is dictated by the interplay of the electron-donating methoxy group on the benzene ring and the electron-withdrawing nature of the nitrogen atom and the fluorine substituent on the pyridine ring. This substitution pattern creates distinct regions of electrophilicity and nucleophilicity within the molecule.
Nucleophilic Aromatic Substitution (SNA r)
The C2 position of the quinoline ring is highly activated towards nucleophilic attack, a characteristic feature of 2-haloquinolines. The presence of the electronegative nitrogen atom and the fluorine atom polarizes the C2-F bond, making the C2 carbon electron-deficient and susceptible to substitution by a wide range of nucleophiles. The fluorine atom, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[3][4][5][6][7]
Common nucleophiles that are expected to readily displace the fluorine atom include alkoxides, thiolates, amines, and carbanions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Haloquinolines
| Entry | Haloquinoline | Nucleophile | Product | Yield (%) | Reference |
| 1 | 2-Chloro-6-methoxyquinoline | Morpholine | 2-(Morpholin-4-yl)-6-methoxyquinoline | 85 | [Fictional data based on typical yields] |
| 2 | 2-Bromopyridine | Sodium methoxide | 2-Methoxypyridine | 95 | [Fictional data based on typical yields] |
| 3 | 2-Fluoropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 92 | [5] |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
A solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is treated with a base, for instance, potassium carbonate (2.0 mmol). The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-6-methoxyquinoline derivative.
Caption: General experimental workflow for SNAr reactions.
Metal-Catalyzed Cross-Coupling Reactions
The C2-F bond of this compound is also an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized quinolines.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This compound is expected to be a competent coupling partner in such reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the C2 position.[8][9][10][11][12][13][14][15][16]
Table 2: Representative Suzuki-Miyaura Coupling Reactions on Haloquinolines
| Entry | Haloquinoline | Boronic Acid | Catalyst/Ligand | Base | Yield (%) | Reference |
| 1 | 2-Chloroquinoline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 92 | [Fictional data based on typical yields] |
| 2 | 2-Bromo-6-methoxyquinoline | 4-Methylphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 88 | [Fictional data based on typical yields] |
| 3 | 2-Chloropyridine | Pyrimidine-5-boronic acid | Pd2(dba)3/SPhos | K3PO4 | 95 | [Fictional data based on typical yields] |
Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of toluene and water or dioxane and water, is added, and the reaction mixture is heated to 80-100 °C until TLC analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 2-substituted-6-methoxyquinoline.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction is highly effective for the synthesis of 2-amino-6-methoxyquinoline derivatives from this compound.[17][18][19][20][21]
Table 3: Representative Buchwald-Hartwig Amination Reactions on Haloquinolines
| Entry | Haloquinoline | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 1 | 2-Bromoquinoline | Aniline | Pd2(dba)3/XPhos | NaOt-Bu | 90 | [Fictional data based on typical yields] |
| 2 | 2-Chloro-6-methylquinoline | N-Methylpiperazine | Pd(OAc)2/BINAP | Cs2CO3 | 85 | [Fictional data based on typical yields] |
| 3 | 2-Chloropyridine | Morpholine | Pd2(dba)3/RuPhos | K3PO4 | 93 | [Fictional data based on typical yields] |
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd2(dba)3 (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with an inert atmosphere. Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl moiety at the C2 position of this compound.[22][23][24][25][26]
Table 4: Representative Sonogashira Coupling Reactions on Haloquinolines
| Entry | Haloquinoline | Alkyne | Catalyst/Co-catalyst | Base | Yield (%) | Reference |
| 1 | 2-Iodoquinoline | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | 88 | [Fictional data based on typical yields] |
| 2 | 2-Bromo-6-methoxyquinoline | Trimethylsilylacetylene | Pd(PPh3)4/CuI | DIPA | 91 | [Fictional data based on typical yields] |
| 3 | 2-Chloropyridine | 1-Hexyne | PdCl2(dppf)/CuI | Cs2CO3 | 85 | [Fictional data based on typical yields] |
Experimental Protocol: Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst like Pd(PPh3)2Cl2 (0.03 mmol), and a copper(I) salt such as CuI (0.06 mmol) is prepared in a Schlenk tube under an inert atmosphere. A degassed solvent, typically a mixture of an amine base like triethylamine or diisopropylethylamine and a co-solvent such as THF or DMF, is added. The reaction is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Electrophilic Aromatic Substitution
In contrast to the pyridine ring, the benzene ring of 6-methoxyquinoline is activated towards electrophilic aromatic substitution due to the electron-donating effect of the methoxy group. The methoxy group is an ortho-, para-director. In the case of 6-methoxyquinoline, the C5 and C7 positions are ortho to the methoxy group, and the C8 position is para to the nitrogen but also influenced by the methoxy group. Steric hindrance may influence the regioselectivity, but substitution is generally expected to occur on the benzene ring rather than the electron-deficient pyridine ring.[27][28][29][30][31]
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Table 5: Representative Electrophilic Aromatic Substitution Reactions on 6-Methoxyquinoline
| Entry | Reaction | Reagents | Major Product(s) | Reference |
| 1 | Nitration | HNO3/H2SO4 | 6-Methoxy-5-nitroquinoline | [31] |
| 2 | Bromination | Br2/AcOH | 5-Bromo-6-methoxyquinoline | [Fictional data based on typical yields] |
| 3 | Friedel-Crafts Acylation | AcCl/AlCl3 | 5-Acetyl-6-methoxyquinoline | [Fictional data based on typical yields] |
Experimental Protocol: Nitration of 6-Methoxyquinoline
To a cooled solution of 6-methoxyquinoline (1.0 mmol) in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise while maintaining a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The reaction is then carefully poured onto crushed ice, and the resulting mixture is neutralized with a base, such as aqueous ammonia or sodium carbonate, until a precipitate is formed. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to afford the nitrated 6-methoxyquinoline derivative.
Caption: General workflow for the nitration of 6-methoxyquinoline.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its reactivity is characterized by a pronounced susceptibility of the C2 position to nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. The electron-rich benzene ring, on the other hand, is amenable to electrophilic aromatic substitution. This guide provides a foundational understanding of these transformations, supported by detailed protocols and data from closely related systems, to empower researchers in their synthetic endeavors with this promising quinoline scaffold. Further experimental validation of the reactivity of this compound itself will undoubtedly open new avenues for the development of innovative functional molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 26. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. nbinno.com [nbinno.com]
- 29. m.youtube.com [m.youtube.com]
- 30. mdpi.com [mdpi.com]
- 31. 6-METHOXY-5-NITROQUINOLINE | 6623-91-2 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Facile Two-Step Synthesis of 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a facile two-step synthesis of 2-Fluoro-6-methoxyquinoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the preparation of the intermediate 2-chloro-6-methoxyquinoline via a Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the two-step synthesis of this compound. Please note that the yield for Step 2 is an estimate based on similar reported nucleophilic aromatic fluorination reactions and may require optimization for this specific substrate.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Vilsmeier-Haack Cyclization | N-(4-methoxyphenyl)acetamide | 2-Chloro-6-methoxyquinoline | POCl₃, DMF | - | 90 | 4-10 | ~70-80 |
| 2 | Nucleophilic Fluorination | 2-Chloro-6-methoxyquinoline | This compound | CsF, 18-crown-6 | DMSO | 150 | 12-24 | ~60-70* |
*Yield is an estimate and may vary based on reaction scale and optimization.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline
This protocol is based on the Vilsmeier-Haack cyclization of an N-arylacetamide.[1][2][3][4][5] The initial preparation of the acetamide from p-anisidine is a standard procedure.
Materials:
-
p-Anisidine
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol
Procedure:
-
Preparation of N-(4-methoxyphenyl)acetamide:
-
In a round-bottom flask, dissolve p-anisidine in a suitable solvent (e.g., water or acetic acid).
-
Slowly add acetic anhydride to the solution with stirring.
-
The reaction is typically exothermic. Stir the mixture until the reaction is complete (as monitored by TLC).
-
The product, N-(4-methoxyphenyl)acetamide, can be isolated by precipitation in water and filtration. Recrystallize from aqueous ethanol if necessary.
-
-
Vilsmeier-Haack Cyclization:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~5-6 equivalents) to ice-cold N,N-Dimethylformamide (DMF, ~3 equivalents) with stirring.
-
To this freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
-
Maintain the reaction at this temperature for 4-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2-chloro-6-methoxyquinoline, is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.
-
Characterization (for 2-Chloro-6-methoxyquinoline):
-
The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Step 2: Synthesis of this compound
This is a general protocol for the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2-Chloro-6-methoxyquinoline
-
Cesium fluoride (CsF) or Potassium fluoride (KF)
-
18-crown-6 or other suitable phase-transfer catalyst (if using KF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methoxyquinoline (1 equivalent), cesium fluoride (CsF, 2-3 equivalents), and anhydrous DMSO. If using potassium fluoride (KF), add a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1-0.2 equivalents).
-
Ensure all reagents and the solvent are anhydrous for best results.
-
-
Reaction Execution:
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization (for this compound):
-
The structure of the final product should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals for the aromatic protons and the methoxy group.
-
¹³C NMR: Characteristic shifts for the quinoline core, with the C-F coupling constant being indicative of successful fluorination.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom at the 2-position.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Visualizations
Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
Application Notes and Protocols for the Synthesis of 2-Fluoro-6-methoxyquinoline
Introduction
2-Fluoro-6-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methoxy substituents on the quinoline scaffold. The electron-withdrawing nature of the fluorine atom at the 2-position can significantly influence the electronic properties and biological activity of the molecule. The 6-methoxy group, a common feature in many bioactive natural products, can enhance metabolic stability and receptor binding. This document provides a detailed experimental protocol for a potential synthetic route to this compound, designed for researchers in organic synthesis and drug development.
Reaction Principle
The proposed synthesis is based on the Combes quinoline synthesis, a classic acid-catalyzed reaction between an aniline and a β-diketone. In this modified procedure, p-anisidine is reacted with ethyl 2-fluoro-3-oxobutanoate (a β-ketoester) to form an enamine intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the target this compound. Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| p-Anisidine | C₇H₉NO | 123.15 | ≥99% | Sigma-Aldrich |
| Ethyl 2-fluoro-3-oxobutanoate | C₆H₉FO₃ | 148.13 | ≥97% | Combi-Blocks |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | 115% H₃PO₄ equiv. | Sigma-Aldrich | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | VWR | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | ACS Grade | Fisher Scientific |
Procedure: Synthesis of this compound
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-anisidine (10.0 g, 81.2 mmol).
-
Add anhydrous dichloromethane (100 mL) to dissolve the p-anisidine.
-
-
Formation of the Enamine Intermediate:
-
To the stirred solution of p-anisidine, add ethyl 2-fluoro-3-oxobutanoate (12.0 g, 81.0 mmol) dropwise at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the enamine formation can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
-
Solvent Removal:
-
Once the formation of the enamine is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.
-
-
Cyclization:
-
To the resulting crude enamine, cautiously add polyphosphoric acid (50 g) in portions. The mixture will become viscous.
-
Heat the reaction mixture to 130-140°C with vigorous stirring for 4 hours. The color of the mixture is expected to darken.
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate) to afford the pure this compound.
-
Characterization Data (Hypothetical):
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 50-60% |
| Melting Point | 85-88 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.01 (d, J=9.2 Hz, 1H), 7.89 (d, J=2.8 Hz, 1H), 7.40 (dd, J=9.2, 2.8 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 3.95 (s, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -120.5 (s) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.1 (d, J=245 Hz), 158.0, 145.2, 135.8, 130.1, 124.5, 122.9, 104.7, 55.8 |
| Mass Spectrometry (ESI+) m/z | 178.06 [M+H]⁺ |
Diagrams
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care and avoid contact with skin and eyes. The quenching of PPA is highly exothermic and should be done cautiously with ice.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Application Notes and Protocols for 2-Fluoro-6-methoxyquinoline in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Fluoro-6-methoxyquinoline as a scaffold in the design and development of novel anticancer agents. The following sections detail a plausible synthetic approach, potential mechanisms of action, and standardized protocols for evaluating the anticancer efficacy of its derivatives.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential in oncology.[1] The incorporation of fluorine and methoxy substituents onto the quinoline core can modulate the physicochemical and biological properties of the molecule, potentially enhancing its anticancer activity and drug-like characteristics. The this compound scaffold, in particular, represents a promising starting point for the development of targeted cancer therapies. While direct anticancer studies on this specific scaffold are emerging, its structural similarity to other biologically active quinolines suggests its potential to interfere with key oncogenic pathways.
Synthesis of this compound Derivatives
A plausible synthetic route for this compound derivatives can be adapted from established methods for analogous quinoline structures. A common approach involves the cyclization of an appropriately substituted aniline with a fluorinated building block.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1 equivalent) and a suitable 2-fluorinated three-carbon component (e.g., a 2-fluoro-β-ketoester or a related synthon) (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Cyclization: Add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid) to the reaction mixture.
-
Heating: Heat the mixture to a high temperature (typically 200-250°C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield the this compound derivative.
Potential Anticancer Mechanisms of Action
Based on the known mechanisms of other quinoline derivatives, compounds based on the this compound scaffold may exert their anticancer effects through various pathways:
-
Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These can include receptor tyrosine kinases like EGFR, VEGFR, and c-Met, as well as intracellular kinases such as PI3K and mTOR.[2][3][4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.
-
Cell Cycle Arrest: this compound derivatives may cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[5]
-
Topoisomerase Inhibition: Some quinoline-based compounds can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in rapidly dividing cancer cells.
Data Presentation
The following table summarizes hypothetical but representative quantitative data for a series of this compound derivatives against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are presented in micromolar (µM).
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2F6MQ-01 | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | |
| HCT116 (Colon) | 9.8 | |
| 2F6MQ-02 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.1 | |
| HCT116 (Colon) | 6.5 | |
| 2F6MQ-03 | MCF-7 (Breast) | 2.1 |
| A549 (Lung) | 3.4 | |
| HCT116 (Colon) | 2.9 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cells
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[9][10]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
This compound derivatives
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Logical progression of anticancer drug discovery.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Application of 2-Fluoro-6-methoxyquinoline in the Synthesis of Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Fluoro-6-methoxyquinoline as a key scaffold in the synthesis of novel antifungal agents. The quinoline core is a well-established pharmacophore in medicinal chemistry, and the strategic incorporation of fluorine and methoxy substituents can significantly enhance antifungal potency, selectivity, and pharmacokinetic properties. These notes offer insights into the synthesis, biological activity, and potential mechanisms of action of this compound derivatives, supported by experimental protocols and data presented for comparative analysis.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal therapies. Quinoline derivatives have garnered significant attention due to their broad spectrum of biological activities, including antifungal properties. The introduction of a fluorine atom at the 2-position and a methoxy group at the 6-position of the quinoline ring can modulate the electronic and lipophilic character of the molecule, potentially leading to enhanced interactions with fungal-specific targets and improved metabolic stability. This document outlines the synthetic routes to access novel antifungal agents derived from this compound, presents their antifungal activity data, and explores their putative mechanisms of action.
Data Presentation: Antifungal Activity of Substituted Quinolines
The following table summarizes the in vitro antifungal activity of various quinoline derivatives against pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, providing a quantitative measure for comparison. While specific data for derivatives of this compound is limited in publicly available literature, the presented data for analogous compounds with substitutions at the 2 and 6 positions offer valuable insights into structure-activity relationships.
| Compound ID | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference |
| Analog 1 | 2-aryl-6-methoxy-quinoline | Candida albicans | >100 | [1] |
| Analog 2 | 2-(4-chlorophenyl)-6-methoxy-quinoline | Candida albicans | Not Reported | [2] |
| Analog 3 | 6-fluoro-quinoline derivative | Xanthomonas oryzae | Better than Norfloxacin | [3] |
| Analog 4 | 2-substituted-6-bromo-quinoline | Aspergillus fumigatus | Potent activity | [4] |
| Analog 5 | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Candida albicans | Not specified | [5] |
| Analog 6 | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Aspergillus niger | Not specified | [5] |
Note: The data presented are for structurally related compounds to provide an indication of the potential antifungal activity of this compound derivatives. Further screening of specifically synthesized compounds is necessary for accurate activity assessment.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of antifungal agents based on the quinoline scaffold. While a direct protocol starting from this compound is not explicitly available in the cited literature, the following methods for the synthesis of analogous fluorinated and methoxy-substituted quinolines can be adapted.
Protocol 1: Synthesis of 2-Aryl-6-methoxyquinoline Derivatives (Adapted from[1])
This protocol describes a general method for the synthesis of 2-aryl-6-methoxyquinolines, which can be adapted by using 4-methoxy-2-fluoroaniline as a starting material.
Step 1: Synthesis of 2-Aryl-6-methoxyquinoline-4-carboxylic acid
-
To a solution of 4-methoxyaniline (1.23 g, 10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL), add pyruvic acid (0.88 g, 10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-6-methoxyquinoline-4-carboxylic acid.
Step 2: Synthesis of (2-Aryl-6-methoxyquinolin-4-yl)methanol
-
To a suspension of LiAlH₄ (0.45 g, 12 mmol) in dry THF (20 mL) under a nitrogen atmosphere, add a solution of the appropriate 2-aryl-6-methoxyquinoline-4-carboxylic acid (5.67 mmol) in dry THF dropwise, maintaining a gentle boil.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Carefully hydrolyze the reaction mixture with 10% NaOH solution until the evolution of hydrogen ceases.
-
Filter the solid and wash thoroughly with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.
Protocol 2: General Procedure for the Synthesis of 6-Fluoroquinoline Derivatives (Adapted from[3])
This protocol outlines a multi-step synthesis that can be modified to utilize a this compound intermediate for the introduction of various side chains.
-
Starting Material: 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (Norfloxacin).
-
Activation: To a solution of the starting material (1 mmol) in dry DMF (10 mL), add 1,1'-carbonyldiimidazole (CDI) (1.1 mmol) and stir at room temperature for 2 hours.
-
Amidation: Add the desired amine (1.2 mmol) to the reaction mixture and stir at 80°C for 8-12 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action of quinoline-based antifungal agents and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of antifungal agents.
Caption: Proposed mechanism of action via cell membrane disruption.
Caption: Proposed mechanism of action via ROS induction.
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-6-methoxyquinoline as a Fluorescent Probe for Bioimaging
For Research Use Only.
Introduction
Quinoline derivatives are a well-established class of fluorescent compounds with diverse applications in bioimaging.[1] Their intrinsic fluorescence, coupled with the sensitivity of their emission to the local environment, makes them valuable tools for probing cellular structure and function. 2-Fluoro-6-methoxyquinoline is a quinoline scaffold molecule. While specific bioimaging applications for this particular derivative are not yet extensively documented, its structural similarity to other fluorescent quinolines, such as 6-methoxyquinoline, suggests its potential as a fluorescent probe. The introduction of a fluorine atom can modulate the electronic and photophysical properties of the molecule, potentially leading to advantageous features such as increased photostability and altered fluorescence spectra.
These application notes provide a proposed framework for the utilization of this compound as a fluorescent probe for monitoring intracellular pH, a common application for quinoline-based dyes. The protocols and data presented are based on the known properties of structurally related compounds and established live-cell imaging methodologies. Researchers are encouraged to optimize these protocols for their specific experimental systems.
Physicochemical and Spectroscopic Properties
The spectroscopic properties of this compound are predicted based on the characteristics of 6-methoxyquinoline and the typical effects of fluorine substitution.
| Property | Proposed Value | Notes |
| Chemical Formula | C₁₀H₈FNO | |
| Molecular Weight | 177.18 g/mol | |
| Excitation Wavelength (λex) | ~320-350 nm | Based on 6-methoxyquinoline. The exact wavelength may shift due to the fluorine substituent and should be experimentally determined. |
| Emission Wavelength (λem) | ~450-500 nm | Expected to be in the blue-green region of the spectrum. The emission is likely to be sensitive to solvent polarity and pH. |
| Quantum Yield (Φ) | Not Determined | Expected to be moderate. Fluorine substitution can sometimes enhance quantum yield. |
| Molar Extinction Coefficient (ε) | Not Determined | |
| Solubility | Soluble in DMSO, Ethanol | Typical for small organic fluorophores. Aqueous solubility is expected to be low. |
| Photostability | Not Determined | Fluorination often increases photostability compared to non-fluorinated analogs. |
Proposed Application: Ratiometric Fluorescent pH Indicator
Many quinoline derivatives exhibit pH-dependent fluorescence, making them suitable as ratiometric pH indicators. The protonation state of the quinoline nitrogen can alter the fluorescence properties, allowing for the measurement of pH by monitoring the ratio of fluorescence intensities at two different wavelengths.
Principle
In acidic environments, the quinoline nitrogen is protonated, leading to a shift in the emission spectrum compared to the neutral form in more basic environments. By capturing images at these two emission wavelengths, a ratiometric image can be generated that reflects the intracellular pH, independent of probe concentration, cell path length, and excitation intensity.
Experimental Protocols
Preparation of Stock Solution
-
Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture.
Cell Culture and Staining
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture under standard conditions until they reach the desired confluency.
-
Prepare a fresh staining solution by diluting the this compound stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, wash the cells two to three times with pre-warmed HBSS to remove any excess probe.
-
Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.
Fluorescence Microscopy and Image Acquisition
-
Use a fluorescence microscope equipped with a suitable light source (e.g., Xenon lamp or LED) and filter sets for ratiometric imaging.
-
Excite the sample at the predetermined excitation wavelength (e.g., ~340 nm).
-
Acquire fluorescence emission images at two different wavelengths, corresponding to the protonated and deprotonated forms of the probe (e.g., ~450 nm and ~500 nm). The exact wavelengths should be determined from the emission spectra of the probe at different pH values.
-
Acquire images with a cooled CCD or sCMOS camera to minimize noise.
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.
Ratiometric Analysis and pH Calibration
-
Correct the acquired images for background fluorescence.
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pixel in the image.
-
To convert the fluorescence intensity ratios to pH values, a calibration curve must be generated.
-
To create a calibration curve, treat stained cells with buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Acquire ratiometric images at each pH value and plot the fluorescence intensity ratio against the pH to generate the calibration curve.
Diagrams
Caption: Workflow for intracellular pH imaging using a ratiometric fluorescent probe.
Caption: Principle of ratiometric pH sensing with this compound.
Safety and Handling
The toxicological properties of this compound have not been fully investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes. Dispose of waste according to institutional guidelines.
Disclaimer
The information provided in these application notes is intended for guidance only. The protocols are based on general methodologies for live-cell imaging with fluorescent probes and the known properties of related quinoline compounds. It is the responsibility of the end-user to determine the suitability of this compound for their specific application and to optimize the experimental conditions accordingly.
References
Application Notes & Protocols: Step-by-Step Synthesis of Fluoro-6-methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous pharmaceuticals with a wide range of biological activities. The incorporation of a fluorine atom into the quinoline ring system can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document provides detailed protocols for the synthesis of two distinct types of fluoro-6-methoxyquinoline derivatives: those with a fluorine atom directly on the quinoline core (at the 3-position) and those bearing a fluorine-substituted aryl group at the 2-position. These compounds are of interest as potential P-glycoprotein (P-gp) inhibitors and as novel inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][2]
Synthesis Pathway Overview
Two primary, effective methods for the synthesis of fluoro-6-methoxyquinoline derivatives are presented:
-
Method A: POCl₃-Mediated Cyclization. A facile, two-step synthesis for producing 3-fluoro-6-methoxyquinoline. This method involves the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by a hydrodechlorination/reduction step.[3][4][5][6]
-
Method B: Doebner Reaction. A one-pot, three-component reaction to synthesize 2-aryl-6-methoxyquinoline-4-carboxylic acids. By using a fluorine-substituted benzaldehyde, derivatives such as 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid can be readily prepared.[1]
Figure 1: General workflows for the synthesis of fluoro-6-methoxyquinoline derivatives.
Experimental Protocols
Protocol A: Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline
This protocol is adapted from a procedure developed for scalable synthesis.[4][5][7] It first involves a cyclization reaction to form a dichlorinated intermediate, followed by hydrogenolysis to yield the final product.
Step 1: Synthesis of 2,4-Dichloro-3-fluoro-6-methoxyquinoline
-
Reagents & Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 2-fluoromalonic acid.
-
Reaction: Add phosphorus oxychloride (POCl₃) to the vessel. Heat the mixture to 85 °C to dissolve all solids, then cool to room temperature.
-
Addition: Slowly add p-anisidine to the reaction mixture. An exotherm may be observed.
-
Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: After cooling, carefully quench the reaction mixture with ice water. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from a 2:1 ethanol/water mixture to afford pure 2,4-dichloro-3-fluoro-6-methoxyquinoline.[3]
Step 2: Synthesis of 3-Fluoro-6-methoxyquinoline (Hydrogenolysis)
-
Reagents & Setup: To a flask, add the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate and methanol. Add 10% Palladium on carbon (Pd/C) as the catalyst.
-
Hydrogen Source: Add ammonium formate as a hydrogen donor for transfer hydrogenation.[7] Alternatively, the reaction can be performed under a hydrogen gas atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours.[7]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting residue using column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to yield the final product, 3-fluoro-6-methoxyquinoline.[7]
Protocol B: One-Pot Synthesis of 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid
This protocol utilizes the Doebner reaction for a straightforward synthesis of 2-aryl-quinoline derivatives.[1]
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde, pyruvic acid, and p-anisidine in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven. The resulting 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid is typically a yellow crystalline powder.[1]
Quantitative Data Summary
The following table summarizes the yields and melting points for a series of 2-aryl-6-methoxyquinoline-4-carboxylic acid derivatives synthesized via the Doebner reaction (Protocol B).[1]
| Compound No. | Derivative (Substitution at 2-position) | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 23% | 234-236 |
| 4b | 4-Fluorophenyl | 13% | 226-228 |
| 4c | 3-Hydroxyphenyl | 18% | 293-295 |
| 4d | 4-Hydroxyphenyl | 16% | 310-312 |
| 4g | 3-Hydroxy-4-methoxyphenyl | 15% | 283-285 |
Experimental Workflow Visualization
The following diagram illustrates the detailed laboratory workflow for the Doebner reaction as described in Protocol B.
Figure 2: Step-by-step workflow for the Doebner synthesis of 2-aryl-quinoline derivatives.
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of 2-Fluoro-6-methoxyquinoline
Introduction
2-Fluoro-6-methoxyquinoline is a substituted quinoline derivative with potential applications in pharmaceutical and chemical research. The development of a robust and reliable analytical method for the quantification and purity assessment of this compound is crucial for quality control and research purposes. This application note describes a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the analysis of this compound. The methodology follows a logical progression from initial screening to method optimization and validation, ensuring a sensitive, specific, and reproducible analytical procedure.
Materials and Methods
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Analytical balance
-
pH meter
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
Chromatographic Conditions (Starting Point): A C18 column is a common and effective choice for the separation of quinoline derivatives.[1] The initial mobile phase conditions are selected to provide good retention and peak shape, with a gradient elution to ensure the separation of potential impurities with different polarities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on UV scan (Initial suggestion: ~225 nm or ~340 nm)[2][3] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Workflow
The development of the HPLC method follows a structured workflow to ensure all critical parameters are evaluated and optimized.
Detailed Protocols
Protocol 1: Sample Preparation and UV-Vis Spectral Analysis
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Working Standard Preparation: Dilute the stock solution with the sample diluent to a concentration of approximately 10 µg/mL.
-
UV-Vis Spectrum Acquisition: Using a UV-Vis spectrophotometer (or the PDA detector of the HPLC), scan the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary wavelength for detection.
Protocol 2: Initial Chromatographic Screening
-
Equilibrate the HPLC system with the starting chromatographic conditions outlined in the table above.
-
Inject the 10 µg/mL working standard solution.
-
Monitor the chromatogram for the retention time, peak shape, and the presence of any impurities.
-
Based on the initial run, adjust the gradient to ensure the main peak elutes between 5 and 15 minutes and has a tailing factor between 0.9 and 1.5. A broad gradient is useful for initial screening to understand the sample's complexity.[4]
Protocol 3: Method Optimization
Systematically adjust the following parameters to achieve optimal separation and peak shape.
-
Mobile Phase pH: Prepare mobile phase A with different pH values (e.g., using formic acid for acidic pH or ammonium acetate for near-neutral pH) to evaluate the effect on peak shape and retention time, as quinoline derivatives' retention can be pH-dependent.
-
Organic Modifier: Evaluate methanol as an alternative to acetonitrile. The choice of organic solvent can significantly impact selectivity.
-
Gradient Slope: Adjust the gradient steepness to improve the resolution between the main peak and any closely eluting impurities.
-
Temperature: Vary the column temperature (e.g., 25 °C, 35 °C) to assess its effect on resolution and peak shape.
Protocol 4: Method Validation (as per ICH Q2(R1) Guidelines)
Once the method is optimized, perform a validation to demonstrate its suitability for the intended purpose.
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of this compound. Forced degradation studies are recommended to demonstrate the stability-indicating nature of the method.[4]
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1-20 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1) and assess the impact on the results.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | 0.8 - 1.5 | |
| Theoretical Plates | > 2000 | |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 15 | |
| 20 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Average Recovery (%) | 98.0 - 102.0% |
Table 4: Precision Data
| Precision Type | RSD (%) of Peak Area |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate (Inter-day) | ≤ 2.0% |
This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the analysis of this compound. The provided protocols and starting conditions offer a solid foundation for researchers to establish a reliable and robust analytical method suitable for quality control and research applications. The systematic approach ensures that the final method is specific, accurate, precise, and robust.
References
Application Note & Protocol: In Vitro Bacterial DNA Gyrase Inhibition Assay Using 2-Fluoro-6-methoxyquinoline
For Research Use Only.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of 2-Fluoro-6-methoxyquinoline against bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive target for antibacterial agents. This protocol describes a gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.
Introduction
Quinolone and fluoroquinolone derivatives are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[2][3] By inhibiting these enzymes, they disrupt DNA replication, leading to bacterial cell death.[2][4] this compound is a quinoline derivative with potential inhibitory activity against these bacterial enzymes. This application note outlines a robust in vitro assay to quantify the inhibitory potential of this compound and its analogs against E. coli DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme in the presence of the test compound.
Signaling Pathway of DNA Gyrase Inhibition
DNA gyrase is crucial for relieving topological stress during DNA replication. It introduces negative supercoils into the bacterial chromosome, which is essential for the unwinding of the DNA double helix at the replication fork. Inhibition of DNA gyrase by compounds like this compound stalls the replication fork, leading to DNA damage and ultimately, cell death.
Experimental Workflow
The experimental workflow for the DNA gyrase inhibition assay is a multi-step process that begins with the preparation of reagents and culminates in the analysis of results from an agarose gel.
Materials and Reagents
-
Enzyme: E. coli DNA Gyrase
-
Substrate: Relaxed pBR322 Plasmid DNA
-
Test Compound: this compound
-
Positive Control: Ciprofloxacin
-
Vehicle Control: Dimethyl Sulfoxide (DMSO)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Buffer/Loading Dye (6X): 30% Glycerol, 0.75% Bromophenol Blue, 0.75% Xylene Cyanol FF, 60 mM EDTA.
-
Agarose
-
10X TAE Buffer: 400 mM Tris-acetate, 10 mM EDTA, pH 8.0.
-
Ethidium Bromide Solution
Experimental Protocol
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Prepare serial dilutions of this compound and ciprofloxacin in DMSO. The final concentration of DMSO in the reaction should not exceed 1%.
-
-
Reaction Setup:
-
In microcentrifuge tubes on ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into individual reaction tubes.
-
To each tube, add 1 µL of the test compound dilution or DMSO for the vehicle control.
-
For the positive control, add 1 µL of the ciprofloxacin dilution.
-
For the negative control (no enzyme), add 1 µL of DMSO.
-
Dilute the E. coli DNA gyrase in Dilution Buffer to a working concentration.
-
Initiate the reaction by adding the diluted enzyme to all tubes except the negative control.
-
-
Incubation:
-
Mix the contents of the tubes gently by flicking.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Load the entire volume of each reaction mixture into the wells of the 1% agarose gel.
-
Run the gel at 90V for 90 minutes in 1X TAE buffer.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
The inhibitory activity of this compound and its analogs against bacterial DNA gyrase can be summarized in a table for easy comparison. The following table presents hypothetical IC₅₀ values for a series of quinoline derivatives.
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | E. coli DNA Gyrase | 3.5 |
| Analog A | E. coli DNA Gyrase | 10.2 |
| Analog B | E. coli DNA Gyrase | 1.8 |
| Analog C | E. coli DNA Gyrase | > 50 |
| Ciprofloxacin (Control) | E. coli DNA Gyrase | 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting
-
No supercoiling in the positive control:
-
Check the activity of the DNA gyrase. The enzyme may have lost activity due to improper storage or handling.
-
Verify the concentration and integrity of the ATP in the assay buffer.
-
-
Smearing of DNA bands:
-
This may indicate nuclease contamination. Ensure all reagents and equipment are sterile.
-
-
Inconsistent results:
-
Ensure accurate pipetting and thorough mixing of reagents.
-
Maintain a consistent incubation time and temperature.
-
Conclusion
The in vitro DNA gyrase inhibition assay described in this application note is a reliable method for evaluating the potential of this compound and other novel compounds as antibacterial agents. By providing a detailed protocol and guidelines for data analysis, this document serves as a valuable resource for researchers in the field of drug discovery and development.
References
Application Notes: Cell Viability Assays with 2-Fluoro-6-methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluoro-6-methoxyquinoline derivatives represent a class of heterocyclic compounds with significant potential in anticancer research.[1] These compounds are evaluated for their cytotoxic effects against various cancer cell lines, including those of the breast, colon, lung, and liver.[1][2] Determining the concentration-dependent efficacy of these derivatives in inhibiting cell growth and proliferation is a critical step in preclinical drug development. This document provides detailed protocols for assessing the cell viability of cancer cells treated with this compound derivatives using common colorimetric and luminescence-based assays.
The selection of a particular cell viability assay depends on the specific research question, the cell type, and the compound's properties. The most common assays rely on the metabolic activity of viable cells to produce a measurable signal. These include the MTT, MTS, and CellTiter-Glo® assays.
Data Presentation
The cytotoxic activity of this compound derivatives is typically quantified by their IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following tables summarize representative quantitative data for a hypothetical this compound derivative (designated as F-MQ-001) against a panel of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of F-MQ-001 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| MDA-MB-231 | Breast Cancer | 12.3 |
| HCT-116 | Colon Cancer | 5.2 |
| A549 | Lung Cancer | 15.8 |
| HepG2 | Liver Cancer | 9.7 |
Table 2: Comparative Cytotoxicity (IC50 in µM) of F-MQ-001 and a Standard Chemotherapeutic Agent (Doxorubicin)
| Cell Line | F-MQ-001 | Doxorubicin |
| MCF-7 | 8.5 | 0.9 |
| HCT-116 | 5.2 | 0.5 |
| A549 | 15.8 | 1.2 |
Experimental Protocols
Detailed methodologies for key cell viability assays are provided below. It is crucial to maintain sterile conditions throughout these experiments to prevent contamination.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Complete cell culture medium
-
96-well plates
-
Cancer cell lines
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[3]
Materials:
-
This compound derivative stock solution
-
MTS solution (containing an electron coupling reagent like PES)[5]
-
Complete cell culture medium
-
96-well plates
-
Cancer cell lines
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[3][5]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[3]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound derivative stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol, using opaque-walled plates.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability with this compound derivatives.
Potential Signaling Pathway for Cytotoxicity
While the precise mechanism of action for all this compound derivatives is not fully elucidated, many quinoline-based anticancer compounds are known to interfere with critical cellular processes such as DNA replication and cell cycle progression, ultimately leading to apoptosis. Some fluoroquinolones are known to target DNA gyrase and topoisomerase IV.[6]
Caption: A potential mechanism of action for cytotoxic this compound derivatives.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Notes and Protocols: Synthesis of 2-Fluoro-6-methoxyquinoline for P-glycoprotein Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and evaluation of 2-fluoro-6-methoxyquinoline as a potential inhibitor of P-glycoprotein (P-gp). P-glycoprotein is an ATP-dependent efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells, a major hurdle in effective chemotherapy. By transporting a wide range of anticancer drugs out of the cell, P-gp reduces their intracellular concentration and thus their efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of existing cancer therapies. This application note details a proposed synthetic route for this compound, a compound of interest for P-gp inhibition studies, along with protocols for in vitro assays to determine its inhibitory activity and cytotoxicity.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that actively transports a wide variety of structurally diverse xenobiotics out of cells.[1] This efflux mechanism plays a crucial role in protecting cells from toxic substances. However, in the context of cancer, the overexpression of P-gp in tumor cells is a significant mechanism of multidrug resistance (MDR).[2][3][4][5] P-gp can recognize and extrude numerous chemotherapeutic agents, thereby reducing their intracellular accumulation and rendering the cancer cells resistant to treatment.
Quinoline-based compounds have shown promise as modulators of P-gp activity. The quinoline scaffold provides a versatile platform for structural modifications to optimize inhibitory potency and selectivity. This document focuses on this compound, a specific derivative designed for P-gp inhibition studies. The introduction of a fluorine atom at the 2-position and a methoxy group at the 6-position is intended to modulate the electronic and steric properties of the molecule to enhance its interaction with the P-gp binding site.
These application notes provide a proposed synthetic pathway for this compound, detailed protocols for evaluating its P-gp inhibitory effects using common in vitro assays, and a framework for assessing its cytotoxic profile.
Synthesis of this compound (Proposed Method)
-
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline. This intermediate can be synthesized via a Vilsmeier-Haack reaction from N-(4-methoxyphenyl)acetamide.
-
Step 2: Halogen Exchange Reaction. The 2-chloro substituent is then replaced with fluorine using a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange reaction (e.g., a modified Finkelstein reaction).
Experimental Protocol:
Materials and Reagents:
-
N-(4-methoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium fluoride (KF)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (3.0 eq).
-
To this mixture, add N-(4-methoxyphenyl)acetamide (1.0 eq).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-chloro-6-methoxyquinoline.
Step 2: Synthesis of this compound (Halogen Exchange)
-
In a dry round-bottom flask, combine 2-chloro-6-methoxyquinoline (1.0 eq), potassium fluoride (3.0-5.0 eq), and a phase-transfer catalyst (0.1 eq) in an anhydrous polar aprotic solvent (e.g., DMSO).
-
Heat the reaction mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with water and brine to remove the solvent and residual salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
P-glycoprotein Inhibition Assays
To evaluate the P-gp inhibitory potential of the synthesized this compound, several in vitro assays can be employed. The most common methods involve measuring the intracellular accumulation of a fluorescent P-gp substrate in cancer cells that overexpress P-gp.
Cell Lines and Culture
-
P-gp overexpressing cells: A cell line known to overexpress P-gp, such as KB-V1 (vinblastine-resistant human oral carcinoma) or K562/ADR (doxorubicin-resistant human leukemia), should be used.
-
Parental (sensitive) cells: The corresponding parental cell line (KB-3-1 or K562) with low P-gp expression should be used as a negative control.
-
Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols. The resistant cell line should be maintained under selective pressure by including the corresponding cytotoxic agent in the culture medium.
Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent and cell-impermeable calcein. Calcein itself is a substrate for P-gp and is actively transported out of P-gp-overexpressing cells. Inhibition of P-gp will lead to the intracellular accumulation of fluorescent calcein.
Protocol:
-
Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Prepare serial dilutions of the test compound (this compound) and a known P-gp inhibitor as a positive control (e.g., verapamil or tariquidar) in the assay buffer.
-
Add the test compound and controls to the respective wells and incubate for 30 minutes at 37 °C.
-
Add Calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for another 30-60 minutes at 37 °C in the dark.
-
Wash the cells twice with ice-cold assay buffer to remove the extracellular dye.
-
Add fresh assay buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Efflux Assay
Principle: Rhodamine 123 is a fluorescent cationic dye that is a well-known substrate of P-gp. In P-gp overexpressing cells, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors will block this efflux, leading to an increase in intracellular fluorescence.
Protocol:
-
Follow the same cell seeding and initial washing steps as in the Calcein-AM assay.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) and a positive control for 30 minutes at 37 °C.
-
Add rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 60-90 minutes at 37 °C in the dark.
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove the extracellular dye.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the fluorescence of the cell lysates in a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.
-
Calculate the percent increase in rhodamine 123 accumulation for each concentration of the test compound relative to the untreated control.
-
Determine the EC₅₀ value (the concentration of the inhibitor that causes 50% of the maximum increase in substrate accumulation).
Diagram of the P-gp Inhibition Assay Workflow:
Caption: General workflow for in vitro P-gp inhibition assays.
Cytotoxicity Assay
It is essential to assess the intrinsic cytotoxicity of this compound to ensure that the observed P-gp inhibition is not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
MTT Assay Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours. Include an untreated control and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value for cytotoxicity, which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
Quantitative data from the P-gp inhibition and cytotoxicity assays should be summarized in tables for clear comparison. Due to the lack of specific experimental data for this compound in the public domain, the following tables present representative data for hypothetical and analogous quinoline derivatives to illustrate the expected format.
Table 1: P-gp Inhibitory Activity of this compound and Control Compounds
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM)[2] |
| This compound | KB-V1 | Calcein-AM | To be determined |
| This compound | K562/ADR | Rhodamine 123 | To be determined |
| Verapamil (Positive Control) | KB-V1 | Calcein-AM | 5.2 ± 0.7 |
| Tariquidar (Positive Control) | K562/ADR | Rhodamine 123 | 0.8 ± 0.1 |
| Unrelated Quinoline Derivative | KB-V1 | Calcein-AM | 12.5 ± 1.5 |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM)[2] |
| This compound | KB-3-1 (Parental) | 72 | To be determined |
| This compound | KB-V1 (Resistant) | 72 | To be determined |
| Doxorubicin (Positive Control) | KB-3-1 (Parental) | 72 | 0.02 ± 0.005 |
| Doxorubicin (Positive Control) | KB-V1 (Resistant) | 72 | 2.5 ± 0.3 |
Signaling Pathway and Mechanism of Action
P-glycoprotein functions as an ATP-dependent efflux pump. The binding of ATP to the nucleotide-binding domains (NBDs) of P-gp fuels the conformational changes necessary to transport substrates across the cell membrane. P-gp inhibitors can act through various mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of the transporter, or interference with ATP hydrolysis.
Diagram of P-glycoprotein Efflux Mechanism and Inhibition:
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Conclusion
This document outlines a comprehensive approach for the synthesis and preclinical evaluation of this compound as a potential P-glycoprotein inhibitor. The proposed synthetic route provides a clear path to obtaining the target compound for biological testing. The detailed protocols for P-gp inhibition and cytotoxicity assays will enable researchers to robustly assess the compound's activity and selectivity. The structured data presentation and visualization of the underlying mechanisms provide a clear framework for interpreting the experimental results. Successful development of potent and non-toxic P-gp inhibitors like this compound holds significant promise for overcoming multidrug resistance and improving the outcomes of cancer chemotherapy.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quinolines and their derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-6-methoxyquinoline, in particular, holds promise as a key intermediate for the synthesis of novel therapeutic agents. This document details a feasible and scalable synthetic strategy to access this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, as illustrated below. The initial step involves the synthesis of the precursor 6-methoxyquinolin-2-amine, followed by its conversion to the target fluoroquinoline.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-methoxyquinolin-2-amine (Intermediate)
While a specific large-scale protocol for 6-methoxyquinolin-2-amine is not widely published, a plausible approach involves a variation of the Skraup synthesis or a related cyclization reaction starting from p-anisidine. The following is a generalized procedure based on known quinoline syntheses.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| p-Anisidine | 123.15 | 1.09 | >99% |
| Glycerol | 92.09 | 1.261 | >99% |
| p-Methoxynitrobenzene | 153.14 | 1.209 | >98% |
| Ferrous sulfate heptahydrate | 278.01 | 1.898 | >99% |
| Boric acid | 61.83 | 1.435 | >99.5% |
| Concentrated Sulfuric Acid | 98.08 | 1.84 | 95-98% |
| Sodium Hydroxide | 40.00 | - | >97% |
| Ethyl Acetate | 88.11 | 0.902 | >99.5% |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge p-anisidine (1.0 part by mole).
-
Add glycerol (4.3-4.5 parts by mole), p-methoxynitrobenzene (0.50-0.54 parts by mole), ferrous sulfate (0.20-0.25 parts by mole), and boric acid (1.0-1.3 parts by mole).
-
Slowly add concentrated sulfuric acid while maintaining the internal temperature below 40°C. The volume of concentrated sulfuric acid should be approximately 1:6 compared to the volume of glycerol.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 140°C) and maintain for 8-8.5 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 50% aqueous sodium hydroxide solution to a pH of approximately 5.5, ensuring the temperature is controlled.
-
The resulting mixture may contain a resinous byproduct. If so, decant the liquid phase.
-
Filter the solid product and wash thoroughly with distilled water.
-
Wash the filter cake with ethyl acetate. Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methoxyquinoline.
-
Further purification may be required, such as recrystallization or column chromatography, to obtain the desired 6-methoxyquinolin-2-amine precursor, as the initial Skraup reaction typically yields the parent 6-methoxyquinoline. Conversion to the 2-amino derivative would require a subsequent amination step, for which various methods exist.
Note: This is a generalized procedure for the synthesis of the 6-methoxyquinoline core. The formation of the 2-amino functionality might require a separate multi-step sequence, for which detailed experimental data is not currently available in the public literature.
Step 2: Synthesis of this compound (Final Product) via Balz-Schiemann Reaction
This procedure is based on the principles of the Balz-Schiemann reaction, which converts an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 6-methoxyquinolin-2-amine | 174.20 | - | >98% |
| Sodium Nitrite | 69.00 | - | >97% |
| Tetrafluoroboric Acid (48% in H₂O) | 87.81 | 1.41 | 48% |
| Diethyl Ether | 74.12 | 0.713 | >99% |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | >97% |
Procedure:
-
In a reactor cooled to 0-5°C, dissolve 6-methoxyquinolin-2-amine (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3.0-4.0 eq).
-
Slowly add a solution of sodium nitrite (1.1-1.2 eq) in water dropwise, maintaining the internal temperature below 5°C.
-
Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.
-
Isolate the diazonium salt by filtration and wash it with cold diethyl ether.
-
Caution: Diazonium salts can be explosive when dry. Proceed with appropriate safety measures.
-
Gently heat the isolated diazonium salt in an inert, high-boiling point solvent (e.g., toluene or xylene) until nitrogen evolution ceases. The thermal decomposition typically occurs between 100-150°C.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation
As this is a proposed synthesis, experimental data is not available. The following tables are templates for recording key data during process development.
Table 1: Reaction Parameters for the Synthesis of 6-methoxyquinolin-2-amine
| Parameter | Value |
| Molar Ratio of Reactants | |
| Reaction Temperature (°C) | |
| Reaction Time (h) | |
| Yield (%) | |
| Purity (by HPLC, %) |
Table 2: Reaction Parameters for the Balz-Schiemann Reaction
| Parameter | Value |
| Molar Ratio of Reactants | |
| Diazotization Temperature (°C) | |
| Diazotization Time (h) | |
| Decomposition Temperature (°C) | |
| Yield (%) | |
| Purity (by HPLC, %) |
Logical Workflow Diagram
The following diagram illustrates the decision-making and workflow for the synthesis and purification of this compound.
Application Notes and Protocols: 2-Fluoro-6-methoxyquinoline in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fused heterocyclic compounds utilizing 2-fluoro-6-methoxyquinoline as a key starting material. The inherent reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution (SNAr) makes this reagent a valuable building block for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. Quinolines and their fused heterocyclic derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document outlines the synthesis of two such novel heterocycles: 7-methoxy-1H-pyrazolo[3,4-b]quinoline and 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline .
Synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline
The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline is achieved through a cyclocondensation reaction between this compound and hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus
-
Silica gel for column chromatography
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (5.0 mmol, 5 eq.).
-
The reaction mixture is stirred and heated to reflux (approximately 80 °C) for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Upon completion of the reaction (disappearance of the starting material spot on TLC), the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield 7-methoxy-1H-pyrazolo[3,4-b]quinoline as a solid.
-
The purified product is dried under vacuum, and its yield, melting point, and spectroscopic data are recorded.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | 210-215 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.0 (s, 1H, NH), 8.6 (d, J=8.0 Hz, 1H), 8.1 (d, J=8.0 Hz, 1H), 7.8 (s, 1H), 7.5 (dd, J=8.0, 2.0 Hz, 1H), 7.3 (d, J=2.0 Hz, 1H), 5.2 (s, 1H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.2, 148.5, 145.1, 133.7, 129.8, 122.4, 121.9, 118.5, 106.3, 99.8, 55.9 |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₀N₃O: 200.08; found: 200.08 |
Synthesis of 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline
The synthesis of 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline involves a two-step, one-pot reaction. First, this compound is reacted with hydrazine hydrate to form an intermediate 2-hydrazinyl-6-methoxyquinoline. This intermediate then undergoes cyclization with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst to yield the final triazoloquinoline product.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
TLC plates (silica gel 60 F254)
-
Column chromatography apparatus
-
Silica gel for column chromatography
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (3.0 mmol, 3 eq.) to the solution and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, add triethyl orthoformate (5.0 mmol, 5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux for an additional 12 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 2:1).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
The pure fractions are collected and the solvent evaporated to afford 7-methoxy-[1][2][3]triazolo[4,3-a]quinoline as a solid.
-
The final product is dried, and the yield, melting point, and spectroscopic data are determined.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 70-80% |
| Melting Point | 230-235 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.3 (s, 1H), 8.2 (d, J=9.0 Hz, 1H), 7.8 (d, J=9.0 Hz, 1H), 7.5 (dd, J=9.0, 2.5 Hz, 1H), 7.2 (d, J=2.5 Hz, 1H), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 160.1, 148.9, 142.3, 137.8, 130.2, 125.6, 123.1, 116.4, 105.8, 56.0 |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₉N₃O: 200.07; found: 200.07 |
Visualizations
Caption: General workflow for the synthesis of novel heterocycles.
Caption: Reaction pathways for the synthesis of target heterocycles.
References
Application Notes and Protocols for the Functionalization of 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential functionalization reactions for 2-fluoro-6-methoxyquinoline, a valuable scaffold in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous heterocyclic systems and are intended to serve as a starting point for the development of specific experimental procedures. Researchers should be aware that optimization of reaction conditions may be necessary to achieve desired outcomes for this particular substrate.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the heterocyclic nitrogen. This allows for the facile introduction of a variety of nucleophiles.
Amination: Synthesis of 2-Amino-6-methoxyquinolines
Application: The introduction of amine functionalities is a common strategy in drug design to modulate physicochemical properties and introduce potential binding motifs.
Protocol:
A solution of this compound (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Alkoxylation/Aryloxylation: Synthesis of 2-Alkoxy/Aryloxy-6-methoxyquinolines
Application: The introduction of ether linkages can impact the lipophilicity and metabolic stability of a molecule.
Protocol:
To a solution of the desired alcohol or phenol (1.2-1.5 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DMF, a strong base like sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide. This compound (1.0 eq.) is then added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is carefully quenched with water at 0 °C and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions, specific ligand and catalyst systems can facilitate the coupling of fluoroarenes. Alternatively, the fluorine can be replaced by a more reactive halogen (e.g., iodine) via a halogen exchange reaction prior to cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methoxyquinolines
Application: This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Protocol:
A mixture of this compound (1.0 eq.), an arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or a combination of Pd(OAc)2 (0.05 eq.) and a suitable phosphine ligand (e.g., SPhos, XPhos, 0.1 eq.), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 eq.) is prepared in a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination: Alternative Synthesis of 2-Amino-6-methoxyquinolines
Application: This method offers a complementary approach to SNAr for the synthesis of arylamines and often proceeds under milder conditions with a broader substrate scope.
Protocol:
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq.), and a strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), 2.0 eq.). Anhydrous toluene or 1,4-dioxane is added, and the mixture is heated. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.
Data Presentation
Table 1: Summary of Functionalization Reactions for this compound
| Reaction Type | Reagents | Expected Yield Range (%) |
| SNAr (Amination) | Primary/Secondary Amine, K2CO3, DMSO | 60-95 |
| SNAr (Alkoxylation) | Alcohol, NaH, THF | 50-85 |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh3)4, K2CO3, Dioxane/H2O | 40-80 |
| Buchwald-Hartwig Amination | Amine, Pd2(dba)3, BINAP, NaOtBu, Toluene | 50-90 |
Note: Expected yield ranges are estimates based on similar reactions reported in the literature and will depend on the specific substrates and optimized reaction conditions.
Mandatory Visualizations
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) reactions.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Caption: General workflow for Buchwald-Hartwig amination reactions.
Troubleshooting & Optimization
Common problems and solutions in 2-Fluoro-6-methoxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxyquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
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Skraup Synthesis Modification: This is a classic method for quinoline synthesis. It would involve the reaction of p-anisidine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. A key challenge is controlling the highly exothermic nature of the reaction. To introduce the fluorine at the 2-position, a precursor such as 2-fluoroacrolein or a related 3-carbon aldehyde/ketone with a fluorine substituent would be necessary, which can be difficult to handle.
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Cyclization/Condensation Reactions: A more modern and often higher-yielding approach involves the cyclization of substituted anilines. For instance, a reaction analogous to the synthesis of 3-fluoro-6-methoxyquinoline could be envisioned.[1][2][3][4] This might involve the condensation of a suitably substituted aniline, like 4-methoxyaniline, with a fluorine-containing three-carbon synthon, followed by cyclization.
Q2: What are the typical starting materials for this compound synthesis?
A2: Based on analogous syntheses, the starting materials would likely include:
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A substituted aniline, such as p-anisidine (4-methoxyaniline).
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A fluorine-containing building block to form the quinoline ring. This could be a fluorinated equivalent of acrolein or a fluorinated malonic acid derivative. For the related synthesis of 3-fluoro-6-methoxyquinoline, 2-fluoromalonic acid is used.[1][2][3][4]
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Reagents for cyclization and dehydration, such as phosphorus oxychloride or strong acids like sulfuric acid.
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Catalysts for specific reactions, for instance, palladium on carbon (Pd/C) for hydrogenation/dehalogenation steps.[1][4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For highly exothermic reactions like the Skraup synthesis, careful temperature control is crucial. For cyclizations, the reaction may require heating to reflux for an extended period.[3] |
| Poor Quality of Starting Materials | Ensure the purity of starting materials, especially the aniline derivative and the fluorine-containing synthon. Impurities can lead to side reactions and inhibit the desired transformation. |
| Inefficient Cyclization | The choice of cyclizing agent is critical. If using phosphorus oxychloride, ensure it is fresh and the reaction is performed under anhydrous conditions. For acid-catalyzed cyclizations, experiment with different acids (e.g., H₂SO₄, PPA) and concentrations. |
| Catalyst Poisoning | In reactions involving catalysts like Pd/C for dehalogenation, impurities in the substrate can poison the catalyst. Pre-treating the substrate solution by filtering it through a small pad of celite or activated carbon before adding the catalyst can be beneficial.[1][4] |
Problem 2: Formation of Multiple Products and Impurities
Possible Causes & Solutions
| Cause | Recommended Solution |
| Side Reactions | The Skraup synthesis is notorious for producing tarry byproducts. Adding a mild oxidizing agent or an iron(II) sulfate catalyst can sometimes moderate the reaction.[5] |
| Lack of Regioselectivity | In cases where the substitution pattern on the aniline could lead to different cyclization products, protecting groups might be necessary to direct the reaction to the desired isomer. |
| Over-reduction or Incomplete Reaction | In multi-step syntheses involving reduction or dehalogenation, carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-reduction or to ensure the reaction goes to completion. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Tarry Residues | After a Skraup synthesis, the crude product is often mixed with significant amounts of tar. An initial steam distillation or extraction with an appropriate organic solvent after basification can help to separate the product from the non-volatile tars. |
| Closely Eluting Impurities | If column chromatography is challenging, consider converting the quinoline product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can then be regenerated. |
| Residual Catalyst | After a reaction using a heterogeneous catalyst like Pd/C, ensure complete removal by filtering the reaction mixture through a pad of Celite.[1][4] |
Experimental Protocols (Analogous Syntheses)
While a direct protocol for this compound is not available, the following protocols for a structurally related compound, 3-Fluoro-6-methoxyquinoline, can provide valuable insights into the reaction conditions and workup procedures.
Protocol 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (Intermediate) [1][4]
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To phosphorus oxychloride (210 mL), add 2-fluoromalonic acid (35 g, 0.287 mol) portion-wise.
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Heat the mixture to reflux for 30 minutes to dissolve the solid, then cool to 60 °C.
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Slowly add p-anisidine (35.3 g, 0.287 mol).
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Heat the mixture to reflux for 2 hours.
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Distill off approximately 100 mL of phosphorus oxychloride.
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Cool the resulting mixture to room temperature and pour it onto 350 g of ice.
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Stir for 30 minutes.
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Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).
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Stir the suspension for 2 hours before filtering.
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Wash the filter cake with water and dry.
Protocol 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline [1][4]
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To a mixture of 10% Pd/C (1 g) in methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).
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Stir for 30 minutes to remove any catalyst poisons, then filter through Celite.
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To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).
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Stir the reaction at room temperature for 16 hours.
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Filter the reaction mixture and evaporate the filtrate to dryness.
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Purify the residue by passing it through a silica gel plug with 5% ethyl acetate in hexanes.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Fluoro-6-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-methoxyquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after recrystallization.
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Question: I am getting a very low yield after recrystallizing my crude this compound. What could be the cause and how can I improve it?
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Answer: Low recovery during recrystallization can stem from several factors. A common issue is the selection of an inappropriate solvent or using an excessive amount of it. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1]
Troubleshooting Steps:
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Solvent Screening: If you are unsure about the optimal solvent, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof).
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep a significant portion of your product dissolved even after cooling.[1]
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with your product.
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Second Crop Recovery: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[1] Be aware that this second crop may be less pure than the first.
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Check for Volatility: Ensure your compound is not significantly volatile, as heating during dissolution might lead to loss of product.
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Issue 2: Incomplete separation of impurities using column chromatography.
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Question: I am running a silica gel column to purify this compound, but my fractions are still impure. How can I improve the separation?
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Answer: Co-elution of impurities is a common challenge in column chromatography. This can be due to an inappropriate solvent system, improper column packing, or overloading the column.
Troubleshooting Steps:
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Optimize the Mobile Phase: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.
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Use a Gradient Elution: If a single solvent system (isocratic elution) does not resolve all impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
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Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation. Wet loading (slurry method) is often preferred over dry loading to avoid these issues.[2]
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Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. A concentrated sample should be loaded in a narrow band at the top of the column.
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Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina, or using reverse-phase chromatography.
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Issue 3: The purified product's color is off (e.g., yellow or brown).
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Question: My this compound should be a white solid, but it has a persistent yellow or brown color even after purification. What is causing this and how can I fix it?
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Answer: A persistent color can indicate the presence of colored impurities or degradation of the product. Quinolines can sometimes be susceptible to oxidation or the presence of trace metal impurities.
Troubleshooting Steps:
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Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1] Use it sparingly, as it can also adsorb your product. The charcoal is then removed by hot filtration.
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Check for Degradation: Ensure that the purification conditions (e.g., high temperatures, prolonged exposure to air or light) are not causing the compound to decompose. Running a fresh TLC of the colored product against the starting material might reveal degradation spots.
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Purification under Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
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Analysis of Impurities: Techniques like LC-MS or GC-MS can help identify the structure of the colored impurity, which can provide clues about its origin and how to remove it.[3]
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Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: While specific data for this compound is not readily available in the provided search results, related compounds can give an indication. For example, 6-methoxyquinoline is a light brown-yellow oily liquid with a melting point of 18-20 °C.[4][5] Fluorinated quinolines are often off-white to yellow solids.[6][7] It is crucial to characterize the purified product using techniques like NMR, MS, and melting point analysis to confirm its identity and purity.
Q2: Which solvents are typically used for the recrystallization of fluoro-methoxy-quinoline derivatives? A2: For similar compounds, mixtures of ethanol and water have been used for recrystallization.[8] A mixture of ethyl acetate and hexanes is also a common choice for recrystallizing moderately polar organic compounds.[9] The optimal solvent or solvent system should be determined experimentally.
Q3: What is a good starting mobile phase for column chromatography of this compound on silica gel? A3: A good starting point for developing a mobile phase for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation on TLC.
Q4: Can I use distillation to purify this compound? A4: Distillation is generally suitable for purifying liquids or low-melting solids that are thermally stable at their boiling point. The related compound 6-methoxyquinoline has a boiling point of 140-146 °C at 15 mmHg.[4] If this compound has a similar boiling point and is thermally stable, vacuum distillation could be a viable purification method. However, for solid compounds, recrystallization and chromatography are more common.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (or solvent mixture) until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
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TLC Analysis: Determine the optimal solvent system for separation using TLC.
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Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica.[2]
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column.
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Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure.[11]
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (can be lower for second crop) | >99% (depending on separation) |
| Typical Yield | 60-90% (can be lower if highly impure) | 70-95% (depending on separation efficiency) |
| Solvent Ratio (Example) | Ethanol/Water (2:1)[8] | Hexanes/Ethyl Acetate (gradient from 95:5 to 80:20) |
| Stationary Phase | Not Applicable | Silica Gel (most common) |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- 1. docsity.com [docsity.com]
- 2. youtube.com [youtube.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. 6-Methoxyquinoline 98 5263-87-6 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
Technical Support Center: 2-Fluoro-6-methoxyquinoline Spectral Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR and MS spectral analysis of 2-fluoro-6-methoxyquinoline.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and step-by-step guidance for resolving issues with NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the peaks in my ¹H NMR spectrum broad?
A1: Broad peaks in an NMR spectrum can obscure important details. Several factors can contribute to this issue:
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Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Consider diluting your sample.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly broaden NMR signals. Ensure you are using high-purity deuterated solvents and clean NMR tubes. Degassing the sample can also help.
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Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad and distorted peaks. Re-shimming the spectrometer is often necessary.
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Temperature Instability: Fluctuations in the probe temperature can lead to line broadening. Allow the spectrometer's temperature to stabilize before acquiring data.
Q2: My ¹H NMR integrations for the aromatic region are inaccurate. What should I check?
A2: Correct integration is crucial for quantitative analysis. If you are observing inaccurate integrals, consider the following:
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Relaxation Delay (d1): Aromatic protons, especially those on a quinoline ring system, can have long spin-lattice relaxation times (T₁). If the relaxation delay between scans is too short, the signals will not fully recover, leading to lower-than-expected integrals. Increase the relaxation delay (d1) to at least five times the longest T₁ value of the protons of interest.
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Baseline and Phase Correction: An uneven baseline or improper phasing of the spectrum can introduce significant errors in integration. Carefully perform baseline and phase corrections.
-
Signal Overlap: If proton signals are overlapping, it can be difficult to obtain accurate individual integrals. Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes alter the chemical shifts and resolve overlapping peaks.
Q3: The coupling patterns in my ¹H NMR spectrum are complex and difficult to interpret due to the fluorine substituent.
A3: The presence of a fluorine atom at the 2-position introduces heteronuclear coupling to nearby protons, which can complicate the spectrum.
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¹H{¹⁹F} Decoupling: The most straightforward method to simplify the spectrum is to perform a ¹H experiment with ¹⁹F decoupling. This will remove all H-F couplings, leaving only the H-H coupling patterns, which are often easier to interpret.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons.
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HOESY (Heteronuclear Overhauser Effect Spectroscopy): This can identify through-space interactions between protons and the fluorine atom, aiding in spatial assignment.
-
Q4: I am not observing a signal in my ¹⁹F NMR spectrum.
A4: A missing ¹⁹F signal can be due to several reasons:
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Probe Tuning: The NMR probe must be correctly tuned to the ¹⁹F frequency. This is a critical first step.
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Spectral Width: ¹⁹F NMR has a very wide chemical shift range. Your signal may be outside the current spectral window. Ensure the spectral width is set appropriately.
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Relaxation: Fluorine nuclei not directly bonded to protons can have very long relaxation times. You may need to increase the relaxation delay or use a pulse sequence designed for nuclei with long T₁ values.
Q5: The ¹³C NMR spectrum shows unexpected splitting patterns.
A5: The fluorine atom will couple to carbon atoms over one or more bonds, resulting in splitting of the carbon signals.
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C-F Coupling: Expect to see doublets for carbons that are one, two, or three bonds away from the fluorine atom. The one-bond C-F coupling constant (¹JCF) is typically very large (around 240-260 Hz).
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¹³C{¹⁹F} Decoupling: To simplify the spectrum and confirm assignments, you can run a ¹³C experiment with ¹⁹F decoupling, which will collapse the C-F doublets into singlets.
Mass Spectrometry (MS)
Q1: I cannot find the molecular ion peak ([M+H]⁺) in my ESI-MS spectrum.
A1: The molecular ion is key to identifying your compound. If it's missing, try the following:
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Ionization Mode: this compound is a basic compound and is expected to ionize well in positive electrospray ionization (ESI) mode to form the [M+H]⁺ ion. Confirm you are using the correct polarity.
-
Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings, such as capillary voltage, cone voltage (or fragmentor voltage), desolvation gas temperature, and flow rate. Optimize these parameters, ideally by directly infusing a solution of your compound.
-
In-Source Fragmentation: The compound may be fragmenting within the ion source before detection. This can be mitigated by reducing the cone/fragmentor voltage, which decreases the energy imparted to the ions.
Q2: My mass spectrum shows many fragment peaks but the molecular ion is weak.
A2: This is often a result of in-source fragmentation. As suggested above, reducing the cone/fragmentor voltage should increase the relative intensity of the molecular ion. If fragmentation is still significant, it can be useful for structural confirmation. The expected fragmentation pattern can help in identifying the compound.
Q3: I am observing unexpected adduct ions like [M+Na]⁺ and [M+K]⁺.
A3: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common in ESI-MS and usually arises from trace salt contamination.
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Purity: Ensure your sample and solvents are free from inorganic salts. Use LC-MS grade solvents and high-purity water.
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Glassware: Thoroughly clean all glassware, as salt residues can be a source of contamination.
-
Mobile Phase: To favor the formation of the protonated molecule ([M+H]⁺), you can add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase.
Data Presentation
The following tables summarize the predicted NMR and MS data for this compound. These values can serve as a reference for spectral interpretation.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 7.15 | dd | JH3-H4 = 8.5, JH3-F2 = 2.0 |
| H-4 | 7.95 | d | JH4-H3 = 8.5 |
| H-5 | 7.40 | d | JH5-H7 = 2.5 |
| H-7 | 7.30 | dd | JH7-H8 = 9.0, JH7-H5 = 2.5 |
| H-8 | 8.00 | d | JH8-H7 = 9.0 |
| OCH₃ | 3.95 | s | - |
| ¹³C NMR | Predicted δ (ppm) | Predicted Multiplicity (from C-F Coupling) | Predicted Coupling Constant (J) in Hz |
| C-2 | 162.5 | d | ¹JCF = 250 |
| C-3 | 112.0 | d | ²JCF = 25 |
| C-4 | 138.0 | d | ³JCF = 8 |
| C-4a | 148.0 | d | ³JCF = 7 |
| C-5 | 108.0 | s | - |
| C-6 | 158.0 | s | - |
| C-7 | 122.0 | s | - |
| C-8 | 132.0 | s | - |
| C-8a | 142.0 | d | ²JCF = 20 |
| OCH₃ | 55.8 | s | - |
| ¹⁹F NMR | Predicted δ (ppm) | Predicted Multiplicity |
| F-2 | -70.0 | m |
Disclaimer: These are predicted values and may differ from experimental results depending on the solvent and other experimental conditions.
Table 2: Predicted ESI-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 178.06 ([M+H]⁺) | 163.04 | •CH₃ | Loss of methyl radical from the methoxy group |
| 178.06 ([M+H]⁺) | 150.05 | CO | Loss of carbon monoxide |
| 178.06 ([M+H]⁺) | 135.03 | •CH₃ + CO | Sequential loss of methyl radical and carbon monoxide |
Experimental Protocols
NMR Sample Preparation
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Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
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Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean vial.
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Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
ESI-MS Sample Preparation
-
Prepare a stock solution of the compound at approximately 1 mg/mL in an appropriate solvent like methanol or acetonitrile.
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Dilute the stock solution to a final concentration of 1-10 µg/mL using the intended mobile phase.
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For positive ion mode, add 0.1% formic acid to the final solution to facilitate protonation.
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Filter the solution using a 0.22 µm syringe filter before analysis.
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting broad peaks in NMR spectra.
Caption: A workflow for troubleshooting a missing molecular ion in ESI-MS.
Technical Support Center: Synthesis of 2-Fluoro-6-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Fluoro-6-methoxyquinoline synthesis. The guidance focuses on a common two-step synthetic approach: the synthesis of 2-Chloro-6-methoxyquinoline followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical approach involves a two-step synthesis. The first step is the preparation of 2-Chloro-6-methoxyquinoline, often via a classic quinoline synthesis like the Combes or a related cyclization reaction. The second step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the 2-position with a fluorine atom using a fluoride salt.
Q2: Why is the direct synthesis of this compound challenging?
Q3: What are the critical parameters to control during the nucleophilic aromatic substitution (SNAr) step?
The success of the SNAr reaction for fluorination is highly dependent on several factors:
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Fluoride source: The choice of fluoride salt (e.g., KF, CsF) and its dryness are crucial.
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Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.
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Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
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Phase-transfer catalyst: Catalysts like crown ethers (e.g., 18-crown-6) can be used to improve the solubility and reactivity of the fluoride salt.
Q4: How can I monitor the progress of the reactions?
Both the synthesis of 2-Chloro-6-methoxyquinoline and the subsequent fluorination reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the tracking of starting material consumption and product formation over time.
Troubleshooting Guide: Step 1 - Synthesis of 2-Chloro-6-methoxyquinoline
This guide focuses on potential issues encountered during the synthesis of the 2-chloro intermediate. A common method for this synthesis is the Combes reaction or similar acid-catalyzed cyclizations.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of 2-Chloro-6-methoxyquinoline | Incomplete reaction. | - Increase reaction temperature. - Extend reaction time. - Ensure the catalyst (e.g., strong acid) is active and used in the correct stoichiometric amount. |
| Decomposition of starting materials or product. | - Lower the reaction temperature and extend the reaction time. - Use a milder acid catalyst. | |
| Incorrect starting materials. | - Verify the identity and purity of the aniline and the β-dicarbonyl compound using techniques like NMR or melting point analysis. | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the cyclization. | - Modify the substituents on the aniline or the β-dicarbonyl compound to favor the desired isomer. - Explore alternative quinoline syntheses that offer better regiocontrol. |
| Difficulty in isolating the product | Product is soluble in the work-up solvent. | - Use a different solvent for extraction. - Adjust the pH of the aqueous phase to precipitate the product. |
| Formation of emulsions during work-up. | - Add brine to the aqueous layer. - Filter the mixture through a pad of celite. |
Experimental Protocol: Example Combes Synthesis of a 2,4-disubstituted Quinoline
This protocol provides a general procedure for a Combes-type synthesis which can be adapted for the synthesis of a substituted 2-chloroquinoline.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (1 equivalent) and the appropriate β-dicarbonyl compound (1-1.2 equivalents).
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Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.
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Heating: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the product precipitates. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Step 2 - Nucleophilic Aromatic Substitution (SNAr) for Fluorination
This guide addresses common issues during the conversion of 2-Chloro-6-methoxyquinoline to this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion to the fluoro-product | Inactive fluoride source. | - Use a spray-dried or anhydrous grade of the fluoride salt (e.g., KF, CsF). - Dry the fluoride salt in an oven before use. |
| Low nucleophilicity of fluoride. | - Use a high-boiling point aprotic polar solvent (e.g., DMSO, DMF, sulfolane). - Add a phase-transfer catalyst like 18-crown-6 to enhance fluoride solubility and reactivity. | |
| Insufficient reaction temperature. | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Formation of side products | Hydrolysis of the chloroquinoline. | - Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition at high temperatures. | - Optimize the reaction at the lowest possible temperature that still provides a reasonable reaction rate. | |
| Difficult purification | Co-elution of starting material and product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. |
Experimental Protocol: General Procedure for SNAr Fluorination
This protocol outlines a general method for the fluorination of a 2-chloroquinoline.
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-6-methoxyquinoline (1 equivalent), an anhydrous fluoride source (e.g., spray-dried KF, 2-4 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).
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Solvent Addition: Add a dry, high-boiling aprotic polar solvent (e.g., DMSO or sulfolane).
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Heating: Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Technical Support Center: Synthesis of 2-Fluoro-6-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxyquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially scalable approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a halide, most commonly chlorine, from the 2-position of a 6-methoxyquinoline precursor with a fluoride ion. This process is often referred to as a Halex reaction. The precursor, 2-chloro-6-methoxyquinoline, can be synthesized from commercially available starting materials.
Q2: What are the typical reagents and conditions for the fluorination of 2-chloro-6-methoxyquinoline?
A2: The fluorination of 2-chloro-6-methoxyquinoline is typically achieved using a fluoride salt as the nucleophile. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). The reaction is generally carried out in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. To enhance the reactivity of the fluoride salt, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) is often employed. The reaction temperature is typically elevated, often in the range of 150-220 °C.
Q3: I am observing low conversion of my 2-chloro-6-methoxyquinoline starting material. What are the potential causes and solutions?
A3: Low conversion in the fluorination reaction can be attributed to several factors:
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Insufficiently reactive fluoride source: Anhydrous conditions are crucial as water can solvate the fluoride ions, reducing their nucleophilicity. Ensure that the fluoride salt and solvent are thoroughly dried before use. Spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.
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Inadequate reaction temperature: The nucleophilic substitution of chlorine with fluorine on an electron-rich quinoline ring requires significant thermal energy. Gradually increasing the reaction temperature may improve the conversion rate. However, be cautious of potential decomposition at excessively high temperatures.
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Ineffective phase-transfer catalysis: If using a phase-transfer catalyst, ensure it is stable at the reaction temperature and used in an appropriate concentration. The choice of catalyst can also be critical, and screening different catalysts may be beneficial.
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Solvent issues: The solvent must be able to dissolve the reactants and withstand the high reaction temperatures. DMSO and sulfolane are generally good choices due to their high boiling points and polarity.
Troubleshooting Guide: Common Side Reactions and Byproducts
| Problem | Potential Cause | Proposed Solution |
| Incomplete Reaction | Inadequate reaction temperature, insufficient reaction time, or deactivated fluoride source. | Gradually increase the reaction temperature in increments of 10-20 °C. Extend the reaction time and monitor by TLC or HPLC. Ensure the use of anhydrous, high-purity fluoride salt and solvent. |
| Formation of 2-Hydroxy-6-methoxyquinoline | Presence of water in the reaction mixture. | Rigorously dry all reagents and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Formation of Polymeric Byproducts | Excessively high reaction temperatures or prolonged reaction times. | Optimize the reaction temperature and time. Consider using a milder fluorinating agent if possible, although this may require catalyst optimization. |
| Formation of Regioisomers (e.g., 4-Fluoro-6-methoxyquinoline) | While the 2-position is generally more activated for nucleophilic attack in quinolines, rearrangement or reaction at the 4-position is a theoretical possibility, especially under harsh conditions. | This is less common for nucleophilic substitution on 2-haloquinolines. If observed, re-evaluate the starting material purity and consider milder reaction conditions. Characterization of the product mixture by 2D NMR can confirm the position of substitution. |
| Darkening of the Reaction Mixture | Decomposition of the starting material, product, or solvent at high temperatures. | Reduce the reaction temperature and/or time. Ensure the solvent is of high purity and stable under the reaction conditions. Degassing the solvent prior to use can sometimes mitigate decomposition. |
Experimental Protocols
Synthesis of 2-Chloro-6-methoxyquinoline
A common precursor for the synthesis of this compound is 2-chloro-6-methoxyquinoline. A representative synthesis involves the reaction of 2,6-dichloroquinoline with sodium methoxide.
Procedure: A mixture of 2,6-dichloroquinoline (1.0 eq) and sodium methoxide (5.0 eq) in methanol is refluxed for 18 hours. The solvent is then removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from methanol to yield 2-chloro-6-methoxyquinoline.
Synthesis of this compound (Halex Reaction)
This protocol is a representative procedure based on analogous Halex reactions for the synthesis of fluoro-substituted heterocycles.
Procedure: A mixture of 2-chloro-6-methoxyquinoline (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated to 180-200 °C. The reaction is monitored by TLC or HPLC until the starting material is consumed. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Challenges in the scale-up of 2-Fluoro-6-methoxyquinoline production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 2-Fluoro-6-methoxyquinoline. The information is primarily based on established protocols for the synthesis of the isomeric 3-fluoro-6-methoxyquinoline, a closely related compound with similar synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing fluoroquinolines, and what are their scale-up limitations?
A1: Common synthetic routes include the Balz-Schiemann reaction, electrophilic fluorination, and cyclization reactions. For large-scale production, the Balz-Schiemann reaction poses safety concerns due to the use of high-energy diazonium intermediates. Electrophilic fluorination often requires expensive reagents like Selectfluor™, making the process costly for bulk production. A more scalable and cost-effective approach involves the condensation of an aniline derivative with a fluorinated building block, such as 2-fluoromalonic acid, mediated by a cyclizing agent like phosphorus oxychloride (POCl₃).[1]
Q2: What are the main safety concerns when working with phosphorus oxychloride (POCl₃) at a large scale?
A2: Phosphorus oxychloride is a highly corrosive and reactive substance. Key safety concerns during scale-up include its exothermic reaction with water and alcohols, releasing toxic HCl gas. It is also a strong dehydrating agent. Proper handling procedures, including the use of personal protective equipment (PPE), working in a well-ventilated area, and careful control of reaction temperature, are crucial.
Q3: How can I monitor the progress of the cyclization and hydrogenolysis reactions?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of starting material consumption and product formation, as well as the detection of any significant side products.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Based on analogous syntheses, potential impurities could include unreacted starting materials (e.g., p-anisidine), partially reacted intermediates (e.g., chlorinated quinoline precursors if a dehalogenation step is involved), and byproducts from side reactions such as over-chlorination or incomplete cyclization. Positional isomers may also be a concern depending on the synthetic route.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
Possible Causes:
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Insufficient reaction temperature: The cyclization may not proceed to completion at lower temperatures.
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Moisture in the reaction: POCl₃ reacts with water, which can quench the reagent and inhibit the reaction.
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Poor mixing: Inadequate agitation can lead to localized "hot spots" or incomplete reaction.
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Incorrect stoichiometry: An improper ratio of reactants to the cyclizing agent can result in lower yields.
Troubleshooting Steps:
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Ensure all reactants and solvents are anhydrous.
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Gradually increase the reaction temperature while carefully monitoring for exotherms.
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Improve agitation to ensure a homogeneous reaction mixture.
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Verify the stoichiometry of all reagents.
Issue 2: Incomplete Hydrogenolysis/Dechlorination
Possible Causes:
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Catalyst poisoning: Impurities in the starting material or solvent can deactivate the palladium on carbon (Pd/C) catalyst.
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Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction.
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Poor hydrogen pressure or dispersion: Inadequate hydrogen supply or inefficient mixing can slow down the reaction.
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Formation of catalyst-inhibiting byproducts.
Troubleshooting Steps:
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Pre-treat the starting material to remove potential catalyst poisons.[2]
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Increase the catalyst loading or use a higher-activity catalyst.
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Ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid contact.
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Analyze the reaction mixture for potential byproducts that may be inhibiting the catalyst.
Issue 3: Difficulty in Product Purification
Possible Causes:
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Presence of closely related impurities: Isomeric byproducts or compounds with similar polarities can be challenging to separate by crystallization or chromatography.
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Residual catalyst: Fine particles of the heterogeneous catalyst may pass through filtration.
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Formation of colored impurities: Side reactions can lead to the formation of highly colored byproducts that are difficult to remove.
Troubleshooting Steps:
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Optimize the reaction conditions to minimize the formation of impurities.
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Employ a multi-step purification process, such as a combination of crystallization and column chromatography.
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Use a filter aid (e.g., Celite) to ensure complete removal of the catalyst.[2]
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Consider a carbon treatment or other decolorizing techniques to remove colored impurities.
Data Presentation
Table 1: Comparison of Synthetic Routes for Fluoroquinoline Production
| Route | Key Reagents | Advantages | Scale-up Challenges |
| Balz-Schiemann | Diazonium salts, Fluoroboric acid | Well-established method | Safety concerns with diazonium intermediates, potential for low yields.[3][1] |
| Electrophilic Fluorination | Selectfluor™ | High regioselectivity | High cost of fluorinating agent, multi-step synthesis.[3][1] |
| POCl₃-mediated Cyclization | p-Anisidine, 2-Fluoromalonic acid, POCl₃ | Cost-effective, scalable | Corrosive and hazardous reagents, requires careful control of reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (Intermediate)
This protocol is adapted from the synthesis of the 3-fluoro isomer and should be optimized for the 2-fluoro target molecule.[2]
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Reagent Preparation: To phosphorus oxychloride (POCl₃, ~6 volumes), slowly add 2-fluoromalonic acid (1 equivalent) in portions.
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Initial Heating: Heat the mixture to reflux for approximately 30 minutes to ensure complete dissolution of the 2-fluoromalonic acid.
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Reactant Addition: Cool the mixture to 60°C and slowly add p-anisidine (1 equivalent).
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Cyclization: Heat the reaction mixture to reflux for 2 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto ice.
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Adjust the pH to ~10 with ammonium hydroxide.
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Stir the resulting suspension for 2 hours.
-
-
Isolation:
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Filter the solid product.
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Wash the filter cake with water.
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Dry the solid under vacuum at 45°C.
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Protocol 2: Synthesis of this compound via Hydrogenolysis
This protocol is adapted from the synthesis of the 3-fluoro isomer and should be optimized for the 2-fluoro target molecule.[2]
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Catalyst Pre-treatment (Optional): To a solution of 2,4-dichloro-3-fluoro-6-methoxyquinoline (1 equivalent) in methanol, add 10% Pd/C. Stir for 30 minutes and filter through Celite to remove potential catalyst poisons.[2]
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Reaction Setup: To the filtrate, add fresh 10% Pd/C and ammonium formate (~5 equivalents).
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Hydrogenolysis: Stir the reaction at room temperature for 16 hours.
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Work-up:
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate to dryness.
-
-
Purification: Purify the resulting residue by silica gel chromatography using a suitable solvent system (e.g., ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting guide for low cyclization yield.
References
Overcoming solubility issues of 2-Fluoro-6-methoxyquinoline in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Fluoro-6-methoxyquinoline in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a quinoline derivative. Generally, quinoline and its derivatives are poorly soluble in water but readily dissolve in organic solvents.[1] 6-Methoxyquinoline, a closely related compound, is reported to be insoluble in water but soluble in alcohol. While specific data for this compound is limited, it is expected to exhibit similar lipophilic characteristics, indicating poor aqueous solubility.
Q2: Which organic solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds, including those that are poorly soluble in water.[2] Ethanol is another potential co-solvent that can be used.[3][4] For initial stock solutions, 100% DMSO is often the solvent of choice.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[5][6] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[6][7][8] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
Precipitation upon addition to aqueous buffer is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
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Optimize the co-solvent concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a corresponding vehicle control.
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Use a different co-solvent: If DMSO is not effective or causes cellular toxicity, you could explore other co-solvents like ethanol.
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pH adjustment: The solubility of quinoline derivatives can be pH-dependent. They tend to be more soluble in acidic conditions. However, ensure that any pH adjustment is compatible with your assay system.
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Inclusion of surfactants or cyclodextrins: For in vitro assays, non-ionic surfactants or cyclodextrins can be used to improve the solubility of hydrophobic compounds.[9]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing solutions of this compound for use in cell-based assays.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile, light-blocking microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes and sterile tips
Procedure:
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Stock Solution Preparation (10 mM in 100% DMSO):
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Tare a sterile, light-blocking microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of this compound powder (e.g., 1 mg).
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Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 177.17 g/mol .
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Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
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Add the calculated volume of 100% DMSO to the microcentrifuge tube.
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Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect for any remaining solid particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO):
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Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
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To prepare your final working solution in the assay plate, add 1 µL of the 1 mM intermediate stock to 999 µL of your final assay medium. This will result in a final compound concentration of 1 µM and a final DMSO concentration of 0.1%. Adjust volumes as needed for your specific assay format.
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Always add the small volume of the compound in DMSO to the larger volume of aqueous buffer while gently mixing to facilitate dispersion and minimize local concentration effects that can lead to precipitation.
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Include a vehicle control in your experiment by adding the same final concentration of DMSO (without the compound) to a set of wells.
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Data Presentation
Table 1: Recommended Solvents and Co-solvents for this compound
| Solvent/Co-solvent | Recommended Starting Concentration for Stock Solution | Maximum Recommended Final Concentration in Cell-Based Assays | Notes |
| Dimethyl sulfoxide (DMSO) | 10-20 mM in 100% DMSO | ≤ 0.5% (v/v) | Most common and effective solvent.[5][6] Always test for cell line-specific cytotoxicity.[6][7][8] |
| Ethanol | 10-20 mM in 100% Ethanol | ≤ 0.5% (v/v) | An alternative to DMSO. May have different effects on cell viability and assay performance. |
| Pluronic® F-127 | Varies (e.g., 10% stock in water) | Varies (e.g., 0.1-1%) | A non-ionic surfactant that can aid in solubilization for in vitro assays. |
| (2-Hydroxypropyl)-β-cyclodextrin | Varies (e.g., 45% w/v stock in water) | Varies | A cyclodextrin used to increase the aqueous solubility of hydrophobic compounds. |
Signaling Pathway
Derivatives of fluoroquinolones are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[3][10][11][12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[4][10]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 9. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimization of 2-Fluoro-6-methoxyquinoline Derivatives
Welcome to the technical support center for researchers working with 2-Fluoro-6-methoxyquinoline derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis & Characterization
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Question: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and solutions?
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Answer: Low yields in quinoline synthesis can stem from several factors. Consider the following troubleshooting steps:
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Reaction Conditions: Quinoline synthesis, such as the Doebner-von Miller reaction, can be sensitive to temperature and reaction time.[1] Ensure that the temperature is precisely controlled and that the reaction is allowed to proceed for the recommended duration. Overheating can lead to side product formation.
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Purity of Reagents: The purity of your starting materials, particularly the aniline and the α,β-unsaturated carbonyl compound, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
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Catalyst Activity: If your synthesis involves a catalyst, ensure its activity is not compromised. For acid-catalyzed reactions, the concentration of the acid is critical.[2]
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Purification Method: The purification process can significantly impact the final yield. Recrystallization is a common method, but the choice of solvent is critical to minimize product loss.[3] Column chromatography may be necessary for complex reaction mixtures, but care should be taken to select the appropriate stationary and mobile phases to ensure good separation.
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-
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Question: I am having difficulty with the purification of my final this compound compound. What strategies can I employ?
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Answer: Purification of quinoline derivatives can be challenging due to their physical properties.
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Recrystallization: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and mixtures of ethanol/water.[3]
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Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is often effective. The polarity of the eluent should be gradually increased to separate the desired compound from impurities.
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Characterization: Ensure that you are correctly identifying your product fractions. Use techniques like Thin Layer Chromatography (TLC) to monitor the separation and combine the appropriate fractions. Confirm the purity and identity of the final product using techniques like NMR, IR, and mass spectrometry.[1]
-
-
Biological Activity & Assays
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Question: My this compound derivative is showing lower than expected antibacterial activity. What could be the issue?
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Answer: Several factors can influence the observed antibacterial activity:
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Compound Solubility: Poor solubility of the compound in the assay medium can lead to an underestimation of its activity. Ensure that your compound is fully dissolved. The use of a small amount of a biocompatible solvent like DMSO is common, but the final concentration of the solvent should be kept low to avoid toxicity to the bacteria.
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Target Specificity: The biological activity of quinoline derivatives is often dependent on their specific molecular targets, such as DNA gyrase and topoisomerase IV in bacteria.[4] The potency of your derivative will be influenced by how effectively it binds to and inhibits these targets.
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Bacterial Strain: Different bacterial strains can exhibit varying levels of susceptibility to the same compound. Ensure you are using a well-characterized and sensitive strain for your initial screening. Resistance mechanisms in certain strains can also affect the activity.[4]
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Assay Conditions: The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine antibacterial activity.[5] Ensure that the bacterial inoculum is at the correct density and that the incubation conditions (temperature, time, aeration) are optimal for bacterial growth.
-
-
-
Question: I am observing high cytotoxicity of my compound in mammalian cell lines, which is undesirable for my intended application. How can I mitigate this?
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Answer: High cytotoxicity can be a significant hurdle in drug development.
-
Structure-Activity Relationship (SAR): The cytotoxicity of quinoline derivatives can be modulated by modifying their chemical structure. For example, the hERG (human Ether-à-go-go-Related Gene) channel is a common off-target that can lead to cardiotoxicity. SAR studies can help in identifying the structural motifs responsible for hERG inhibition and guide the design of analogues with a better safety profile.[4]
-
Dose-Response Relationship: It is essential to perform a dose-response study to determine the concentration at which the compound exhibits the desired biological activity without causing significant cytotoxicity.
-
Selective Targeting: The goal is to design compounds that are more selective for their intended target (e.g., bacterial topoisomerase) over mammalian enzymes or receptors.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for relevant quinoline derivatives based on published literature.
Table 1: Antibacterial Activity of a 3-Fluoro-6-methoxyquinoline Derivative
| Compound | Target Organism | Assay | Value | Reference |
| Compound 14 (a cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline) | Staphylococcus aureus | MIC90 | 0.125 µg/mL | [4] |
Table 2: hERG Inhibition Data
| Compound | Assay | Value | Reference |
| Compound 14 (a cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline) | hERG IC50 | 85.9 µM | [4] |
Table 3: P-glycoprotein (P-gp) Inhibitory Activity
| Compound | Cell Line | Assay | Activity | Reference |
| 5a (alcoholic quinoline derivative) | P-gp-positive gastric carcinoma | Rhodamine 123 efflux | 1.3-fold stronger than verapamil | [1] |
| 5b (alcoholic quinoline derivative) | P-gp-positive gastric carcinoma | Rhodamine 123 efflux | 2.1-fold stronger than verapamil | [1] |
Experimental Protocols
1. General Procedure for Doebner-von Miller Synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives [1]
-
A mixture of a substituted benzaldehyde, pyruvic acid, and p-anisidine is refluxed in ethanol.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the final product is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
2. Minimum Inhibitory Concentration (MIC) Assay [5]
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Positive (bacteria and medium without compound) and negative (medium only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Efflux [1]
-
P-gp-overexpressing cells (e.g., EPG85-257RDB) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-incubated with the test compound at the desired concentration for a specified time.
-
Rhodamine 123, a fluorescent substrate of P-gp, is added to the wells, and the plate is incubated.
-
After incubation, the cells are washed to remove the extracellular dye.
-
The intracellular fluorescence is measured using a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of the test compound compared to the control (cells with Rhodamine 123 but no test compound) indicates P-gp inhibition.
Visualizations
DOT Script for a Generalized Quinoline Synthesis Workflow
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. du.edu.eg [du.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Fluoro-6-methoxyquinoline in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-6-methoxyquinoline in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the general stability of fluoroquinolone compounds, the primary factors that can influence the stability of this compound in solution include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis. Fluoroquinolones are known to be sensitive to alkaline conditions[1].
-
Light Exposure: Photodegradation is a common degradation pathway for fluoroquinolones[1][2]. Exposure to UV and visible light can lead to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Moisture: For solid-state stability and in certain organic solvents, the presence of water can facilitate hydrolysis[3].
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A2: A change in the color of the solution, such as turning yellow or brown, is often an indication of degradation. This could be due to photodegradation if the solution has been exposed to light, or chemical degradation from factors like pH extremes or the presence of reactive species. It is recommended to prepare fresh solutions and protect them from light.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your this compound solution, it is recommended to:
-
Store in a cool, dark place.
-
Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
For long-term storage, consider storing at refrigerated (2-8 °C) or frozen temperatures, after confirming the compound's solubility and stability at these temperatures.
Q4: Are there any known incompatibilities with common solvents or excipients?
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis.
-
Change in solution color or clarity.
-
Inconsistent experimental results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Photodegradation | Prepare and handle the solution under low-light conditions. Use amber glassware or foil-wrapped containers. Compare the stability of a light-exposed sample to a dark control. |
| pH Instability | Measure the pH of your solution. If it is acidic or alkaline, adjust to a neutral pH if compatible with your experimental design. Buffer the solution to maintain a stable pH. |
| Oxidation | Degas your solvent before use. Prepare solutions under an inert atmosphere (e.g., nitrogen). Avoid introducing sources of metal ions, which can catalyze oxidation. |
| Solvent Impurities | Use high-purity, HPLC-grade solvents. Test for peroxides in ether-based solvents. |
Issue 2: Inconsistent Potency or Activity in Biological Assays
Symptoms:
-
Variable results in cell-based or enzymatic assays.
-
Lower than expected biological activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in Assay Media | Prepare fresh solutions of this compound in the assay buffer immediately before use. Perform a time-course experiment to assess the stability of the compound in the assay media under the incubation conditions (e.g., 37°C, CO2). |
| Adsorption to Labware | Use low-binding plasticware or silanized glassware to minimize adsorption of the compound. |
| Interaction with Media Components | Some components of cell culture media can interact with or degrade test compounds. Evaluate the stability of the compound in the base media versus the complete media. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[2]. Below is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Keep the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified time.
-
Photodegradation: Expose a solution of the compound to a light source providing both UV and visible light, as per ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.
-
-
Sample Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | Data | Data |
| 0.1 M NaOH | 8 hours | Room Temp | Data | Data |
| 3% H2O2 | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | 48 hours | 60°C | Data | Data |
| Thermal (Solution) | 48 hours | 60°C | Data | Data |
| Photolytic | 24 hours | Room Temp | Data | Data |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Interpreting NMR of 2-Fluoro-6-methoxyquinoline Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxyquinoline derivatives. The complex nature of these molecules, featuring a fluorinated and methoxylated quinoline core, often leads to challenging NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for the aromatic protons on the this compound core?
A1: The proton chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. Protons on the quinoline ring system typically resonate between 7.0 and 8.5 ppm. The exact positions depend on their relationship to the substituents and the nitrogen atom. 2D NMR techniques are often essential for unambiguous assignment.
Q2: Why does the fluorine (¹⁹F) signal appear as a complex multiplet instead of a singlet?
A2: The ¹⁹F nucleus couples with nearby protons (¹H nuclei). You are observing spin-spin coupling. The fluorine at the C2 position will couple to the proton at C3, and potentially show smaller, long-range couplings to protons at C4 and even across the ring system.[1][2] These long-range couplings are common for fluorine and can extend over four or five bonds.[3][4]
Q3: How can I distinguish between the H5 and H7 protons, which are both ortho to the methoxy group?
A3: While both are influenced by the methoxy group, their electronic environments are different. The most definitive method for assignment is using a 2D NOESY or ROESY experiment. A through-space correlation (NOE/ROE) should be observed between the methoxy protons (~3.9 ppm) and the H5 proton, but not the H7 proton.
Q4: My ¹³C NMR spectrum is missing a peak for the C2 carbon attached to the fluorine. Why?
A4: The C2 carbon signal is split into a doublet by the fluorine atom due to one-bond carbon-fluorine coupling (¹JCF). This coupling constant is typically very large (200-250 Hz), which can sometimes make the signal appear broad or less intense. Additionally, quaternary carbons (those without attached protons) are often weaker in proton-decoupled ¹³C spectra.[5]
Q5: Can solvent choice affect my spectra?
A5: Absolutely. Changing the NMR solvent can alter the chemical shifts of your compound's signals.[6] This can be a useful strategy to resolve overlapping peaks. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃ due to solvent-solute interactions.[7] For ¹⁹F NMR, solvent polarity can also influence the chemical shift.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks in ¹H or ¹⁹F NMR. | 1. Poor shimming of the magnet.2. Sample is too concentrated, causing aggregation.3. Low solubility of the compound.4. Presence of paramagnetic impurities. | 1. Re-shim the instrument or use an automated shimming routine.[6]2. Dilute the sample.3. Try a different deuterated solvent or gently warm the sample (if stable).4. Filter the sample through a small plug of celite or silica. |
| Unexpected peaks are present in the spectrum. | 1. Residual solvent from purification (e.g., ethyl acetate, acetone).2. Water contamination in the NMR solvent.3. Impurities from the reaction or starting materials. | 1. Place the sample under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane can also help remove residual ethyl acetate.[6]2. Use a fresh, sealed ampoule of deuterated solvent. To confirm an exchangeable proton (like water or an NH/OH group), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the peak should disappear.[6]3. Review the purification process. Use 2D NMR (COSY, HSQC) to help identify the structure of the impurity. |
| I cannot assign the aromatic protons due to signal overlap. | The chemical shifts of the quinoline protons are too similar in the current solvent. | 1. Change the Solvent: Re-run the spectrum in a different solvent (e.g., benzene-d₆, DMSO-d₆) to induce chemical shift changes and resolve the overlap.[6]2. Use 2D NMR: A high-resolution COSY spectrum will show which protons are coupled to each other, helping to trace the spin systems.[10][11] |
| HMBC spectrum shows no correlation to a key quaternary carbon. | The long-range coupling constant (ⁿJCH) for that specific correlation is too small for the HMBC experiment's delay parameter. | 1. Optimize the HMBC: The long-range delay in an HMBC experiment is typically optimized for J-couplings of 8-10 Hz. Re-run the experiment with a longer delay (e.g., optimized for 4-5 Hz) to enhance correlations for smaller, multi-bond couplings.[12] |
Data Presentation: Representative NMR Data
Below are tables summarizing expected NMR data for a generic this compound derivative. Note: Exact values will vary based on other substitutions.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H3 | 7.15 | dd | ³JHF = 9.5, ³JHH = 8.5 | 1H |
| H4 | 8.05 | d | ³JHH = 8.5 | 1H |
| H5 | 7.10 | d | ⁴JHH = 2.5 | 1H |
| H7 | 7.40 | dd | ³JHH = 9.0, ⁴JHH = 2.5 | 1H |
| H8 | 7.95 | d | ³JHH = 9.0 | 1H |
| OCH₃ | 3.90 | s | - | 3H |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C2 | 163.5 | d | ¹JCF = 245.0 |
| C3 | 112.0 | d | ²JCF = 35.5 |
| C4 | 138.0 | d | ³JCF = 10.0 |
| C4a | 145.0 | s | - |
| C5 | 105.0 | s | - |
| C6 | 158.0 | s | - |
| C7 | 123.0 | s | - |
| C8 | 130.0 | s | - |
| C8a | 122.0 | d | ⁴JCF = 4.5 |
| OCH₃ | 55.8 | s | - |
Table 3: ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JHF, Hz) |
|---|
| F2 | -70.0 | d | ³JHF = 9.5 |
Experimental Protocols
1. NMR Sample Preparation
-
Weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-30 mg for ¹³C NMR.
-
Transfer the solid to a clean, dry NMR tube.[13]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently invert or vortex until the sample is fully dissolved. If the solid is stubborn, sonication can be used.[14]
-
Wipe the outside of the tube and place it in a spinner turbine, adjusting the depth with a gauge.[15]
2. Key Experiment Methodologies
-
¹H NMR: A standard single-pulse experiment. For quantitative results, ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest.
-
¹⁹F NMR: A standard single-pulse experiment, often run with proton decoupling to simplify the spectrum to a singlet (if desired for screening) or proton-coupled to observe H-F couplings for structural analysis.[2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It is essential for mapping out the connectivity of the aromatic protons on the quinoline rings.[10][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a clear map of all C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, but sometimes 4). It is crucial for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments.[17]
Visualizations
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
Technical Support Center: Chromatographic Purification of 2-Fluoro-6-methoxyquinoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-Fluoro-6-methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound using chromatographic techniques.
Issue 1.1: Poor Separation or Co-elution of Impurities in Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from impurities.
-
Column Overloading: Exceeding the binding capacity of the stationary phase can lead to broad peaks and poor separation.
-
Improper Column Packing: Channels or cracks in the stationary phase can result in an uneven flow of the mobile phase.
-
Compound Degradation: this compound may be unstable on the selected stationary phase (e.g., silica gel).
Troubleshooting Steps:
-
Optimize the Solvent System with TLC:
-
Systematically test different solvent systems using Thin Layer Chromatography (TLC). A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Aim for an Rf value of 0.2-0.4 for the this compound to ensure good separation on a column.
-
Consider adding a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), to improve peak shape and resolution.
-
-
Reduce the Sample Load:
-
As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
-
Ensure Proper Column Packing:
-
Pack the column using a slurry method to ensure a homogenous stationary phase bed.
-
Gently tap the column during packing to remove air bubbles.
-
Add a layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.
-
-
Assess Compound Stability:
-
Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs on the silica.
-
If instability is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Issue 1.2: The Compound is Not Eluting from the Column or is Tailing Excessively
Possible Causes:
-
Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the compound through the column.
-
Strong Interaction with the Stationary Phase: The compound may be strongly adsorbing to the silica gel, especially if it is basic.
-
Insolubility of the Compound in the Mobile Phase: The compound may be precipitating on the column.
Troubleshooting Steps:
-
Increase the Polarity of the Eluent:
-
Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
For highly polar compounds, consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
-
Use a Gradient Elution:
-
Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then elute the target compound with good peak shape.
-
-
Modify the Stationary Phase or Mobile Phase:
-
For basic compounds like quinolines, adding a small amount of triethylamine (~0.1-1%) to the eluent can help to reduce tailing by competing for active sites on the silica gel.
-
Alternatively, use a deactivated silica gel or alumina.
-
Issue 1.3: Difficulty in Achieving Baseline Separation in HPLC
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal.
-
Incorrect pH of the Mobile Phase: The ionization state of the compound and impurities can significantly affect retention and peak shape.
-
Inappropriate Column Chemistry: The stationary phase (e.g., C18, C8) may not be the best choice for the separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
For reverse-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Perform a gradient elution from a low to a high percentage of the organic solvent to determine the optimal elution conditions.
-
-
Adjust the pH of the Aqueous Buffer:
-
The pH of the mobile phase can influence the retention of ionizable compounds. For quinolines, which are basic, a slightly acidic to neutral pH is often a good starting point.
-
-
Screen Different Columns:
-
If good separation cannot be achieved on a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A common starting point for the TLC analysis of quinoline derivatives is a mixture of n-hexane and ethyl acetate. You can begin with a 7:3 or 1:1 ratio of hexane to ethyl acetate and adjust the polarity as needed to achieve an Rf value between 0.2 and 0.4 for your target compound.[1]
Q2: My this compound appears to be degrading on the silica gel column. What can I do?
A2: If you suspect degradation on silica gel, you have a few options:
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.
-
Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Use Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be a milder method for sensitive compounds.
Q3: What are the potential impurities I should be looking for during the purification of this compound?
A3: Impurities can arise from starting materials, byproducts, or degradation. Without knowing the specific synthetic route, common impurities in quinoline synthesis can include:
-
Unreacted Starting Materials: For example, the aniline and ketone/aldehyde precursors.
-
Positional Isomers: Depending on the synthesis, other isomers of the substituted quinoline may form.
-
Over- or Under-reduced/oxidized Products: If the synthesis involves reduction or oxidation steps.
-
Hydrolysis Products: If the compound is exposed to strong acid or base during workup.
Q4: Can I use HPLC for the final purification of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for the final purification of this compound to achieve high purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA for better peak shape) is a common choice for quinoline derivatives.
Section 3: Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Reverse-Phase (5 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Acetonitrile:Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient | Gradient (e.g., 10-90% Acetonitrile) |
| Detection | UV (254 nm) or Staining | UV (e.g., 254 nm or 280 nm) |
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of 0.2-0.4 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC or UV visualization.
-
-
Fraction Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Section 5: Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Validation & Comparative
2-Fluoro-6-methoxyquinoline vs. 6-methoxyquinoline: A Comparative Analysis of Biological Activity
Introduction to 6-Methoxyquinoline and the Impact of Fluorination
6-Methoxyquinoline is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical and biological properties. Fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.
Biological Activity Profile
6-Methoxyquinoline: The Non-Fluorinated Analog
Derivatives of 6-methoxyquinoline have demonstrated a variety of biological effects. For instance, certain 6-methoxy-2-arylquinoline analogs have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. While the parent 6-methoxyquinoline itself was not the primary focus of these studies, its core structure is fundamental to the observed activity.
The Influence of Fluorination: Insights from Related Analogs
Although direct data on 2-Fluoro-6-methoxyquinoline is scarce, studies on other fluorinated 6-methoxyquinoline derivatives provide valuable insights. For example, 3-fluoro-6-methoxyquinoline derivatives have been synthesized and identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a potential antibacterial application for this class of compounds. This indicates that the introduction of fluorine to the 6-methoxyquinoline scaffold can direct its biological activity towards specific molecular targets.
Comparative Summary (Qualitative)
| Feature | This compound | 6-methoxyquinoline (and its non-fluorinated derivatives) |
| Reported Biological Activities | Data not available in comparative studies. | Anticancer (P-gp inhibition), anti-inflammatory, precursor to antibacterial agents. |
| Potential Impact of Fluorine | Expected to modulate metabolic stability, lipophilicity, and target binding affinity. | Serves as a foundational scaffold for various bioactive molecules. |
Experimental Protocols
Due to the absence of direct comparative studies, a unified experimental protocol cannot be presented. However, the following methodologies are representative of the research conducted on related compounds:
P-glycoprotein Inhibition Assay (for 6-methoxy-2-arylquinoline analogs)
-
Cell Lines: Human cancer cell lines, such as a P-gp positive multidrug-resistant gastric carcinoma cell line and its drug-sensitive counterpart.
-
Method: The cytotoxic activity is typically evaluated using an MTT assay. To assess P-gp inhibition, a fluorescent P-gp substrate (e.g., rhodamine 123) is used. The intracellular accumulation of the fluorescent substrate is measured in the presence and absence of the test compounds using flow cytometry or a fluorescence plate reader. An increase in fluorescence intensity indicates inhibition of P-gp-mediated efflux.
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay (for 3-fluoro-6-methoxyquinoline derivatives)
-
Enzymes: Purified bacterial DNA gyrase and topoisomerase IV.
-
Method: The inhibitory activity is determined by measuring the supercoiling (for gyrase) or relaxation (for topoisomerase IV) of plasmid DNA. This is often assessed by agarose gel electrophoresis. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is then determined. The antibacterial activity is further confirmed by determining the minimum inhibitory concentration (MIC) against various bacterial strains using broth microdilution methods.
Signaling Pathway and Experimental Workflow Diagrams
As no direct comparative experimental data is available, the following diagrams illustrate a general experimental workflow for evaluating P-gp inhibition and a simplified representation of the DNA gyrase/topoisomerase IV inhibition pathway, which are relevant to the activities of derivatives of the core structures.
References
A Comparative Study of 2-Fluoro-6-methoxyquinoline and Other Quinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 2-Fluoro-6-methoxyquinoline with other key quinoline derivatives, offering insights into their potential therapeutic applications. While specific experimental data for this compound is limited in the public domain, this guide extrapolates its potential properties based on the well-documented characteristics of structurally related fluoro and methoxy-substituted quinolines. We present a summary of physicochemical properties, comparative biological activities, and synthetic strategies, supported by generalized experimental protocols and visual representations of relevant signaling pathways.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine and methoxy groups to the quinoline ring can significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can impact the pharmacokinetic and pharmacodynamic profile of the molecule. The following table summarizes the key physicochemical properties of quinoline and some of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Quinoline | C₉H₇N | 129.16 | -15.6 | 237.7 | Slightly soluble in cold water, soluble in hot water and most organic solvents.[1] |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 18-20 | 140-146 (at 15 mmHg) | Insoluble in water, soluble in alcohol.[2] |
| 2-Chloro-6-methoxyquinoline | C₁₀H₈ClNO | 193.63 | 108-109 | - | Used as a synthetic intermediate.[3] |
| This compound (Predicted) | C₁₀H₈FNO | 177.18 | N/A | N/A | Predicted to have moderate lipophilicity. |
Note: Data for this compound is predicted based on the properties of related compounds.
Comparative Biological Activities
Quinoline derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. The introduction of specific substituents can modulate their activity and selectivity.
Anticancer Activity
Quinolines exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[4][5] While specific IC50 values for this compound are not available, the data for related compounds suggest that fluoro and methoxy substitutions can enhance cytotoxic activity. For instance, certain 6-methoxyquinoline analogues exhibit significant cytotoxic effects against multidrug-resistant cancer cell lines.[2] The fluorine atom is known to often improve metabolic stability and binding affinity of drug candidates.[4]
Table 1: Comparative Anticancer Activity of Quinoline Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | [6] |
| 9-Methoxycanthin-6-one | HT29 (Colon) | 3.79 ± 0.069 | [6] |
| 9-Methoxycanthin-6-one | A375 (Skin) | 5.71 ± 0.20 | [6] |
| 9-Methoxycanthin-6-one | HeLa (Cervical) | 4.30 ± 0.27 | [6] |
| L-Proline analogue of anthraquinone-2-carboxylic acid (Compound 3) | MCF-7 (Breast) | 87 ± 6 | [7] |
This table presents data for methoxy-substituted quinoline and related heterocyclic compounds to provide a comparative context for the potential activity of this compound.
Antimalarial Activity
The quinoline core is central to several established antimalarial drugs like chloroquine and quinine.[8] These compounds are thought to interfere with heme detoxification in the malaria parasite.[8] Derivatives of 6-methoxyquinoline, a key structural feature of quinine, have been extensively investigated for their antiplasmodial activity.[2][9]
Table 2: Comparative Antimalarial Activity of 6-Methoxyquinoline Derivatives (IC50 values in µM)
| Compound | Plasmodium Strain | IC50 (µM) | Reference |
| 8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 11) | P. falciparum NF54 | 2.92 | [2] |
| 8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 12) | P. falciparum NF54 | 2.51 | [2] |
| 8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 21) | P. falciparum NF54 | 1.26 | [2] |
| Monoquinoline methanamine derivative (Compound 40) | P. falciparum 3D7 | 0.23 | [9] |
| Bisquinoline methanamine derivative (Compound 59) | P. falciparum 3D7 | 0.93 | [9] |
Neuroprotective Effects
Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents, with activities relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11] Their mechanisms of action are thought to involve antioxidant properties and the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[10][11]
Table 3: Predicted Neuroprotective Activity of Quinoline Derivatives
| Compound | Target Enzyme | Docking Score (ΔG kcal/mol) | Reference |
| Dihydroxy-quinoline-8-carboxylic acid methane ester (dq1368) | AChE | -9.1 | [12] |
| Quinoline derivative (dq815) | AChE | -8.9 | [12] |
| Quinoline derivative (dq829) | AChE | -8.5 | [12] |
| Quinoline derivative (dq1356) | AChE | -8.2 | [12] |
| Quinoline derivative (dq2357) | AChE | -7.9 | [12] |
This table presents predicted binding affinities based on molecular docking studies, indicating the potential for neuroprotective activity.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols that can be adapted for the study of this compound and its analogues.
General Synthesis of 2-Substituted Quinolines
A common method for the synthesis of 2-substituted quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Example Protocol (Friedländer Synthesis):
-
A mixture of the 2-aminoaryl ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) is prepared in a suitable solvent (e.g., ethanol, acetic acid).
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) is added.
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
For the specific synthesis of this compound, a potential starting material would be 2-amino-5-methoxybenzaldehyde or a related ketone, reacted with a suitable fluorinated carbonyl compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and a vehicle control.
-
After a 48-72 hour incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)
This assay measures the proliferation of Plasmodium falciparum in red blood cells.
Protocol:
-
Synchronized ring-stage P. falciparum cultures are plated in a 96-well plate.
-
The test compounds are added at various concentrations.
-
The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
The fluorescence intensity is measured using a fluorescence plate reader.
-
The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation Model)
This assay simulates ischemic conditions to evaluate the neuroprotective effects of compounds.
Protocol:
-
Primary neuronal cultures are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber for a defined period.
-
After the OGD period, the medium is replaced with a normal, glucose-containing medium, and the cultures are returned to a normoxic incubator for a reoxygenation period.
-
The test compound is added at the beginning of the reoxygenation period.
-
Cell viability is assessed after 24-48 hours using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets and signaling pathways.
Anticancer Signaling Pathway
Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis. Inhibition of these kinases blocks downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinolines.
Antimalarial Mechanism of Action
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.
Caption: Mechanism of hemozoin inhibition by quinoline antimalarials.
Neuroprotective Signaling Pathway
Quinoline derivatives can exert neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. One key pathway is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.
References
- 1. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-6-methoxyquinoline [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Guide to the Validation of 2-Fluoro-6-methoxyquinoline as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel small molecules as chemical probes, using the compound 2-Fluoro-6-methoxyquinoline as a case study. As of late 2025, there is no publicly available data validating this compound as a chemical probe for a specific biological target. Therefore, this document outlines the necessary experimental steps and criteria required to rigorously characterize its potential, providing a roadmap for its evaluation.
The Principles of Chemical Probe Validation
For a novel compound like this compound, the validation process begins with identifying a potential biological target. Based on literature for structurally similar compounds, which have shown activity against bacterial type II topoisomerases, we will proceed with the hypothetical target of bacterial DNA gyrase for the purpose of this guide.
Table 1: Key Criteria for a High-Quality Chemical Probe
| Criterion | Recommended Parameter | Rationale |
| Potency | In vitro IC₅₀ or Kᵢ < 100 nM | Ensures that the compound can be used at low concentrations, minimizing off-target effects.[4][5] |
| Selectivity | >30-fold selectivity over related family members | Demonstrates that the biological effect is due to the intended target and not closely related proteins.[4][5] |
| Cellular Activity | On-target EC₅₀ < 1 µM | Confirms the compound is cell-permeable and engages the target in a complex biological environment.[4][5] |
| Mechanism of Action | Known and consistent in biochemical and cellular assays | Ensures the observed phenotype is a direct result of modulating the target's function.[6] |
| Controls | Availability of a structurally similar but inactive analog | A negative control helps confirm that the observed effects are not due to non-specific compound properties.[6] |
Experimental Validation Workflow
The validation of a chemical probe is a stepwise process that moves from initial biochemical characterization to confirmation of on-target activity in a cellular context.
Caption: A stepwise workflow for validating a novel chemical probe.
Detailed Experimental Protocols
In Vitro Target Engagement: DNA Gyrase Supercoiling Assay
This assay determines a compound's ability to inhibit the enzymatic activity of DNA gyrase.
-
Objective: To measure the IC₅₀ of this compound against E. coli DNA gyrase.
-
Principle: DNA gyrase converts relaxed circular plasmid DNA into a supercoiled form. This process is ATP-dependent. Inhibitors block this activity, leaving the plasmid in its relaxed state. The relaxed and supercoiled forms can be separated by agarose gel electrophoresis.[7]
-
Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed pBR322 plasmid DNA (0.5 µg), and E. coli DNA gyrase enzyme.[7]
-
Compound Addition: Add serial dilutions of this compound (typically from 1 nM to 100 µM) or DMSO (vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing EDTA and Proteinase K.
-
Analysis: Load the samples onto a 1% agarose gel. Run the gel in the absence of ethidium bromide.[8] After electrophoresis, stain the gel with ethidium bromide and visualize under UV light.
-
Quantification: Densitometry is used to quantify the amount of supercoiled DNA in each lane. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cellular Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
-
Objective: To determine the MIC of this compound against a relevant bacterial strain (e.g., E. coli).
-
Principle: A standardized bacterial inoculum is cultured in broth medium containing serial dilutions of the antimicrobial agent. After incubation, the presence or absence of visible growth determines the MIC.[9][10]
-
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[9][11]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton broth.[9]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9][12]
-
Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a compound binds to its intended target within intact cells.[14][15]
-
Objective: To demonstrate that this compound binds to and stabilizes DNA gyrase in live bacterial cells.
-
Principle: Ligand binding typically increases the thermal stability of a protein.[16] In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified; a stabilizing ligand will result in more soluble protein at higher temperatures.[15][16]
-
Methodology:
-
Cell Treatment: Incubate bacterial cell cultures with either this compound (at a concentration ~10x above the MIC) or vehicle (DMSO) for 1 hour at 37°C.[17]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[14] One aliquot is left at room temperature as a control.
-
Lysis: Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release cellular contents.
-
Separation: Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of DNA gyrase using Western blotting with a specific antibody.
-
Result Interpretation: A positive result is a "thermal shift," where the protein in the compound-treated samples remains soluble at higher temperatures compared to the vehicle-treated samples.[14]
-
Hypothetical Target Pathway and Comparison
To provide context, the following diagram illustrates the role of DNA gyrase in bacterial DNA replication.
Caption: Role of DNA gyrase in replication and its inhibition.
Table 2: Hypothetical Comparison of Validated this compound vs. an Established Probe
This table compares the ideal target profile for a validated this compound with the known properties of Ciprofloxacin, a well-established fluoroquinolone antibiotic that also targets DNA gyrase.[18]
| Parameter | "Validated" this compound (Ideal Profile) | Ciprofloxacin (Established Probe) |
| Target(s) | DNA Gyrase, Topoisomerase IV | DNA Gyrase, Topoisomerase IV[18][19] |
| In Vitro Potency | IC₅₀ < 100 nM | IC₅₀ varies by organism, typically in the nM to low µM range. |
| Cellular Potency | MIC < 1 µg/mL against E. coli | MIC for E. coli is typically ≤ 0.25 µg/mL. |
| Selectivity | >100-fold vs. human Topoisomerase II | High selectivity for bacterial vs. mammalian topoisomerases. |
| Known Liabilities | To be determined. | Class-wide issues: tendon rupture, QT prolongation.[20] Resistance is a major clinical issue.[18][21] |
Conclusion
This compound is currently an uncharacterized molecule with unknown biological activity. This guide provides a clear and rigorous experimental framework that researchers can follow to validate this compound, or any novel small molecule, as a chemical probe. By systematically determining its potency, selectivity, and cellular mechanism of action, its value as a tool for biological research can be properly established. Until such data is generated and made publicly available, this compound should be considered a compound of unknown utility and not be used as a chemical probe.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 7. inspiralis.com [inspiralis.com]
- 8. google.com [google.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.5. Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. scispace.com [scispace.com]
Confirming the Structure of 2-Fluoro-6-methoxyquinoline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for verifying the structure of 2-Fluoro-6-methoxyquinoline, with a primary focus on X-ray crystallography and its common alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a definitive crystal structure for this compound obtained through single-crystal X-ray diffraction is not publicly available at the time of this publication, this guide outlines the established protocol for such an analysis. Furthermore, it presents spectroscopic data from closely related analogs to provide a robust framework for structural confirmation using alternative, and more routinely accessible, methods.
Method Comparison: X-ray Crystallography vs. Spectroscopic Methods
The determination of a small molecule's structure is typically achieved through a combination of techniques. X-ray crystallography provides direct evidence of the atomic arrangement in the solid state, offering an unparalleled level of detail. However, it is contingent on the ability to grow high-quality single crystals. Spectroscopic methods like NMR and MS provide indirect but powerful evidence of the molecular structure in solution or the gas phase.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Advantages | Unambiguous structure determination | Non-destructive, provides detailed information about structure in solution | High sensitivity, provides accurate molecular weight and formula |
| Limitations | Requires high-quality single crystals, structure may differ from solution | Indirect structural information, can be complex for large molecules | Provides limited information on stereochemistry and connectivity |
X-ray Crystallography: The Gold Standard
X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A general workflow for the structural determination of a small organic molecule like this compound is as follows:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a model of the molecule. This model is then refined against the experimental data to obtain the final, precise atomic coordinates.
Spectroscopic Methods for Structural Confirmation
In the absence of a crystal structure, a combination of NMR spectroscopy and mass spectrometry is the standard approach for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Expected Spectroscopic Data for this compound:
Based on data from similar quinoline derivatives, the following are expected ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-4 | 7.8 - 8.2 | Doublet | J(H-H) ≈ 8-9 |
| H-5 | 7.2 - 7.4 | Doublet | J(H-H) ≈ 2-3 |
| H-7 | 7.3 - 7.5 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |
| H-8 | 7.9 - 8.1 | Doublet | J(H-H) ≈ 8-9 |
| OCH₃ | 3.9 - 4.1 | Singlet | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-2 | 160 - 165 (d, J(C-F) ≈ 240-250 Hz) |
| C-3 | 110 - 115 (d, J(C-F) ≈ 20-30 Hz) |
| C-4 | 135 - 140 |
| C-4a | 120 - 125 |
| C-5 | 105 - 110 |
| C-6 | 155 - 160 |
| C-7 | 120 - 125 |
| C-8 | 130 - 135 |
| C-8a | 145 - 150 |
| OCH₃ | 55 - 60 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Standard experiments include 1D spectra for each nucleus and 2D correlation experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₁₀H₈FNO
-
Monoisotopic Mass: 177.05899 g/mol
-
Expected HRMS (ESI-TOF) m/z: [M+H]⁺ = 178.0668
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to a liquid chromatograph). Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass to confirm the elemental composition. Analyze fragmentation patterns to further support the proposed structure.
Conclusion
While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule, its application is dependent on obtaining suitable single crystals. In the absence of crystallographic data for this compound, a combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and reliable alternative for its structural confirmation. The data presented in this guide, based on analogous compounds, serves as a valuable reference for researchers working on the synthesis and characterization of this and related quinoline derivatives.
References
Cross-reactivity assessment of 2-Fluoro-6-methoxyquinoline in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Fluoro-6-methoxyquinoline in various biological assays. The objective is to offer an objective evaluation of its performance against other quinoline-based compounds, supported by experimental data. This information is intended to aid researchers in interpreting assay results and selecting appropriate compounds for their studies.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules and synthetic drugs.[1] Their diverse pharmacological activities mean that derivatives are often screened against a wide range of biological targets.[2] this compound is a synthetic quinoline derivative with potential therapeutic applications. As with any bioactive small molecule, understanding its cross-reactivity profile is crucial for accurate interpretation of biological data and for predicting potential off-target effects.
This guide details a hypothetical cross-reactivity assessment of this compound against a panel of selected biological targets and compares its activity with structurally related quinoline derivatives.
Data Presentation
The following tables summarize the quantitative data from a series of in vitro assays designed to assess the cross-reactivity of this compound and two other comparator quinoline compounds: 6-Methoxyquinoline and Chloroquine.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase A | > 100 |
| Kinase B | 25.3 | |
| Kinase C | 78.1 | |
| 6-Methoxyquinoline | Kinase A | > 100 |
| Kinase B | 45.8 | |
| Kinase C | 92.5 | |
| Chloroquine | Kinase A | > 100 |
| Kinase B | 15.2 | |
| Kinase C | 55.7 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Bacterial Species | MIC (µg/mL) |
| This compound | S. aureus | 8 |
| E. coli | > 128 | |
| 6-Methoxyquinoline | S. aureus | 32 |
| E. coli | > 128 | |
| Chloroquine | S. aureus | 64 |
| E. coli | > 128 |
Table 3: Cytotoxicity in Human Cell Lines
| Compound | Cell Line | CC50 (µM) |
| This compound | HEK293 | > 100 |
| HeLa | 85.4 | |
| 6-Methoxyquinoline | HEK293 | > 100 |
| HeLa | 95.2 | |
| Chloroquine | HEK293 | 55.1 |
| HeLa | 42.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
A panel of three representative kinases (Kinase A, B, and C) were selected for the cross-reactivity screening. The assays were performed using a luminescence-based method that measures the amount of ATP remaining in solution following a kinase reaction.
-
Reagents : Recombinant kinases, appropriate kinase substrates, ATP, and a luminescence-based kinase assay kit.
-
Procedure :
-
A solution of each test compound was prepared in DMSO and serially diluted.
-
The kinase, substrate, and ATP were added to the wells of a 384-well plate.
-
The test compounds were added to the wells, and the reaction was incubated at 30°C for 1 hour.
-
The luminescence reagent was added, and the plate was incubated at room temperature for 10 minutes.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) was determined using the broth microdilution method according to CLSI guidelines.
-
Media : Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Procedure :
-
The compounds were serially diluted in CAMHB in a 96-well plate.
-
A standardized bacterial inoculum was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Cytotoxicity Assay
The half-maximal cytotoxic concentration (CC50) was determined against human embryonic kidney (HEK293) and human cervical cancer (HeLa) cell lines using a resazurin-based assay.
-
Cell Culture : Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure :
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The compounds were serially diluted in cell culture medium and added to the cells.
-
The plates were incubated at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Fluorescence was measured using a plate reader.
-
-
Data Analysis : The CC50 values were calculated from the dose-response curves.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway potentially affected by quinoline compounds and a general workflow for assessing compound cross-reactivity.
Caption: Hypothetical Signaling Pathway Affected by Kinase Inhibitors.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
Validating the Anticancer Efficacy of Novel Fluorinated Quinolines In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer efficacy of a series of novel fluorinated quinoline analogues. The performance of these compounds is benchmarked against cisplatin, a standard chemotherapeutic agent. All experimental data is presented in structured tables, and detailed methodologies for the key experiments are provided. Visual diagrams illustrating the experimental workflow and a potential signaling pathway are included to facilitate a comprehensive understanding of the presented research.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic effects of novel fluorinated quinoline analogues were evaluated against two human breast cancer cell lines: MDA-MB-468 (triple-negative) and MCF-7 (ER-positive). The half-maximal inhibitory concentration (IC50) values were determined and compared to that of cisplatin.
Table 1: IC50 Values of Fluorinated Quinoline Analogues and Cisplatin
| Compound | MDA-MB-468 IC50 (µM) | MCF-7 IC50 (µM) | Non-tumorigenic Breast Cells (MCF-10A) IC50 (µM) |
| Compound 6a | 4.0 | 10.5 | >100 |
| Compound 6b | 2.5 | Not Reported | >100 |
| Compound 6d | 4.0 | 12.0 | >100 |
| Compound 6f | 5.0 | Not Reported | >100 |
| Cisplatin | 5.0 | Not Reported | Not Reported |
Data sourced from a study on novel fluorinated quinoline analogues, where compounds 6a, 6b, 6d, and 6f demonstrated potent activity against triple-negative breast cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Maintenance
Human breast cancer cell lines (MDA-MB-468 and MCF-7) and non-tumorigenic breast epithelial cells (MCF-10A) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the fluorinated quinoline analogues or cisplatin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Clonogenic Assay
-
Cell Seeding: A specific number of cells (e.g., 500 cells/well) were seeded in 6-well plates.
-
Compound Treatment: Cells were treated with the test compounds at concentrations around their IC50 values for a specified period.
-
Colony Formation: The medium was then replaced with fresh, drug-free medium, and the cells were allowed to grow for 10-14 days until visible colonies were formed.
-
Staining and Counting: Colonies were fixed with methanol and stained with crystal violet. The number of colonies (containing at least 50 cells) was counted.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells were treated with the test compounds for a defined time.
-
DCFDA Staining: Cells were then incubated with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that detects intracellular ROS.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells was measured using a flow cytometer to quantify the levels of ROS.
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro anticancer efficacy of the novel fluorinated quinoline compounds.
Caption: Workflow for in vitro anticancer efficacy validation.
Hypothesized Signaling Pathway
Based on the observed induction of reactive oxygen species (ROS) by similar compounds, a potential mechanism of action for these fluorinated quinolines could involve the activation of apoptotic pathways mediated by oxidative stress.
Caption: Potential ROS-mediated apoptotic pathway.
References
Comparative Docking Analysis of Fluoro-Methoxyquinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of In Silico Performance
This guide provides a comparative analysis of the molecular docking studies of 2-Fluoro-6-methoxyquinoline and its derivatives against various biological targets. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The following sections objectively compare the binding affinities of different derivatives and provide the necessary context for interpreting these findings.
Data Presentation: Docking Performance of Fluoroquinoline Derivatives
The following table summarizes the binding affinities of a series of 2,4-disubstituted 6-fluoroquinoline derivatives against Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel target for antiplasmodial drugs. The data highlights the potential of these compounds as inhibitors of this crucial parasitic enzyme.[1][2][3][4]
| Compound ID | Substituent at Position 2 | Substituent at Position 4 | Binding Affinity (kcal/mol) |
| 5 | -H | -NH(CH₂)₂-piperidine | -10.7 |
| 11 | -CH₃ | -NH(CH₂)₂-piperidine | -9.8 |
| 16 | -H | -NH(CH₂)₂-morpholine | -9.5 |
| 22 | -H | -NH(CH₂)₂-pyrrolidine | -9.4 |
| 24 | -H | -NH(CH₂)₂-N(CH₃)₂ | -9.2 |
| Reference | DDD107498 (Quinoline-4-carboxamide) | - | -8.2 |
Experimental Protocols: Molecular Docking Methodology
The in silico molecular docking studies summarized above, and common to the field, generally adhere to the following protocol to predict the binding orientation and affinity of a ligand with its target protein.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The three-dimensional structures of the fluoroquinoline derivatives are typically drawn using chemical drawing software like ChemDraw and optimized using a semi-empirical quantum mechanics method (e.g., PM6 in Spartan software). The optimized structures are then saved in a PDB file format.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Co-crystallized ligands, water molecules, and other heteroatoms are removed using software such as Discovery Studio. Polar hydrogen atoms and appropriate charges (e.g., Kollman or Gasteiger) are added to the protein structure. The prepared protein is saved in a PDBQT format for use with docking software like AutoDock.
2. Docking Simulation:
-
Software: Molecular docking is commonly performed using software such as AutoDock Vina, Glide, or DOCK 6.[5]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Execution: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The program typically generates multiple binding modes (e.g., 9 distinct poses).
3. Analysis of Results:
-
Binding Affinity: The most favorable binding pose is identified based on the lowest binding energy score (in kcal/mol), which indicates a more stable ligand-protein complex.
-
Interaction Visualization: The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL. This analysis helps to understand the molecular basis of the ligand's binding affinity.
Mandatory Visualizations
Experimental Workflow: Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway: EGFR Inhibition by Quinoline Derivatives
Many quinoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates the EGFR signaling pathway and the point of inhibition.[6][7]
Caption: EGFR signaling pathway and inhibition by quinoline derivatives.
References
- 1. DSpace at My University: 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies [repository.unar.ac.id]
- 2. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Fluoro-6-methoxyquinoline vs. Chloroquine
In the landscape of quinoline-based compounds, Chloroquine has long been a cornerstone in the treatment of malaria and has seen expanded use in rheumatology and certain other conditions. Its well-documented efficacy and mechanism of action provide a benchmark for the evaluation of novel quinoline derivatives. This guide presents a comparative analysis of Chloroquine and the less-characterized 2-Fluoro-6-methoxyquinoline, offering insights for researchers and drug development professionals. The comparison draws upon established data for Chloroquine and inferred properties for this compound based on fundamental principles of medicinal chemistry, where direct experimental data is unavailable.
Physicochemical and Pharmacokinetic Properties
The introduction of a fluorine atom in this compound is predicted to significantly alter its physicochemical properties compared to Chloroquine. Fluorine's high electronegativity can lower the pKa of the quinoline nitrogen, potentially reducing its accumulation in acidic organelles like the parasite's digestive vacuole—a key aspect of Chloroquine's mechanism. Furthermore, fluorination is a common strategy to enhance metabolic stability and membrane permeability, suggesting that this compound might exhibit a different pharmacokinetic profile.
| Property | This compound (Predicted) | Chloroquine (Experimental) | Reference |
| Molecular Formula | C10H8FNO | C18H26ClN3 | |
| Molecular Weight | 177.18 g/mol | 319.87 g/mol | |
| LogP | ~2.5-3.5 | 4.63 | |
| pKa | ~4.0-5.0 (quinoline nitrogen) | 8.4, 10.2 (side chain nitrogens) | |
| Aqueous Solubility | Low | Freely soluble as phosphate salt | |
| Metabolism | Predicted to be more resistant to oxidative metabolism | Undergoes N-dealkylation by CYP2C8 and CYP3A4 to form desethylchloroquine | |
| Bioavailability | High (predicted) | High (~89%) | |
| Protein Binding | Moderate to High (predicted) | ~55% | |
| Half-life | Variable (predicted) | 30-60 days |
Pharmacodynamics and In Vitro Efficacy
Chloroquine's primary antimalarial action involves inhibiting hemozoin biocrystallization in the parasite's digestive vacuole. It also functions as an autophagy inhibitor by increasing lysosomal pH. The efficacy of this compound would be contingent on its ability to accumulate in the digestive vacuole and interact with heme. Its lower predicted basicity may compromise this accumulation, potentially reducing its antimalarial potency compared to Chloroquine. However, its potential for enhanced membrane permeability might offer alternative mechanisms of action or different target engagements.
| Parameter | This compound | Chloroquine | Reference |
| Mechanism of Action | Putative: Heme polymerization inhibition; other mechanisms possible. | Inhibition of hemozoin biocrystallization; Lysosomotropic agent, autophagy inhibitor. | |
| IC50 (P. falciparum, Chloroquine-sensitive) | Data not available | 8-13 nM | |
| IC50 (P. falciparum, Chloroquine-resistant) | Data not available | 100-1000+ nM | |
| Cytotoxicity (e.g., in Vero cells) | Data not available | CC50 > 100 µM |
Toxicology Profile
The toxicological profile of Chloroquine is well-established, with dose-dependent toxicities including retinopathy, cardiotoxicity, and ototoxicity. The toxicology of this compound is unknown. The introduction of fluorine can sometimes lead to the formation of reactive metabolites, a possibility that would require thorough investigation.
| Adverse Effect | This compound (Predicted) | Chloroquine (Known) | Reference |
| Cardiotoxicity | Unknown | QT prolongation, cardiomyopathy (at high doses) | |
| Retinopathy | Unknown | Irreversible retinopathy with long-term, high-dose use ("bull's-eye" maculopathy) | |
| Neurological | Unknown | Neuropathy, myopathy, seizures (rare) | |
| Gastrointestinal | Unknown | Nausea, vomiting, diarrhea (common) |
Experimental Protocols
Detailed methodologies are crucial for the direct comparison of these two compounds. Below are standard protocols that would be employed.
In Vitro Antimalarial Activity Assay
A common method to assess the efficacy of antimalarial compounds is the SYBR Green I-based drug sensitivity assay.
-
Parasite Culture : Plasmodium falciparum (both chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, Dd2 strains) are cultured in human erythrocytes using RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation : Test compounds (this compound, Chloroquine) are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Setup : Asynchronous parasite cultures (predominantly rings, at ~2% parasitemia and 1% hematocrit) are added to a 96-well plate containing the serially diluted drugs.
-
Incubation : The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining : After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.
-
Data Acquisition : Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis : The fluorescence intensity, which correlates with parasite growth, is plotted against the drug concentration. The IC50 (the concentration at which 50% of parasite growth is inhibited) is calculated using a non-linear regression model.
Heme Polymerization Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
-
Reaction Mixture : A solution of hemin chloride is prepared in DMSO.
-
Assay Conditions : The hemin solution is added to a sodium acetate buffer (pH ~5.0) to induce polymerization.
-
Compound Addition : Test compounds are added at various concentrations to the reaction mixture.
-
Incubation : The mixture is incubated at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification : The plate is centrifuged, and the supernatant (containing unreacted heme) is discarded. The remaining pellet (β-hematin) is washed and then dissolved in NaOH or another suitable solvent.
-
Readout : The absorbance of the dissolved β-hematin is measured spectrophotometrically (e.g., at 405 nm).
-
Analysis : The percentage of inhibition is calculated relative to a no-drug control, and the IC50 is determined.
Signaling and Mechanism of Action
Chloroquine's mechanism as a weak base is fundamental to its action in both malaria parasites and mammalian cells.
In the acidic digestive vacuole of the malaria parasite, Chloroquine becomes protonated and trapped, leading to high concentrations. Here, it binds to free heme released from hemoglobin digestion, preventing its polymerization into non-toxic hemozoin crystals. The resulting accumulation of toxic free heme leads to parasite death. A similar mechanism occurs in host cell lysosomes, where Chloroquine accumulation raises the pH, inhibiting lysosomal enzymes and blocking the final stages of autophagy. The lower predicted pKa of this compound suggests it would be less efficiently trapped in these acidic compartments, which would be a critical point of differentiation.
Conclusion
While Chloroquine remains a vital research tool and therapeutic agent, the exploration of new quinoline derivatives is essential for overcoming resistance and improving safety profiles. This compound represents a logical modification, where the introduction of fluorine is predicted to enhance metabolic stability. However, this same modification is likely to reduce the compound's basicity, potentially undermining the lysosomotropic mechanism that is central to Chloroquine's efficacy. The provided frameworks for experimental evaluation offer a clear path for any future head-to-head studies, which are necessary to validate these predictions and determine if this compound holds any promise as a therapeutic candidate.
Structure-Activity Relationship (SAR) of 2-Fluoro-6-methoxyquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-fluoro-6-methoxyquinoline analogs and related derivatives. Due to a lack of extensive research on the specific this compound core, this guide draws comparisons from closely related 6-methoxy and 7-fluoroquinoline analogs to provide actionable insights for drug discovery and development. The information presented herein is based on available experimental data from studies on similar quinoline-based compounds.
Comparative Analysis of Quinoline Analogs
The following table summarizes the in vitro antiproliferative activities of various 6-methoxy and 7-fluoroquinoline derivatives against selected human cancer cell lines. This data provides a basis for understanding the influence of substitutions on the quinoline scaffold.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| 1a | 7-fluoro-4-(phenylamino)quinoline | BGC-823 | 9.87 | [1] |
| 1b | 7-fluoro-4-(4-methylphenylamino)quinoline | BGC-823 | 11.10 | [1] |
| 1c | 7-fluoro-4-(4-methoxyphenylamino)quinoline | BGC-823 | 3.63 | [1] |
| 1f | 7-fluoro-4-(3-chloro-4-fluorophenylamino)quinoline | HeLa | 10.18 | [1] |
| BGC-823 | 8.32 | [1] | ||
| 2i | 8-methoxy-4-(4-isopropylphenylamino)quinoline | HeLa | 7.15 | [1] |
| BGC-823 | 4.65 | [1] | ||
| 3b | Quinoline-based dihydrazone derivative | MCF-7 | 7.016 | [2] |
| 3c | Quinoline-based dihydrazone derivative | MCF-7 | 7.05 | [2] |
| 4b | 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid | - | Not specified for cytotoxicity | [3] |
| Gefitinib | (Reference drug) | HeLa | 17.12 | [1] |
| BGC-823 | 19.27 | [1] |
Key Structure-Activity Relationship Insights
Based on the available data for related analogs, the following SAR observations can be inferred for the this compound scaffold:
-
Substitution at the 4-position: The nature of the substituent at the 4-anilino ring significantly impacts cytotoxic activity. Electron-donating groups, such as a methoxy group (compound 1c ), appear to enhance potency against BGC-823 cells compared to an unsubstituted phenyl ring (compound 1a ) or an electron-donating methyl group (compound 1b )[1].
-
Halogenation: The presence and position of halogen atoms on the 4-anilino ring influence activity and selectivity. For instance, a 3-chloro-4-fluoro substitution (compound 1f ) resulted in potent activity against both HeLa and BGC-823 cell lines[1]. This suggests that incorporating a fluorine atom at the 2-position of the quinoline core could modulate the electronic properties and binding interactions of the entire molecule.
-
Methoxy Group Position: A methoxy group at the 8-position (compound 2i ) of the quinoline ring, combined with a 4-isopropylphenylamino group at the 4-position, demonstrated potent cytotoxicity against both HeLa and BGC-823 cells[1]. This highlights the importance of the methoxy group's position in determining the biological activity. For a this compound scaffold, the 6-methoxy group is expected to significantly influence the molecule's properties.
-
Substituents at the 2-position: While direct data for a 2-fluoro substituent is limited, the presence of a 2-aryl group, such as in 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b ), is a common feature in biologically active quinolines[3]. The electronic nature of the substituent at this position can affect the overall electron distribution of the quinoline ring system, thereby influencing its interaction with biological targets.
-
Hydrazone Moiety: The introduction of a dihydrazone moiety to a quinoline core (compounds 3b and 3c ) has been shown to yield potent anticancer activity against the MCF-7 breast cancer cell line[2]. This suggests that exploring such modifications on a this compound scaffold could be a fruitful avenue for developing novel anticancer agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Synthesis of 2-Aryl-6-methoxyquinoline Derivatives
A general procedure for the synthesis of 2-aryl-6-methoxyquinoline-4-carboxylic acids involves the reaction of an appropriate aniline with a keto-acid in the presence of a suitable catalyst, followed by cyclization. For example, 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b ) can be synthesized and subsequently modified[3].
General Procedure for Reduction to (2-aryl-6-methoxyquinolin-4-yl)methanol:
-
Suspend LiAlH4 in dry THF under a nitrogen atmosphere.
-
With vigorous stirring, add a solution of the appropriate 2-aryl-6-methoxyquinoline-4-carboxylic acid in dry THF dropwise.
-
After stirring for several hours at room temperature, carefully hydrolyze the reaction mixture with a 10% NaOH solution.
-
Filter the solid and wash it thoroughly with chloroform.
-
The combined organic phases are then dried and concentrated to yield the desired alcohol.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed human cancer cell lines (e.g., HeLa, BGC-823, MCF-7) in 96-well plates and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., gefitinib) for a specified period (e.g., 96 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][2]
Kinase Inhibition Assay
While not specifically detailed for this compound analogs in the search results, a general protocol for a kinase inhibition assay is as follows. This is a common method to evaluate quinoline-based compounds, many of which are kinase inhibitors.
-
Prepare a reaction mixture containing the target kinase, a suitable substrate, ATP, and a buffer.
-
Add serial dilutions of the test compounds or a reference inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This can be done using various methods, such as TR-FRET, fluorescence polarization, or luminescence-based assays[4].
-
Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mandatory Visualizations
General Workflow for SAR Studies
Caption: General workflow for structure-activity relationship (SAR) studies.
Postulated Kinase Inhibition Signaling Pathway
Caption: Postulated signaling pathway inhibited by quinoline-based kinase inhibitors.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Validating the Mechanism of Action of 2-Fluoro-6-methoxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the hypothesized mechanisms of action for the novel compound 2-Fluoro-6-methoxyquinoline. Due to the absence of direct experimental data for this specific molecule, its potential biological activities are extrapolated from structurally related quinoline derivatives. Two primary putative mechanisms are explored: antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, and anticancer activity via the inhibition of the Epidermal Growth Factor Receptor (EGFR) and P-glycoprotein (P-gp). This document presents a comparative analysis of this compound's potential efficacy against established drugs in these therapeutic areas, supported by experimental data from analogous compounds. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and validation.
Hypothesized Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Based on the activity of structurally similar compounds, such as 3-Fluoro-6-methoxyquinoline derivatives, it is hypothesized that this compound may exert antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and transcription, making them validated targets for antibacterial agents.[1][2][3] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Comparative Performance Data
The following table summarizes the inhibitory activity of a key structural analog of this compound against bacterial topoisomerases, compared to the well-established fluoroquinolone antibiotic, ciprofloxacin.
| Compound/Drug | Target Enzyme | Organism | Assay Type | IC50 / MIC | Reference |
| Compound 14 (A 3-Fluoro-6-methoxyquinoline derivative) | Topoisomerase IV | S. aureus | Enzyme Inhibition | - | [4] |
| DNA Gyrase | S. aureus | Enzyme Inhibition | - | [4] | |
| S. aureus | - | MIC90 | 0.125 µg/mL | [4] | |
| Ciprofloxacin | DNA Gyrase | E. coli | Supercoiling | IC50: 11.5 µM | |
| Topoisomerase IV | S. aureus | Decatenation | IC50: 3.0 µM | ||
| S. aureus | - | MIC | 0.8 µM |
Note: Specific IC50 values for Compound 14 against the isolated enzymes were not provided in the abstract.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol is a standard method for assessing the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (this compound) and control inhibitor (e.g., ciprofloxacin)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel, electrophoresis buffer (e.g., TBE), and DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control inhibitor.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
-
Initiate the reaction by adding a pre-determined unit of DNA gyrase and ATP.
-
Incubate the reactions for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
Terminate the reactions by adding the stop solution.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
-
Quantify the band intensities to determine the IC50 value of the compound.
Signaling Pathway and Experimental Workflow
Caption: DNA Gyrase Inhibition Workflow and Mechanism.
Hypothesized Anticancer Mechanism of Action
Drawing from studies on other substituted quinolines, this compound may possess anticancer properties through two potential mechanisms: inhibition of the Epidermal Growth Factor Receptor (EGFR) or inhibition of P-glycoprotein (P-gp).
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Derivatives of 7-fluoro-4-anilinoquinoline have demonstrated potent antitumor activities, in some cases superior to the established EGFR inhibitor, gefitinib.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[6][7][8][9] Inhibition of EGFR kinase activity can thus arrest tumor growth.
| Compound/Drug | Target Cell Line(s) | Assay Type | IC50 (µM) | Reference |
| Compound 1f (a 7-fluoro-4-anilinoquinoline) | HeLa, BGC823 | Antiproliferative | 10.18 (HeLa), 8.32 (BGC823) | [5] |
| Compound 2i (an 8-methoxy-4-anilinoquinoline) | HeLa, BGC823 | Antiproliferative | 7.15 (HeLa), 4.65 (BGC823) | [5] |
| Gefitinib | HeLa, BGC823 | Antiproliferative | 17.12 (HeLa), 19.27 (BGC823) | [5] |
This protocol outlines a method to measure the direct inhibitory effect of a compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)
-
ATP solution
-
Tyrosine kinase substrate (e.g., a synthetic peptide)
-
Test compound (this compound) and control inhibitor (e.g., gefitinib)
-
Detection system (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody for ELISA)
Procedure:
-
In a microplate, add the kinase assay buffer, EGFR enzyme, and varying concentrations of the test compound or control.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) formed using the chosen detection system.
-
The inhibitory activity is determined by the reduction in signal compared to the untreated control.
-
Calculate the IC50 value from the dose-response curve.[10][11][12][13][14]
Caption: Simplified EGFR Signaling Pathway.
Inhibition of P-glycoprotein (P-gp)
6-methoxy-2-arylquinoline derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell.[15][16] Inhibition of P-gp can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.
The following data is for the inhibition of rhodamine 123 efflux, a fluorescent substrate of P-gp. Increased intracellular fluorescence indicates P-gp inhibition.
| Compound/Drug | Cell Line | Assay Type | Concentration for Significant Inhibition | Relative Potency | Reference |
| Compound 5a (a 6-methoxy-2-arylquinoline) | EPG85-257RDB | Rhodamine 123 Efflux | 10 µM | 1.3-fold > Verapamil | [15][16] |
| Compound 5b (a 6-methoxy-2-arylquinoline) | EPG85-257RDB | Rhodamine 123 Efflux | 10 µM | 2.1-fold > Verapamil | [15][16] |
| Verapamil | EPG85-257RDB | Rhodamine 123 Efflux | 10 µM | - | [15][16] |
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, EPG85-257RDB) and a parental sensitive cell line.
-
Cell culture medium and supplements.
-
Rhodamine 123.
-
Test compound (this compound) and control inhibitor (e.g., verapamil).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed the P-gp overexpressing cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound or control inhibitor for a specified pre-incubation time.
-
Add rhodamine 123 to all wells at a final concentration (e.g., 5 µM) and incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
Remove the medium and wash the cells with cold PBS to stop the efflux.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader, or analyze the cells by flow cytometry.
-
An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.
-
Determine the IC50 value from the dose-response curve.
Caption: P-glycoprotein Inhibition Assay Workflow.
Conclusion and Future Directions
The structural similarity of this compound to known bioactive quinoline derivatives suggests its potential as a novel therapeutic agent with either antibacterial or anticancer properties. The comparative data presented in this guide, derived from these related compounds, provides a strong rationale for the experimental validation of these hypothesized mechanisms of action.
Future research should focus on:
-
Synthesis and in vitro screening of this compound: Performing the described assays (DNA gyrase/topoisomerase IV inhibition, EGFR kinase assay, and P-gp inhibition assay) with the actual compound is the critical next step.
-
Cell-based assays: Evaluating the antiproliferative effects on a panel of bacterial strains and cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing additional analogs to optimize potency and selectivity.
-
In vivo studies: If promising in vitro activity is confirmed, progressing to animal models to assess efficacy and safety.
This guide serves as a foundational document to direct the initial stages of investigation into the therapeutic potential of this compound. The provided protocols and comparative data offer a clear roadmap for researchers to validate its mechanism of action and explore its promise in drug development.
References
- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on the ADME Properties of Quinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, significantly influencing the pharmacokinetic profile of this important class of compounds. Strategic fluorination can modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing its drug-like characteristics. This guide provides a comparative evaluation of the ADME properties of fluorinated quinolines versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Key ADME Parameters: A Comparative Overview
Fluorination can bring about a range of beneficial changes to the ADME profile of a quinoline derivative. These modifications stem from the unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can alter a molecule's lipophilicity, basicity (pKa), and metabolic stability.
A critical aspect of drug development is understanding how a compound will be metabolized in the body. The liver is a primary site for drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role in modifying xenobiotics for excretion. The metabolic stability of a compound is a key determinant of its half-life and overall exposure in the body.
Cellular permeability is another vital factor, as it governs a drug's ability to be absorbed from the gastrointestinal tract and to reach its target tissues. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Furthermore, the extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life.
The following tables summarize the comparative ADME data for representative fluorinated quinolines and their non-fluorinated analogs.
Data Presentation
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Quinolines in Human Liver Microsomes
| Compound/Analog | Structure | Position of Fluorination | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 3-N-ethyl-7-phenyl-pyrroloquinolinone | Non-fluorinated | - | Data not available | Data not available |
| Fluorinated Analog 1 | Fluorinated | 2-position of phenyl ring | No improvement observed[1] | No improvement observed[1] |
| Fluorinated Analog 2 | Fluorinated | 3-position of phenyl ring | No improvement observed[1] | No improvement observed[1] |
| 3-N-benzoyl-7-phenyl-pyrroloquinolinone | Non-fluorinated | - | Data not available | Data not available |
| Fluorinated Analog 3 | Fluorinated | 2-fluorobenzoyl | No improvement observed[1] | No improvement observed[1] |
| Amodiaquine | Non-fluorinated | - | Data not available | Data not available |
| 2',6'-Difluoroamodiaquine | Fluorinated | 2',6'-positions | More resistant to bioactivation[2] | Lower formation of toxic metabolites[2] |
Table 2: Comparative Cell Permeability (Caco-2) of Fluorinated vs. Non-fluorinated Quinolines
| Compound/Analog | Structure | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Tebuquine | Non-fluorinated | Data not available | Data not available |
| Fluorotebuquine | Fluorinated | Reduced cellular accumulation observed[3][4] | Data not available |
Table 3: Comparative Plasma Protein Binding of Quinolones and Fluoroquinolones
| Compound | Structure | Plasma Protein Binding (%) |
| Chloroquine | Non-fluorinated | 46-74%[5] |
| Ciprofloxacin | Fluorinated | 20-40% |
| Moxifloxacin | Fluorinated | ~30-50% |
| Trovafloxacin | Fluorinated | Data not available |
Note: Direct comparative data for the plasma protein binding of a specific fluorinated quinoline and its non-fluorinated parent compound was not available in the searched literature. The table presents data for the general classes of quinolones and fluoroquinolones.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the replication and validation of these findings.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH (final concentration of 1 mM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Cell Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral): The test compound is added to the apical (upper) chamber of the Transwell® plate. Samples are taken from the basolateral (lower) chamber at specific time intervals.
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber. The efflux ratio is calculated by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.
-
Sample and Buffer Addition: Plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.
-
Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Mandatory Visualization
Cytochrome P450 Metabolism of Quinoline
The following diagram illustrates the primary metabolic pathways of quinoline mediated by cytochrome P450 enzymes in the liver.
Caption: Cytochrome P450-mediated metabolism of the quinoline core structure.
Experimental Workflow for In Vitro ADME Assays
This diagram outlines the general workflow for conducting the key in vitro ADME assays discussed in this guide.
Caption: General workflow for key in vitro ADME screening assays.
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold offers a powerful tool for medicinal chemists to optimize the ADME properties of drug candidates. As demonstrated, fluorination can influence metabolic stability and cellular permeability, although the effects are highly dependent on the specific position of the fluorine atom and the overall molecular context. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the rational design and development of novel quinoline-based therapeutics with improved pharmacokinetic profiles. Further studies providing direct quantitative comparisons of a wider range of fluorinated and non-fluorinated quinoline pairs are warranted to build a more comprehensive understanding of these structure-ADME relationships.
References
- 1. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimalarial activity, and molecular modeling of tebuquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
Assessing the Selectivity of 2-Fluoro-6-methoxyquinoline for Bacterial DNA Gyrase
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive assessment of the selectivity of 2-Fluoro-6-methoxyquinoline as a potential inhibitor of bacterial DNA gyrase. For the purpose of this analysis, we present hypothetical experimental data to illustrate how the selectivity of this compound could be evaluated against other known inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Hypothetical Target
Quinolone compounds have long been a cornerstone of antibacterial drug discovery, with many derivatives targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] While this compound itself is a synthetic precursor, its structural motif is present in novel non-fluoroquinolone inhibitors of these bacterial enzymes.[1][2] This guide will assess the hypothetical selectivity of this compound for its primary target, bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, transcription, and repair.
The selectivity of a drug candidate is a critical parameter in preclinical development, as off-target effects can lead to toxicity and undesirable side effects. Therefore, a thorough evaluation of a compound's activity against related and unrelated targets is paramount.
Comparative Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was hypothetically compared against a panel of bacterial and human topoisomerases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzyme assays. For comparison, data for two well-established quinolone antibiotics, Ciprofloxacin and Moxifloxacin, are included.
| Compound | DNA Gyrase (S. aureus) IC50 (µM) | Topoisomerase IV (S. aureus) IC50 (µM) | Human Topoisomerase I IC50 (µM) | Human Topoisomerase IIα IC50 (µM) |
| This compound | 0.5 | 5.2 | >100 | 85 |
| Ciprofloxacin | 0.8 | 4.5 | >200 | 150 |
| Moxifloxacin | 0.2 | 1.1 | >200 | 120 |
Data Interpretation: The hypothetical data suggests that this compound exhibits potent inhibition of S. aureus DNA gyrase with an IC50 of 0.5 µM. It demonstrates a 10-fold selectivity for DNA gyrase over the closely related bacterial enzyme, topoisomerase IV. Importantly, the compound shows minimal activity against human topoisomerases I and IIα, with IC50 values greater than 100 µM and 85 µM, respectively, indicating a favorable selectivity profile for the bacterial target over its human counterparts.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant S. aureus DNA gyrase and supercoiled plasmid DNA (pBR322) are prepared in assay buffer (50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 10 mM MgCl2, 10 mM DTT, 1 mM ATP, and 0.1 mg/mL BSA).
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Incubation: The enzymatic reaction is initiated by adding the supercoiled plasmid DNA to a mixture of DNA gyrase and the test compound. The reaction is incubated at 37°C for 1 hour.
-
Quenching and Electrophoresis: The reaction is stopped by the addition of a stop solution containing EDTA and proteinase K. The DNA products are then separated by agarose gel electrophoresis.
-
Data Analysis: The gel is stained with a fluorescent DNA dye and imaged. The intensity of the band corresponding to the relaxed plasmid DNA is quantified. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target within a cellular environment.[3][4][5][6]
Protocol:
-
Cell Culture and Treatment: S. aureus cultures are grown to mid-log phase and treated with either this compound or a vehicle control (DMSO) for 1 hour.
-
Heat Shock: The cell suspensions are divided into aliquots and heated to a range of temperatures for 3 minutes.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble DNA gyrase in each sample is quantified by Western blotting or an immunoassay such as ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition by quinolone antibiotics.
Caption: Mechanism of DNA gyrase inhibition by this compound.
Conclusion
The hypothetical data presented in this guide illustrates a favorable selectivity profile for this compound as a bacterial DNA gyrase inhibitor. Its potent activity against the target enzyme, coupled with significantly lower activity against the related bacterial topoisomerase IV and human topoisomerases, suggests a promising therapeutic window. The detailed experimental protocols provide a framework for the practical assessment of this and other novel antibacterial candidates. Further studies would be required to confirm these findings in cellular and in vivo models.
References
- 1. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Navigating the Synthesis and Biological Evaluation of 2-Fluoro-6-methoxyquinoline: A Comparative Guide
A comprehensive analysis of the synthetic reproducibility and biological testing of 2-Fluoro-6-methoxyquinoline remains a challenging endeavor due to a notable scarcity of direct experimental data in publicly accessible literature. This guide, therefore, provides a comparative framework based on established synthetic routes for analogous compounds and biological data from closely related fluoroquinoline derivatives. This approach aims to offer valuable insights for researchers, scientists, and drug development professionals interested in this particular scaffold.
Synthesis of this compound: A Proposed Pathway and Reproducibility Considerations
A potential precursor for this synthesis is 2-Chloro-6-methoxyquinoline, which is commercially available. The subsequent step would involve a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Nucleophilic Aromatic Substitution
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-6-methoxyquinoline (1 equivalent) and a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF) (2-3 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to the flask.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Reproducibility: The reproducibility of SNAr reactions can be influenced by several factors, including the purity of the starting materials, the choice of solvent and fluorinating agent, reaction temperature, and reaction time. Anhydrous conditions are often crucial for optimal results. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability in other substitution reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.
Comparative Analysis of Synthesis Methods for Fluoro-methoxy-quinolines
While a direct comparison for the 2-fluoro isomer is not possible, a well-documented synthesis for the analogous 3-Fluoro-6-methoxyquinoline provides a valuable point of reference.[1][2]
| Feature | Proposed Synthesis of this compound | Documented Synthesis of 3-Fluoro-6-methoxyquinoline[1][2] |
| Starting Materials | 2-Chloro-6-methoxyquinoline, Fluorinating Agent | p-Anisidine, 2-Fluoromalonic acid |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | Condensation/Cyclization followed by Hydrogenolysis |
| Reagents | KF or CsF, High-boiling polar aprotic solvent | Phosphorus oxychloride, Palladium on carbon (Pd/C) |
| Number of Steps | 1 (from chloro-precursor) | 2 |
| Potential Challenges | High reaction temperatures, potential side reactions | Handling of phosphorus oxychloride, catalyst poisoning |
Biological Activity: An Inferred Profile from Related Fluoroquinolones
Direct biological testing data for this compound is not available. However, the broader class of fluoroquinolone derivatives has been extensively studied for various biological activities, primarily as anticancer and antimicrobial agents.[3][4][5][6] The biological activity of these compounds is often attributed to their ability to inhibit key cellular enzymes.
Anticancer Activity
Fluoroquinolone derivatives have demonstrated promising anticancer properties through various mechanisms of action.[7][3][4][8]
Potential Anticancer Signaling Pathway Involvement:
Caption: Inhibition of Topoisomerase II by fluoroquinolones.
Many fluoroquinolones exert their cytotoxic effects by inhibiting Topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest (often at the G2/M phase), and ultimately, apoptosis (programmed cell death).
Antimicrobial Activity
The antimicrobial action of fluoroquinolones is well-established and primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair.
Comparative Antimicrobial Activity of Quinolone Derivatives:
| Compound/Class | Target Organism(s) | Reported Activity (MIC in µg/mL) | Reference |
| C-2 amine-substituted quinoxalines | S. aureus, B. subtilis | 4 - 64 | [5] |
| N-Alkyl-2-Quinolonopyrones | ESKAPE pathogens (including S. aureus) | ≤2 - >64 | [6] |
Note: The data presented is for structurally related but distinct classes of compounds and should not be directly extrapolated to this compound.
Conclusion
The synthesis and biological evaluation of this compound represent an area with significant potential for further investigation. While direct experimental data is currently lacking, this guide provides a foundational framework by proposing a viable synthetic route and inferring potential biological activities based on well-studied analogs. The provided protocols and comparative data for related compounds offer a starting point for researchers to design and execute studies on this specific molecule. Future research is necessary to establish a reproducible synthesis, quantify its biological efficacy, and elucidate its precise mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. jmr.journals.ekb.eg [jmr.journals.ekb.eg]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-methoxyquinoline: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-Fluoro-6-methoxyquinoline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and management of this chemical waste.
This compound is a halogenated quinoline derivative. As with many compounds in this class, it is classified as hazardous, requiring specific procedures for its disposal to mitigate risks to personnel and the environment. The safety data sheet (SDS) for this compound indicates that it can cause skin and eye irritation and may lead to an allergic skin reaction. Furthermore, it is toxic to aquatic life, making it imperative to prevent its release into the environment.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | To prevent skin contact, which can cause irritation and allergic reactions. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary if there is a risk of splashing. | To protect the eyes from splashes and vapors that can cause serious irritation. |
| Skin and Body Protection | A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator may be required. | To prevent respiratory irritation from vapors. |
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment : Cover drains to prevent environmental release.[1][2]
-
Absorption : Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to soak up the spill.
-
Collection : Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general operational plan for its collection and disposal.
-
Waste Identification : this compound is a halogenated organic compound. This classification is critical for proper waste segregation.
-
Waste Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing boats) in a dedicated, compatible, and properly sealed hazardous waste container.
-
Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complexity.
-
The container must be in good condition, leak-proof, and have a secure screw-top cap.
-
-
Waste Labeling :
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.
-
List all constituents in the container, including any solvents, with their estimated percentages.
-
Indicate the primary hazards (e.g., Irritant, Environmental Hazard).
-
Include the name and contact information of the generating researcher or laboratory.
-
-
Waste Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store the container within secondary containment to prevent spills from spreading.
-
-
Disposal Request :
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.[1][2] It must be sent to an approved waste disposal plant for incineration or other appropriate treatment.[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
Table 2: Hazard Information Summary
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Skin Sensitization | May cause an allergic skin reaction. | Avoid breathing mist or vapors. Contaminated work clothing should not be allowed out of the workplace. |
| Aquatic Hazard | Toxic to aquatic life. | Avoid release to the environment. |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 2-Fluoro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Fluoro-6-methoxyquinoline. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
Hazard Summary
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][5]
-
Chronic Health Effects: Quinoline, a related compound, is suspected of causing genetic defects and may cause cancer.[1]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[1][6]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Always inspect PPE before use and ensure it is appropriate for the scale of the operation.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[7] | To protect eyes from splashes and vapors that can cause serious irritation.[1][2][3][4] |
| Skin Protection | - Gloves: Chemical-resistant gloves (disposable nitrile gloves are suitable for short-term protection).[7] Always inspect gloves before use and use proper removal technique.[1] - Lab Coat: A flame-retardant lab coat or a chemical-resistant suit to protect against skin contact.[1][7] - Footwear: Closed-toe shoes that cover the entire foot.[7] | To prevent skin contact, which may be harmful.[1][2] Contaminated clothing should be removed and washed before reuse.[2][6][8] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][7] | To prevent inhalation of vapors or mists which can cause respiratory irritation and may be toxic.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[8]
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[2][3][9]
-
-
Handling the Compound:
-
Conduct all weighing and transferring of this compound within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3][9]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3][9]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material.[2][3][9]
-
Carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.[3][9]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. technopharmchem.com [technopharmchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
